tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-8-4-12-5-9(13)7-15-6-8/h8-9,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCXRAVDLYHIJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CNCC1COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Introduction: Unveiling a Privileged Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, bridged bicyclic systems have emerged as "privileged scaffolds" – frameworks that can interact with multiple, distinct biological targets. The 3-oxa-7,9-diazabicyclo[3.3.1]nonane core, a key structural motif, has garnered significant attention for its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups. This guide focuses on a particularly valuable derivative of this scaffold: tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. The incorporation of the tert-butyloxycarbonyl (Boc) protecting group at the N9 position renders this molecule a versatile building block, enabling selective functionalization at the N7 position. This strategic protection is crucial for its application in the synthesis of complex molecules, particularly in the development of ligands for nicotinic acetylcholine receptors (nAChRs) and other central nervous system targets.[1] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its chemical properties, a validated synthetic protocol, and its applications in the pharmaceutical sciences.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a molecule is fundamental to its application in synthesis and drug design.
Core Chemical Properties
The essential chemical properties of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate are summarized in the table below. These computed descriptors, sourced from reputable chemical databases, provide a foundational understanding of the molecule's characteristics.[2][3]
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₃ | PubChem[2][3] |
| Molecular Weight | 228.29 g/mol | PubChem[2][3] |
| IUPAC Name | tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | PubChem[2][3] |
| CAS Number | 1251010-45-3 | Sigma-Aldrich[4] |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CNCC1COC2 | PubChem[2][3] |
| InChI Key | ONCXRAVDLYHIJE-UHFFFAOYSA-N | PubChem[2][3] |
| Topological Polar Surface Area | 41.5 Ų | PubChem[2] |
| XLogP3 | 0.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
Spectroscopic Signature: A Window into Molecular Structure
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex due to the bicyclic nature of the molecule. Key expected signals include a singlet for the nine protons of the tert-butyl group around δ 1.4-1.5 ppm. The protons on the bicyclic framework would appear as a series of multiplets in the δ 2.5-4.0 ppm range. The NH proton at the N7 position would likely appear as a broad singlet. For a constitutional isomer, 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane, the reported ¹H-NMR data shows a singlet for the Boc group at 1.38 ppm and a series of multiplets for the ring protons between 2.64 and 3.99 ppm, which provides a useful reference.[5]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide further confirmation of the carbon skeleton. We would anticipate a signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the methyl carbons around δ 28 ppm. The carbonyl carbon of the Boc group would resonate downfield, typically in the δ 155-160 ppm region. The carbons of the bicyclic core would appear in the δ 40-70 ppm range.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretch of the carbamate group, expected around 1680-1700 cm⁻¹. The N-H stretch of the secondary amine at N7 would likely be observed as a medium intensity band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aliphatic and tert-butyl groups would be present in the 2850-3000 cm⁻¹ region, and C-O stretching of the ether linkage would appear in the 1050-1150 cm⁻¹ range.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) or, more likely, a protonated molecular ion ([M+H]⁺) at m/z 229. A characteristic fragmentation pattern would involve the loss of the tert-butyl group or the entire Boc group.
Synthesis and Reactivity: A Guide for the Synthetic Chemist
The strategic placement of the Boc group on the N9 nitrogen makes this compound a valuable intermediate for further chemical elaboration.
Synthetic Strategy: A Plausible and Detailed Protocol
Experimental Protocol: Synthesis of tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Step 1: Synthesis of a Suitable Piperidine Precursor
The synthesis would likely commence from a suitably substituted piperidine derivative. A common strategy involves the construction of the bicyclic ring system from a piperidone precursor.
Step 2: Cyclization to Form the Bicyclic Core
A key step would be the formation of the second ring to create the bicyclic scaffold. This can often be achieved through an intramolecular cyclization reaction.
Step 3: Boc Protection
The final step involves the protection of the N9 nitrogen with a tert-butyloxycarbonyl (Boc) group.
Detailed Procedure:
-
Reaction Setup: To a solution of the unprotected 3-oxa-7,9-diazabicyclo[3.3.1]nonane in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), add a base, for example, triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to scavenge the acid formed during the reaction.
-
Addition of Boc Anhydride: Cool the reaction mixture to 0 °C in an ice bath. To this, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent dropwise over a period of 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate.
A simplified workflow for the Boc protection step.
Reactivity and Handling
The reactivity of this molecule is dominated by the two nitrogen atoms and the Boc protecting group.
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N7 Position: The secondary amine at the N7 position is nucleophilic and can be readily alkylated, acylated, or used in other coupling reactions. This allows for the introduction of a wide variety of substituents, which is a key feature for its use in drug discovery.
-
N9 Position (Boc-protected): The Boc group at the N9 position is stable to a wide range of reaction conditions, including basic and nucleophilic reagents. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to regenerate the free amine. This orthogonal reactivity is a cornerstone of its utility.
-
Stability and Storage: The compound is generally stable under normal laboratory conditions.[4] It is recommended to store it in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4]
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Safety Precautions: tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate is classified as a skin and eye irritant and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] All manipulations should be performed in a well-ventilated fume hood.[4]
Applications in Drug Discovery and Medicinal Chemistry
The 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold is a valuable pharmacophore due to its rigid conformation, which can lead to higher binding affinities and selectivities for biological targets.
A Scaffold for CNS-Active Agents
The primary application of this and related bicyclic amines is in the design and synthesis of ligands for central nervous system (CNS) targets. The rigid framework allows for the precise positioning of pharmacophoric elements, which is crucial for potent and selective interactions with receptors and enzymes in the brain.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
A significant body of research has focused on the development of 3,7-diazabicyclo[3.3.1]nonane derivatives as ligands for nicotinic acetylcholine receptors (nAChRs).[1] These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The ability to selectively modulate nAChR subtypes is a key goal in modern neuropharmacology, and the 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold provides a versatile platform for achieving this.
The role of the title compound in a typical drug discovery workflow.
Conclusion: A Versatile Tool for the Modern Chemist
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate is more than just a chemical compound; it is a key enabling tool for the advancement of medicinal chemistry and drug discovery. Its unique three-dimensional structure, coupled with the strategic placement of the Boc protecting group, provides an exceptional platform for the synthesis of novel and potent bioactive molecules. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, and its significant applications, particularly in the realm of CNS drug discovery. As the demand for more selective and effective therapeutics continues to grow, the importance of such well-designed molecular scaffolds will undoubtedly increase, solidifying the place of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate in the modern chemist's toolbox.
References
-
PubChem. tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. Available from: [Link]
-
Pfeiffer, P. et al. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed Central. Available from: [Link]
Sources
- 1. 1251010-45-3|tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | C11H20N2O3 | CID 91663867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1r,5s)-tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | 1251010-45-3 [sigmaaldrich.com]
- 5. CAS 864448-41-9: 7-boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane [cymitquimica.com]
An In-Depth Technical Guide to the Synthesis of the 3-Oxa-7,9-diazabicyclo[3.3.1]nonane Core
For Researchers, Scientists, and Drug Development Professionals
The 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold is a fascinating heterocyclic motif that has garnered increasing interest in medicinal chemistry. Its rigid, conformationally defined structure makes it an attractive building block for the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies for constructing this core structure, offering insights into the underlying chemical principles and practical experimental guidance.
The Strategic Importance of the 3-Oxa-7,9-diazabicyclo[3.3.1]nonane Scaffold
The bicyclo[3.3.1]nonane framework and its heteroatomic analogues are prevalent in numerous biologically active natural products and synthetic compounds.[1] The introduction of an oxygen atom at the 3-position and two nitrogen atoms at the 7- and 9-positions imparts unique physicochemical properties to the molecule, including altered polarity, hydrogen bonding capabilities, and spatial arrangement of functional groups. These features are critical for molecular recognition and interaction with biological targets. Notably, derivatives of the closely related 3,7-diazabicyclo[3.3.1]nonane (bispidine) have shown activity as nicotinic acetylcholine receptor (nAChR) ligands.[2] Furthermore, patent literature discloses that derivatives of 9-oxa-3,7-diazabicyclo[3.3.1]nonane are being explored as non-peptide antagonists of human orexin receptors, suggesting potential applications in treating sleep disorders, anxiety, and other neurological conditions.[3]
Core Synthetic Strategies: A Tale of Two Routes
The synthesis of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core has been principally approached via two distinct and elegant strategies, as pioneered by Révész and colleagues.[4] The choice of route depends on the availability of starting materials and the desired substitution patterns on the final molecule.
Route 1: From N,N'-Dibromobenzenesulfonamide and Ethyl Acrylate
This approach builds the bicyclic system through a series of transformations starting from readily available reagents. While the complete, step-by-step protocol from the original literature is not publicly detailed, the key transformations can be inferred from related syntheses and the stated starting materials. The general strategy likely involves the initial formation of a piperazine or a related precursor, followed by cyclization to form the bridged system.
Conceptual Workflow:
Rationale and Mechanistic Considerations:
The use of N,N'-dibromobenzenesulfonamide suggests a strategy involving the formation of nitrogen-carbon bonds through reactions with a carbon nucleophile, in this case, derived from ethyl acrylate. The benzenesulfonyl groups serve as protecting groups for the nitrogen atoms, which can be removed at a later stage. The ethyl acrylate likely acts as a four-carbon building block, with the ester functionalities providing handles for further transformations or being removed during the course of the reaction. The "oxa" component of the final ring system is likely introduced through a cyclization step involving a hydroxyl group, which may be unmasked from one of the ester groups or introduced through a separate step.
Route 2: From α,α'-Diglycerol
This alternative and potentially more direct route utilizes a starting material that already contains the oxygen atom destined for the 3-position of the bicyclic core. α,α'-Diglycerol, a symmetrical diol, provides a C4 backbone with hydroxyl groups at the 1- and 4-positions.
Conceptual Workflow:
Rationale and Mechanistic Considerations:
The synthetic logic here involves the conversion of the terminal hydroxyl groups of α,α'-diglycerol into amino groups, or precursors thereof, such as azides. This sets the stage for a subsequent cyclization with a suitable one-carbon bridging unit to introduce the N7 and N9 nitrogen atoms and form the bicyclic structure. This bridging unit could be a formaldehyde equivalent or a related electrophile. This approach is attractive due to its convergent nature and the potential for stereochemical control originating from the stereocenters of the diglycerol starting material.
A Note on Experimental Protocols
While the key starting materials and general synthetic strategies have been identified in the literature, detailed, publicly available, step-by-step experimental protocols for the synthesis of the parent 3-oxa-7,9-diazabicyclo[3.3.1]nonane core are limited. The information presented is based on the logical interpretation of the reported synthetic routes. Researchers aiming to synthesize this scaffold are encouraged to consult the primary literature and adapt general procedures for the synthesis of related bicyclic systems. For instance, the Mannich reaction, a cornerstone in the synthesis of the analogous 3,7-diazabicyclo[3.3.1]nonanes (bispidines), provides a valuable template for the cyclization step.[5][6]
Comparative Analysis of Synthetic Routes
| Feature | Route 1: From N,N'-Dibromobenzenesulfonamide and Ethyl Acrylate | Route 2: From α,α'-Diglycerol |
| Starting Materials | Readily available and inexpensive. | May require synthesis or be less commonly available. |
| Number of Steps | Likely a multi-step synthesis. | Potentially shorter and more convergent. |
| Stereochemical Control | May be challenging to control. | Potential for stereocontrol from the starting material. |
| Substitution Patterns | Allows for variation on the nitrogen atoms. | The oxygen at position 3 is pre-installed. |
| Scalability | Potentially scalable. | May be dependent on the availability of the starting material. |
Future Perspectives and Applications
The 3-oxa-7,9-diazabicyclo[3.3.1]nonane core represents a promising scaffold for the development of novel therapeutics. Its unique three-dimensional structure and the presence of multiple points for functionalization make it an ideal starting point for the construction of diverse chemical libraries. Further exploration of its synthetic accessibility and biological activity is warranted. The development of robust and scalable synthetic routes will be crucial for unlocking the full potential of this intriguing heterocyclic system in drug discovery and development. The exploration of this scaffold as orexin receptor antagonists is a particularly promising avenue for future research.[3]
References
- Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 229-235.
- Révész, L., et al. (2005). Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane, 3,6,8-triazabicyclo[3.2.2]nonane, 3-oxa-7,9-diazabicyclo[3.3.1]nonane and 3-oxa-6,8-diazabicyclo[3.2.2]nonane. Tetrahedron Letters, 46(33), 5577-5580.
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]
- Eibl, C., et al. (2014). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. European Journal of Medicinal Chemistry, 85, 545-558.
- F. Hoffmann-La Roche AG. (2013). 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.
-
Eibl, C., et al. (2014). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed Central. [Link]
-
Révész, L., et al. (2005). Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane, 3,6,8-triazabicyclo[3.2.2]nonane, 3-oxa-7,9-diazabicyclo[3.3.1]nonane and 3-oxa-6,8-diazabicyclo[3.2.2]nonane. ResearchGate. [Link]
- Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 229-235.
- F. Hoffmann-La Roche AG. (2013). 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
-
Eibl, C., et al. (2014). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed Central. [Link]
-
Révész, L., et al. (2005). Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane, 3,6,8-triazabicyclo[3.2.2]nonane, 3-oxa-7,9-diazabicyclo[3.3.1]nonane and 3-oxa-6,8-diazabicyclo[3.2.2]nonane. ResearchGate. [Link]
-
Eibl, C., et al. (2014). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed Central. [Link]
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- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
An In-depth Technical Guide to the Nomenclature and Structural Elucidation of C11H20N2O3: A Case Study in IUPAC Naming Conventions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the chemical formula C11H20N2O3 and its associated structures, with a primary focus on the principles of IUPAC nomenclature. While the query specifies a "bicyclic compound," initial database searches predominantly link this formula to specific dipeptides. This document will first elucidate the structures of these dipeptides, provide their correct IUPAC names, and clarify why they are not formally classified as bicyclic. Subsequently, a comprehensive overview of the systematic IUPAC nomenclature for true bicyclic systems is presented to serve as a thorough reference for researchers.
Part 1: Structural Identification of C11H20N2O3
The molecular formula C11H20N2O3 is most prominently associated with two common dipeptides: L-leucyl-L-proline and L-isoleucyl-L-proline. These molecules are formed from the condensation of two amino acids, L-leucine or its isomer L-isoleucine, and L-proline.
L-leucyl-L-proline
L-leucyl-L-proline is a dipeptide composed of L-leucine and L-proline joined by a peptide bond.[1][2] The structure contains the pyrrolidine ring of the proline residue. While this imparts a cyclic feature to the molecule, it does not meet the criteria for a bicyclic compound under IUPAC rules, which require two rings sharing at least two common atoms.
-
PubChem CID: 80817[1]
-
Molecular Weight: 228.29 g/mol [1]
-
IUPAC Name: (2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carboxylic acid[1][3]
Caption: 2D structure of L-leucyl-L-proline.
L-isoleucyl-L-proline
Similarly, L-isoleucyl-L-proline consists of L-isoleucine and L-proline.[4] It is an isomer of L-leucyl-L-proline, differing in the branching of the side chain of the first amino acid.
-
PubChem CID: 444876[4]
-
Molecular Weight: 228.29 g/mol [4]
-
IUPAC Name: (2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid[4]
The key takeaway is that while these compounds match the molecular formula and contain a ring, their classification is that of a dipeptide, not a bicyclic compound.
Part 2: A Technical Guide to IUPAC Nomenclature for Bicyclic Compounds
For researchers in drug development and organic synthesis, a precise understanding of bicyclic nomenclature is crucial. Bicyclic compounds are molecules that contain two rings sharing two or more common atoms.[5] They are broadly classified into two main types:
-
Fused Bicyclic Compounds: The two rings share two adjacent atoms (a single bond).
-
Bridged Bicyclic Compounds: The two rings share two non-adjacent atoms, which are connected by a "bridge" of one or more atoms.
The IUPAC system provides a systematic method for naming these structures.
Core Principles of Bicyclic Nomenclature
The general format for the name of a bicyclic compound is bicyclo[x.y.z]alkane .
-
Parent Alkane Name: The alkane part of the name is determined by the total number of carbon atoms in the entire bicyclic system.[5]
-
The "bicyclo" Prefix: This prefix indicates that the structure is bicyclic.
-
The Bridge Numbers [x.y.z]: These numbers, enclosed in square brackets and separated by periods, represent the number of carbon atoms on the three paths connecting the two central atoms, known as bridgehead carbons .[6] The numbers are always listed in descending order (x ≥ y ≥ z).[6]
Caption: Key components of a bridged bicyclic system for IUPAC naming.
Step-by-Step Naming Protocol
The following protocol outlines the systematic procedure for naming a bicyclic compound.
Experimental Protocol: IUPAC Naming of Bicyclo[2.2.1]heptane (Norbornane)
-
Identify the Bridgehead Carbons: Locate the two carbon atoms that are part of both rings. In the case of norbornane, these are the carbons at the "points" of the structure.
-
Count the Total Number of Carbons: Sum all carbon atoms in the bicyclic system. Norbornane has 7 carbons, so the parent alkane name is heptane .
-
Count the Carbons in Each Bridge:
-
Bridge 1: Count the carbons on one path between the bridgeheads (excluding the bridgeheads themselves). There are 2 carbons.
-
Bridge 2: Count the carbons on the second path. There are 2 carbons.
-
Bridge 3 (the shortest path): Count the carbons on the final path. There is 1 carbon.
-
-
Assemble the Name:
-
Arrange the bridge counts in descending order: 2, 2, 1.
-
Combine the parts: bicyclo + [2.2.1] + heptane.
-
The final name is bicyclo[2.2.1]heptane .
-
Numbering and Substituents
When substituents are present, the bicyclic system must be numbered.
-
Rule 1: Numbering always begins at one of the bridgehead carbons.[5]
-
Rule 2: The numbering proceeds along the longest bridge to the second bridgehead carbon.[7]
-
Rule 3: Continue numbering along the next longest bridge.
-
Rule 4: Finally, number the atoms in the shortest bridge.
-
Rule 5: If there is a choice in numbering direction, choose the direction that gives substituents the lowest possible locants.
Caption: Workflow for the systematic naming of substituted bicyclic compounds.
Data Summary: Example Bicyclic Systems
| Compound Name | Molecular Formula | Total Carbons | Bridge Counts (x.y.z) |
| Bicyclo[1.1.0]butane | C4H6 | 4 | [1.1.0] |
| Bicyclo[2.2.1]heptane | C7H12 | 7 | [2.2.1] |
| Bicyclo[2.2.2]octane | C8H14 | 8 | [2.2.2] |
| Bicyclo[4.4.0]decane (Decalin) | C10H18 | 10 | [4.4.0] |
This structured approach ensures that any bicyclic compound can be named unambiguously, a fundamental requirement for patent applications, publications, and regulatory submissions in drug development.
Conclusion
The molecular formula C11H20N2O3 is correctly assigned to the dipeptides L-leucyl-L-proline and L-isoleucyl-L-proline, whose IUPAC names are (2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carboxylic acid and (2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid, respectively. While these molecules contain a cyclic proline residue, they are not classified as bicyclic compounds. This guide has provided a clear distinction and subsequently delivered a comprehensive, protocol-driven overview of the official IUPAC nomenclature for true bicyclic systems. A mastery of these naming conventions is indispensable for professionals in the chemical and pharmaceutical sciences to ensure clarity, accuracy, and reproducibility in research and development.
References
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Leucylproline | C11H20N2O3 | CID 11893568 - PubChem. National Center for Biotechnology Information. [Link]
-
L-Isoleucyl-L-proline (FDB027946) - FooDB. The Food Database. [Link]
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Leu-pro (C11H20N2O3) - PubChem. National Center for Biotechnology Information. [Link]
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Leu-Pro | C11H20N2O3 | CID 80817 - PubChem. National Center for Biotechnology Information. [Link]
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Ile-Pro | C11H20N2O3 | CID 444876 - PubChem. National Center for Biotechnology Information. [Link]
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Naming Bicyclic Compounds - Chemistry Steps. Chemistry Steps. [Link]
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How to Name Bicyclic Compounds in Organic Chemistry | IUPAC Names - YouTube. Organic Chemistry Tutor. [Link]
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Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples - Vedantu. Vedantu. [Link]
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A Technical Guide to 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane: A Key Scaffold in Modern Drug Discovery
This document provides a comprehensive technical overview of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate (commonly referred to as 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane). It is intended for researchers, medicinal chemists, and drug development professionals who utilize conformationally restricted scaffolds to access novel chemical space. This guide will cover the molecule's fundamental properties, discuss its structural significance, propose a robust synthetic strategy based on established chemical principles, and detail the necessary analytical workflows for structural verification and quality control.
Core Molecular Properties and Specifications
9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane is a valuable building block in organic synthesis, prized for its rigid bicyclic structure which serves to orient substituents in well-defined three-dimensional space. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the N9 nitrogen allows for selective functionalization at the N7 position, making it a versatile intermediate for library synthesis and lead optimization.
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1251010-45-3 | [1][2][3][4] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [1][3] |
| Molecular Weight | 228.29 g/mol | [1][5] |
| IUPAC Name | tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | [1][3] |
| Monoisotopic Mass | 228.14739250 Da | [1] |
| Purity | Typically ≥95-97% | [3][5] |
| Storage Conditions | Freezer, under inert atmosphere |
Structural Significance and Applications in Medicinal Chemistry
The bicyclo[3.3.1]nonane framework is a "privileged scaffold" in medicinal chemistry. Its rigid, chair-chair or boat-chair conformational preference reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The incorporation of heteroatoms, as in the 3-oxa-7,9-diaza core, introduces polarity and potential hydrogen bonding sites, which are critical for modulating pharmacokinetic properties and target engagement.
While specific applications of 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane are often proprietary and found within patent literature, the broader class of 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives are recognized as potent non-peptide antagonists of human orexin receptors.[6] This makes them highly valuable for the development of therapeutics targeting:
-
Sleep Disorders: By antagonizing orexin pathways, these compounds can promote sleep.
-
Anxiety and Addiction Disorders: Orexin systems are implicated in reward-seeking and stress responses.
-
Mood and Appetite Disorders: Modulation of these pathways can influence affective states and metabolic regulation.[6]
The strategic placement of the Boc group at N9 is a key design choice. It deactivates this nitrogen, directing subsequent reactions such as alkylation or acylation to the more nucleophilic N7 position. This controlled, stepwise functionalization is fundamental to building molecular complexity and exploring structure-activity relationships (SAR).
Proposed Synthetic Strategy and Experimental Protocol
Proposed Synthetic Pathway
The logical flow for the synthesis involves the construction of the core bicyclic amine followed by selective protection of the bridgehead nitrogen.
Caption: Proposed two-part synthetic workflow for the target molecule.
Step-by-Step Experimental Protocol
Objective: To synthesize 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane.
Materials:
-
Bis(2-aminoethyl) ether
-
Glyoxal (40% solution in water)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Sodium sulfate (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
Part 1: Synthesis of 3-oxa-7,9-diazabicyclo[3.3.1]nonane (Unprotected Core)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add bis(2-aminoethyl) ether (1.0 eq) dissolved in a suitable solvent like methanol.
-
Cyclization: Cool the solution to 0 °C in an ice bath. Slowly add a 40% aqueous solution of glyoxal (1.05 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Causality: This slow addition controls the exothermic reaction and prevents the formation of polymeric side products. The acidic nature of glyoxal solutions facilitates the iminium ion formation necessary for the Mannich reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol. The resulting aqueous solution contains the crude bicyclic amine, which can be carried forward directly.
Part 2: Selective Boc Protection
-
Reaction Setup: Re-dissolve the crude amine from Part 1 in dichloromethane (DCM). Add triethylamine (TEA, 2.5 eq) to act as a base.
-
Protection: Cool the solution to 0 °C. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Causality: The bridgehead nitrogen (N9) is sterically more accessible and electronically distinct, leading to its preferential protection over the N7 nitrogen. TEA is required to neutralize the acid byproduct of the reaction.
-
-
Reaction and Workup: Allow the mixture to stir at room temperature for 4-6 hours. Quench the reaction by adding saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product.
Analytical Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation. The identity, purity, and structure of the synthesized 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane must be confirmed using a suite of spectroscopic and chromatographic techniques.
Characterization Workflow
Caption: Standard analytical workflow for compound verification.
Expected Spectroscopic Data
-
¹H NMR (Proton NMR): This is the primary tool for structural confirmation.
-
A large singlet integrating to 9 protons around δ 1.4-1.5 ppm is the characteristic signal for the tert-butyl group of the Boc protector.
-
A series of complex multiplets in the δ 2.5-4.0 ppm range would correspond to the protons on the bicyclic core. The signals for protons adjacent to the oxygen atom would be expected further downfield.
-
A broad singlet corresponding to the N-H proton at the 7-position would also be present. For comparison, the related isomer, 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane, shows signals at δ 2.64-3.99 ppm for its core protons.[7]
-
-
¹³C NMR (Carbon NMR):
-
Signals around δ 28 ppm (for the methyl carbons) and δ 80 ppm (for the quaternary carbon) are definitive for the Boc group.
-
A signal near δ 155 ppm corresponds to the carbonyl carbon of the carbamate.
-
Several signals in the δ 40-70 ppm range would represent the carbons of the bicyclic scaffold.
-
-
Mass Spectrometry (MS):
-
Using electrospray ionization (ESI), the expected molecular ion peak would be [M+H]⁺ at m/z 229.1.[7] A peak corresponding to [M+Na]⁺ at m/z 251.1 may also be observed.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretch of the Boc carbamate group.
-
A band in the region of 3300-3400 cm⁻¹ would indicate the N-H stretch of the secondary amine at the 7-position.
-
A C-O-C stretching band for the ether linkage would be observed around 1100-1150 cm⁻¹.
-
Conclusion
9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane is a strategically designed molecular building block with significant potential in the synthesis of novel therapeutics, particularly for neurological disorders. Its conformationally rigid core and orthogonal protecting group strategy provide a reliable platform for creating diverse chemical libraries. The synthetic and analytical protocols outlined in this guide offer a robust framework for its preparation and validation, ensuring the high quality required for successful drug discovery campaigns.
References
-
PubChem. tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. National Center for Biotechnology Information. [Link]
- Google Patents. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
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- 2. 1251010-45-3 | tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | Other Aliphatic Heterocycles | Ambeed.com [ambeed.com]
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- 7. 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane | 864448-41-9 [chemicalbook.com]
Physical and chemical properties of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate.
An In-Depth Technical Guide: Physicochemical and Spectroscopic Profile of tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Introduction
In the landscape of modern medicinal chemistry, the use of conformationally restricted scaffolds is a cornerstone of rational drug design. These rigid structures allow for precise spatial orientation of pharmacophoric elements, enhancing binding affinity and selectivity for biological targets. The diazabicyclo[3.3.1]nonane framework is one such valuable scaffold. This guide provides a comprehensive technical overview of a key derivative, tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate (CAS No. 1251010-45-3).
This molecule serves as a versatile building block, combining the rigidity of the bicyclic system with the synthetic flexibility afforded by the orthogonal protecting groups—a stable ether linkage and a chemically distinct Boc-protected amine and a reactive secondary amine. Its structure is of significant interest for the synthesis of novel therapeutics, particularly in areas where precise conformational control is paramount.[1][2] This document outlines its core physical and chemical properties, provides detailed protocols for its characterization, and offers insights into its expected spectroscopic behavior, grounding all claims in authoritative data.
Core Molecular and Physical Properties
The fundamental identity and physical characteristics of a compound are the foundation for its application in any research or development setting. The available data for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | [3][4] |
| Synonym(s) | 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane | [3][4] |
| CAS Number | 1251010-45-3 | [5][6] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [3][5][7] |
| Molecular Weight | 228.29 g/mol | [3][5][7] |
| Purity | Typically ≥95% | [5][8] |
| Physical State | Not explicitly reported, presumed solid at STP | [9] |
| Melting Point | Data not publicly available | [9] |
| Boiling Point | Data not publicly available | [6][9] |
| Storage Conditions | Store in freezer (-20°C), sealed in a dry, dark environment | [5][6] |
The requirement for freezer storage suggests that the compound may be susceptible to degradation over time at ambient temperatures.[5][6] The absence of publicly available melting and boiling point data necessitates experimental determination for applications requiring this information, such as reaction temperature planning or distillation.
Solubility Profile: A Predictive and Experimental Approach
A compound's solubility dictates its utility in both synthetic and biological contexts. While specific quantitative solubility data is not available, an analysis of the molecule's structure allows for strong predictions, which can be confirmed using a systematic experimental protocol.
Theoretical Assessment: The molecule possesses both lipophilic and hydrophilic features. The large tert-butyl group and the bicyclic hydrocarbon framework contribute to lipophilicity, suggesting solubility in nonpolar organic solvents. Conversely, the presence of two nitrogen atoms and an ether oxygen provides sites for hydrogen bonding, which may impart limited solubility in polar solvents. The secondary amine is basic and is expected to be protonated in acidic aqueous solutions, forming a soluble salt.
Protocol 1: Systematic Determination of Solubility Classification
This protocol provides a validated, step-by-step method to classify the compound's solubility, which is crucial for choosing appropriate solvents for reactions, purification, and biological assays.[10][11][12]
Materials:
-
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
-
Deionized Water
-
5% (w/v) HCl (aq)
-
5% (w/v) NaOH (aq)
-
5% (w/v) NaHCO₃ (aq)
-
Methanol, Dichloromethane, Hexane
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Initial Solvent Screening:
-
To separate test tubes, add ~5 mg of the compound.
-
To each tube, add 1 mL of a solvent (Water, Methanol, Dichloromethane, Hexane).
-
Vortex each tube vigorously for 30 seconds. The energetic mixing is crucial to overcome any kinetic barriers to dissolution.
-
Visually inspect for complete dissolution. Record as "Soluble," "Partially Soluble," or "Insoluble."
-
-
Aqueous Acid-Base Solubility:
-
If the compound is insoluble in water, proceed with this step.
-
To a new test tube with ~5 mg of the compound, add 1 mL of 5% HCl. Vortex and observe. Solubility indicates the presence of a basic functional group (the secondary amine).[11]
-
To a separate tube with ~5 mg of the compound, add 1 mL of 5% NaOH. Vortex and observe.
-
If soluble in NaOH, test its solubility in a fresh tube with 1 mL of 5% NaHCO₃. This differentiates strong from weak acids; however, this compound is not expected to be acidic.[10]
-
-
Interpretation:
-
Based on its structure, the compound is expected to be insoluble in water but soluble in 5% HCl due to the basic secondary amine. It should also be soluble in moderately polar to nonpolar organic solvents like dichloromethane.
-
Visualization: Solubility Determination Workflow
Caption: Workflow for acid-base solubility classification.
Chemical Profile and Synthetic Reactivity
The synthetic utility of this compound is defined by its key functional groups.
3.1 The tert-Butyloxycarbonyl (Boc) Group The Boc group is a widely used protecting group for amines due to its stability in a variety of reaction conditions, including basic and nucleophilic environments.[13] Its primary chemical characteristic is its lability under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is typically scavenged by a nucleophile or eliminated as isobutylene, leading to the formation of an unstable carbamic acid that decarboxylates to yield the free amine.[14] This orthogonal stability allows for selective functionalization of the unprotected secondary amine.
Visualization: Boc Group Deprotection Mechanism
Caption: Key steps in the acid-catalyzed deprotection of a Boc-amine.
3.2 The Unprotected Secondary Amine The secondary amine at the 7-position is a nucleophilic center and the primary site for synthetic modification. It can readily undergo:
-
Alkylation: Reaction with alkyl halides or other electrophiles.
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Arylation: Palladium- or copper-catalyzed cross-coupling reactions.
3.3 The 3-Oxa-7,9-diazabicyclo[3.3.1]nonane Scaffold The bridged bicyclic core locks the molecule into a rigid chair-chair or chair-boat conformation. This conformational constraint is highly desirable in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially increasing binding affinity and selectivity.[2][15]
Spectroscopic Characterization: Predictions and Protocols
While published spectra for this specific molecule are scarce, its structure allows for reliable prediction of its key spectroscopic features based on well-established principles for Boc-protected amines and bicyclic systems.[13][16]
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for the structural elucidation of this molecule.
Predicted ¹H and ¹³C NMR Data:
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Rationale |
|---|---|---|---|
| Boc C(CH ₃)₃ | ~1.45 (s, 9H) | ~28.4 | Characteristic singlet of the magnetically equivalent methyl protons.[13] |
| Boc C (CH₃)₃ | - | ~80.2 | Quaternary carbon of the Boc group.[13] |
| Boc C =O | - | ~153-155 | Carbonyl carbon of the carbamate. |
| Bicyclic Protons | 2.5 - 4.0 (complex, overlapping multiplets) | ~40-75 | Protons on the bicyclic framework will exhibit complex splitting patterns due to rigid dihedral angles and through-space coupling. 2D NMR (COSY, HSQC) is essential for assignment.[15] |
Expert Insight: The determination of stereochemistry (e.g., endo/exo relationships of substituents) in such bicyclic systems often relies on Nuclear Overhauser Effect (NOE) experiments, which reveal through-space proximity of protons.[15][17]
4.2 Mass Spectrometry (MS) Mass spectrometry is used to confirm molecular weight and can reveal structural information through fragmentation analysis.
Predicted ESI-MS Data:
-
Molecular Ion: An electrospray ionization (ESI) mass spectrum run in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 229.15.
-
Key Fragments: The most characteristic fragmentation of a Boc-protected amine is the facile loss of moieties from the protecting group.[18][19] Common neutral losses or fragment ions include:
-
Loss of isobutylene: [M+H - 56]⁺ at m/z 173.10
-
Loss of the Boc group: [M+H - 100]⁺ at m/z 129.09
-
Formation of tert-butyl cation: A fragment at m/z 57.07
-
Protocol 2: General Procedure for ESI-MS Analysis
This protocol ensures the reliable acquisition of a mass spectrum for molecular weight confirmation.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The choice of a volatile organic solvent facilitates efficient ionization.
-
Instrument Setup:
-
Set the mass spectrometer to positive ion ESI mode.
-
Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).
-
Optimize key ESI source parameters (capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.
-
-
Data Acquisition: Acquire a full scan mass spectrum over a range that includes the expected molecular ion (e.g., m/z 50-500).
-
Analysis: Identify the peak corresponding to the protonated molecule ([M+H]⁺) and any characteristic fragment ions. Compare the observed m/z to the calculated exact mass.
Safety and Handling
User safety is paramount when handling any chemical intermediate.
-
Hazards: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[9]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] Handle only in a well-ventilated area or a chemical fume hood.[9] Avoid breathing dust.[9]
-
Storage Integrity: The recommended storage in a freezer under dry, dark conditions is critical to prevent potential hydrolysis of the ester or other degradation pathways, ensuring the integrity of the material for downstream applications.[5][6]
Conclusion
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate is a strategically designed synthetic building block with significant potential in drug discovery. Its key attributes—a conformationally rigid core, a nucleophilic secondary amine, and an acid-labile Boc protecting group—provide a robust platform for the synthesis of complex and biologically active molecules. While some of its fundamental physical properties require experimental determination, this guide provides the theoretical framework and validated protocols necessary for its comprehensive characterization and effective use in a research setting. The predictive spectroscopic data herein serves as a reliable benchmark for scientists to confirm the identity and purity of this valuable intermediate.
References
-
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate - PubChem. [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS | Journal of the American Society for Mass Spectrometry. [Link]
-
NMR Spectra of Bicyclic Compounds Oriented in the Nematic Phase. Part 1. The Spectrum of Quinoxaline - Taylor & Francis. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [Link]
-
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. [Link]
-
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate ... [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. [Link]
-
tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate - MySkinRecipes. [Link]
-
How can you determine the solubility of organic compounds? - Quora. [Link]
-
The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0]hex-2-enes. [Link]
-
Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs. [Link]
-
Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray - OSTI.GOV. [Link]
-
Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists | Request PDF - ResearchGate. [Link]
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An In-Depth Technical Guide to the Stereochemistry of (1R,5S)-tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Introduction: A Scaffold of Strategic Importance in Medicinal Chemistry
The bicyclo[3.3.1]nonane framework represents a pivotal structural motif in contemporary drug discovery and development. Its inherent three-dimensionality and conformational rigidity offer a unique scaffold for the precise spatial orientation of pharmacophoric elements, often leading to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles. Within this class of molecules, the heteroatom-substituted derivatives, particularly those containing nitrogen and oxygen, have garnered significant attention. This guide focuses on a specific, stereochemically defined building block: (1R,5S)-tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate .
This molecule, with its defined absolute stereochemistry at the bridgehead carbons (1R, 5S), integrated oxa- and diaza- functionalities, and a strategically placed tert-butoxycarbonyl (Boc) protecting group, is a valuable intermediate for the synthesis of complex therapeutic agents. Its constrained conformation pre-organizes substituents in a well-defined manner, a critical feature for rational drug design. This technical guide will provide an in-depth exploration of the stereochemical nuances of this compound, including its conformational landscape, the influence of its substituents on its three-dimensional structure, and its characterization. Furthermore, we will delve into the synthetic strategies employed for its preparation and its applications as a key building block in medicinal chemistry.
Stereochemical and Conformational Analysis: A Tale of Two Chairs (and a Boat)
The stereochemistry of (1R,5S)-tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate is fundamentally defined by the absolute configuration of its two stereogenic bridgehead carbons, C1 and C5. The (1R,5S) designation dictates a specific spatial arrangement of the two fused six-membered rings. The bicyclo[3.3.1]nonane system can, in principle, adopt several conformations, with the most common being the twin-chair, chair-boat, and twin-boat forms.
For the parent 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold, the twin-chair conformation is often the most stable. However, the introduction of heteroatoms and substituents can significantly influence the conformational equilibrium. In the case of our target molecule, the presence of an oxygen atom at the 3-position and two nitrogen atoms at the 7- and 9-positions, along with a bulky Boc group on N9, leads to a nuanced conformational preference.
Based on extensive studies of related 3,7-diheterabicyclo[3.3.1]nonane systems, the predominant conformation is expected to be a distorted twin-chair . Spectroscopic evidence from related 3,7-diazabicyclo[3.3.1]nonane derivatives often reveals a twin-chair conformation for both piperidine rings, as indicated by the presence of a doublet of doublets for the equatorial protons at C2,4 and C6,8 in the 1H NMR spectrum, with large geminal and smaller vicinal coupling constants[1][2][3].
The presence of the Boc protecting group on N9 introduces significant steric bulk. This bulky group will preferentially occupy an equatorial position to minimize steric strain. This preference further locks the conformation of the diazepine ring.
The interplay of steric and electronic factors governs the subtle distortions from an ideal twin-chair conformation. For instance, lone pair-lone pair repulsions between the heteroatoms can influence the puckering of the rings. In some substituted bicyclo[3.3.1]nonanes, particularly those with bulky substituents, a chair-boat conformation can become significantly populated to alleviate steric strain[4]. While a definitive statement for the title compound requires specific experimental data (vide infra), the twin-chair conformation is the most probable ground state.
The Role of the Tert-Butoxycarbonyl (Boc) Protecting Group
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities. Its strategic placement on the N9 nitrogen of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core serves several critical functions:
-
Modulation of Reactivity: The Boc group effectively deactivates the N9 nitrogen, preventing its participation in undesired side reactions during subsequent synthetic transformations on other parts of the molecule.
-
Stereochemical Influence: As mentioned, the steric bulk of the Boc group plays a crucial role in dictating the conformational preference of the bicyclic system.
-
Facile and Orthogonal Deprotection: The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl), providing an orthogonal deprotection strategy in multi-step syntheses.
Synthesis of the 3-Oxa-7,9-diazabicyclo[3.3.1]nonane Core
A plausible synthetic strategy for the target molecule would likely involve a multi-step sequence, potentially starting from a chiral precursor to establish the (1R,5S) stereochemistry. This would be followed by the construction of the bicyclic framework and subsequent introduction of the Boc protecting group. The use of this compound as a building block in patent literature for the synthesis of complex molecules like CDK4/6 inhibitors suggests its accessibility, likely through specialized chemical suppliers[6].
Spectroscopic Characterization
Although specific experimental data for the title compound is not publicly available, we can predict the key features of its NMR spectra based on the analysis of closely related structures, such as its regioisomer, 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane[7].
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| tert-butyl | ~1.4 | s | 9H, characteristic singlet for the Boc group. |
| Bridgehead (C1-H, C5-H) | 2.5 - 3.0 | m | Complex multiplets due to multiple couplings. |
| Axial/Equatorial (C2, C4, C6, C8) | 2.8 - 4.0 | m | A series of complex multiplets for the methylene protons adjacent to the heteroatoms. Diastereotopic protons would exhibit distinct signals. |
| NH (N7-H) | Broad singlet | bs | Chemical shift would be concentration and solvent dependent. |
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (ppm) |
| tert-butyl (quaternary) | ~80 |
| tert-butyl (methyl) | ~28 |
| Carbonyl (Boc) | ~155 |
| Bridgehead (C1, C5) | 50 - 60 |
| Methylene (C2, C4, C6, C8) | 45 - 70 |
Mass Spectrometry: The expected molecular weight for C₁₁H₂₀N₂O₃ is 228.29 g/mol . Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion at m/z 229.1 [M+H]⁺[7][8].
Applications in Drug Discovery
The (1R,5S)-tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its rigid conformation allows for the precise positioning of substituents to interact with specific binding pockets of biological targets.
One notable application is in the development of inhibitors for Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle and are implicated in the growth of various cancers[6]. The bicyclic core serves as a central scaffold to which other pharmacophoric groups are attached, leading to potent and selective inhibitors.
The versatility of this scaffold, with its multiple points for diversification (the N7 nitrogen and potentially the carbon framework), makes it an attractive starting point for the generation of chemical libraries for screening against a variety of therapeutic targets.
Conclusion
(1R,5S)-tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate is a stereochemically defined and conformationally constrained building block of significant interest to medicinal chemists. Its rigid twin-chair conformation, dictated by the inherent nature of the bicyclo[3.3.1]nonane system and influenced by the resident heteroatoms and the bulky N-Boc protecting group, provides a robust platform for the design of selective and potent therapeutic agents. While detailed synthetic and analytical data for this specific molecule remain somewhat elusive in the public domain, the principles governing its stereochemistry and reactivity are well-established through the study of related systems. As the demand for novel, three-dimensional chemical matter in drug discovery continues to grow, the importance of scaffolds like this is set to increase, paving the way for the development of the next generation of innovative medicines.
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Biological activities of diazabicyclo[3.3.1]nonane derivatives.
An In-Depth Technical Guide to the Biological Activities of Diazabicyclo[3.3.1]nonane Derivatives
Introduction: The Diazabicyclo[3.3.1]nonane Scaffold
The 3,7-diazabicyclo[3.3.1]nonane ring system, commonly known as bispidine, is a rigid bicyclic scaffold that has garnered significant attention in medicinal chemistry.[1] This unique heterocyclic compound, consisting of two piperidine rings fused at a common junction, forms the structural basis for several naturally occurring quinolizidine plant alkaloids, including sparteine, cytisine, and anagyrine, which themselves exhibit a range of biological effects such as antiarrhythmic, analgesic, and antibacterial properties.[2]
The defining feature of the bispidine scaffold is its conformational rigidity. Spectroscopic data from 1H and 13C NMR have confirmed that these derivatives predominantly adopt a stable "chair-chair" conformation for both piperidine rings.[3][4] This pre-organized and sterically defined structure makes bispidine a "privileged scaffold" for drug design, as it allows for the precise spatial orientation of functional groups, facilitating specific interactions with biological targets.[5] This guide provides a comprehensive overview of the diverse biological activities of diazabicyclo[3.3.1]nonane derivatives, focusing on their anticancer, antiviral, neuro-modulatory, and antimicrobial properties, underpinned by their mechanisms of action and synthetic accessibility.
Core Synthesis Strategy: The Mannich Reaction
The synthetic accessibility of the bispidine core is a key factor in its widespread investigation. The most common and efficient method for preparing N,N'-substituted bispidinones (3,7-diazabicyclo[3.3.1]nonan-9-ones) is the one-pot Mannich reaction.[2] This reaction involves the cyclocondensation of a 4-piperidone derivative with formaldehyde and a primary amine, offering a straightforward route to a wide variety of tailor-made, potentially bioactive molecules.[2][4]
Experimental Protocol: Synthesis of 3,7-Diazabicyclo[3.3.1]nonan-9-ones
This protocol is a generalized representation based on established methodologies.[3][4]
-
Reaction Setup: Deoxygenate methanol by bubbling nitrogen gas through it for 30 minutes in a reaction flask.
-
Reagent Addition: To the deoxygenated methanol, add a mixture of a primary amine (e.g., 1-(2-aminoethyl)piperazine), paraformaldehyde, concentrated hydrochloric acid, and glacial acetic acid.
-
Cyclocondensation: Add a 1-substituted-4-oxopiperidine derivative to the mixture and stir at room temperature under a nitrogen atmosphere. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture and concentrate the solvent in a vacuum.
-
Purification: Purify the resulting crude product (often a viscous oil) using column chromatography (e.g., on aluminum oxide with a benzene:dioxane eluent) to yield the pure bispidinone derivative.[3]
-
Optional Reduction: The ketone at the C9 position can be subsequently reduced, for instance, via a Wolff-Kischner reduction using hydrazine hydrate and KOH in triethylene glycol at elevated temperatures (160-170 °C), to yield the corresponding bispidine.[3][4]
Caption: General workflow for the synthesis of bispidine derivatives.
Anticancer Activity: Targeting Polyamine Metabolism
A promising therapeutic strategy for cancer involves targeting cellular metabolic pathways that are dysregulated in tumor cells. Polyamine (PA) catabolism is one such pathway, which is often suppressed in cancerous tissues.[6][7] The activation of this pathway leads to the production of cytotoxic substances, such as hydrogen peroxide and reactive aldehydes, which can induce apoptosis in cancer cells.[6]
Certain diazabicyclo[3.3.1]nonane derivatives have been identified as potent activators of PA catabolism, making them promising candidates for novel antineoplastic agents.[6][7]
Mechanism of Action
Studies have shown that specific bispidine derivatives can restore PA catabolism in tumors.[6] This mechanism relies on the ability of the compounds to activate PA-degrading enzymes. The resulting increase in cytotoxic catabolic products selectively induces apoptosis in cancer cells, which have a compromised ability to manage this oxidative stress compared to normal cells.
A lead compound, 3-(3-methoxypropyl)-7-[3-(1H-piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonane (designated 4e), was found to induce apoptosis more effectively in HepG2 liver cancer cells than in normal WI-38 fibroblasts.[6][7] Crucially, its cancer-killing effect was significantly enhanced when PAs were added to the cell culture media, providing strong evidence for its mechanism of action.[6] Similarly, a bispidinone derivative with tryptophan substituents (BisP4) was identified as the most effective in a series against pancreatic cancer cells, showing significant cytotoxic activity in MiaPaca-2 cells at concentrations well below 20 µM.[2]
Caption: Anticancer mechanism via activation of polyamine catabolism.
Cytotoxicity Data of Lead Anticancer Compounds
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 4e | HepG2 (Liver) | Induces Apoptosis | - | [6][7] |
| 4c | HepG2 (Liver) | Induces Apoptosis | - | [6][7] |
| BisP4 | MiaPaca-2 (Pancreatic) | Significant Cytotoxicity | < 20 | [2] |
Antiviral Activity: A Multi-Target Scaffold
The rigid bispidine scaffold has proven to be an effective platform for developing antiviral agents that target different stages of the viral life cycle for distinct viruses.
Inhibition of RNA Viruses: Japanese Encephalitis Virus (JEV)
Bispidine has been identified as a privileged scaffold for synthesizing potent antivirals against encephalitic viruses like JEV.[5] Researchers have developed conjugates of bispidine with amino acids, finding that those with hydrophobic residues showed significant antiviral properties.
A lead compound, a tryptophan derivative named Bisp-W , inhibited JEV infection in neuroblastoma cells by over 100-fold at a 5 µM concentration.[5] The mechanism of inhibition occurs at a stage post-viral entry but before viral protein translation, suggesting interference with viral RNA replication. It is hypothesized that the highly hydrophobic surface of the bispidine derivative interacts with hydrophobic surfaces on viral or host proteins, thereby blocking critical protein-protein interactions necessary for the replication process.[5]
Caption: Bispidine derivatives inhibit the JEV life cycle at RNA replication.
Inhibition of Retroviruses: HIV-1 Entry
The bispidine scaffold has also been used to create analogues of the HIV-1 entry inhibitor Maraviroc.[8] Maraviroc functions as a CCR5 antagonist, blocking the interaction between the viral envelope protein gp120 and the host cell's CCR5 co-receptor, which is essential for the virus to enter the cell.
By replacing the tropane moiety in Maraviroc with a 3,9-diazabicyclo[3.3.1]nonane system, researchers created new derivatives and tested their viral neutralization power. While the diazabicyclononane analogue was less potent than Maraviroc, it still demonstrated inhibitory activity, validating the scaffold's utility in this context.[8][9]
Comparative Antiviral Activity against HIV-1 Pseudoviruses
| Compound | Scaffold Type | Mean IC₉₀ (µM) | Reference |
| Maraviroc (1) | Tropane | 0.21 | [8][9] |
| Analogue (2) | 3,8-Diazabicyclo[3.2.1]octane | 0.48 | [8] |
| Analogue (3) | 3,9-Diazabicyclo[3.3.1]nonane | 1.57 | [8][9] |
Neuro-modulatory Activities: CNS Targets
The rigid structure of diazabicyclo[3.3.1]nonane makes it an excellent candidate for designing ligands that can selectively target receptors and transporters in the central nervous system (CNS).
Nicotinic Acetylcholine Receptor (nAChR) Ligands
The bispidine scaffold is naturally suited for interacting with nicotinic acetylcholine receptors (nAChRs).[10] By implementing a carboxamide motif onto one of the nitrogen atoms, researchers have created derivatives with high affinity and subtype selectivity for α4β2 nAChRs.
Structure-activity relationship (SAR) studies revealed that the nature of the hydrogen bond acceptor system (e.g., carboxamide vs. sulfonamide) and the substituents on the scaffold have a strong impact on nAChR interaction.[10]
-
High-Affinity Ligands: Possessed small alkyl chains or para-substituted phenyl rings attached to a carboxamide group.
-
Functional Activity: Derivatives with small alkyl groups acted as strong agonists, while larger aryl substituents shifted the activity profile towards partial agonism or antagonism.[10]
Monoamine Transporter Inhibition
In an effort to develop more rigid structures with preferential affinity for the dopamine transporter (DAT), scientists have synthesized a series of 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonane derivatives.[11] These compounds are being explored for their potential as therapeutic agents for cocaine and methamphetamine addiction by modulating the dopamine system.[11][12] The rigidified structure allows for a more defined interaction with the transporter, leading to improved selectivity.
Antimicrobial and Fungicidal Properties
Various derivatives of the related azabicyclo[3.3.1]nonane and diazabicyclo[3.3.1]nonane systems have demonstrated significant antimicrobial activity against a broad spectrum of pathogens.
-
Antibacterial Activity: Synthesized N-isonicotinoylhydrazone derivatives showed very good activity against Mycobacterium tuberculosis H37Rv.[13] Other studies on oxime ethers of diazabicycles reported promising activity against pathogenic bacteria including Pseudomonas aeruginosa, Staphylococcus aureus, Salmonella typhi, Escherichia coli, and Klebsiella pneumoniae.[14]
-
Fungicidal Activity: 7-R-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonan-2-ones were tested against various phytopathogenic fungi that cause major diseases in agricultural crops. Several of these compounds exhibited pronounced fungicidal activity, comparable to commercial fungicides, against pathogens like V. inaequalis (apple scab) and F. moniliforme (fusarium diseases).[15]
Conclusion and Future Perspectives
The 3,7-diazabicyclo[3.3.1]nonane scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its rigid, pre-organized conformation and synthetic tractability have enabled the development of potent and selective modulators for a wide array of biological targets. The derivatives have shown significant promise as anticancer agents by activating polyamine catabolism, as broad-spectrum antivirals targeting both RNA and retroviruses, as CNS-active agents modulating key neurotransmitter systems, and as effective antimicrobial compounds.
Future research will likely focus on optimizing the scaffold for enhanced selectivity and potency, reducing off-target effects, and improving pharmacokinetic properties. The inherent ability of the bispidine core to form stable metal complexes also opens avenues for its use in radiopharmaceuticals for diagnostics and targeted therapy.[16] Continued exploration of this remarkable scaffold is poised to deliver the next generation of therapeutics for some of the most challenging human diseases.
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Bicyclo[3.3.1]nonane: A Privileged Scaffold for Navigating Chemical Space in Drug Discovery
Abstract
The bicyclo[3.3.1]nonane (BCN) framework has emerged as a "privileged scaffold" in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for the precise spatial orientation of functional groups.[1] This unique topology is a recurring motif in over 1,000 natural products, many of which exhibit potent and diverse biological activities, including anticancer, neuroprotective, and antiviral properties.[1][2] This guide provides an in-depth exploration of the BCN system, covering its fundamental conformational properties, key synthetic strategies for its construction, and its versatile applications in modern drug development. We will dissect the rationale behind experimental choices, present detailed protocols for core syntheses, and summarize key biological data to offer a comprehensive resource for researchers and scientists in the field.
The Bicyclo[3.3.1]nonane Core: Conformational Rigidity as a Design Element
The utility of the BCN scaffold in medicinal chemistry is intrinsically linked to its conformational behavior.[3] Unlike more flexible aliphatic rings, the BCN system provides a rigid core that minimizes the entropic penalty upon binding to a biological target. This rigidity allows medicinal chemists to design molecules with well-defined three-dimensional shapes, facilitating optimal interactions with complex protein binding sites.
The parent hydrocarbon can exist in three primary conformations: a twin-chair (CC), a boat-chair (BC), and a twin-boat (BB).[3][4] The twin-chair conformation is generally the most stable, though it is slightly destabilized by transannular steric interactions between the C3 and C7 hydrogens. Substitution on the BCN core can shift this conformational equilibrium. For instance, the introduction of heteroatoms or bulky substituents can favor the boat-chair conformation to alleviate steric strain.[5] Understanding these conformational preferences is paramount for structure-based drug design, as the spatial arrangement of pharmacophoric groups dictates biological activity.
Caption: Conformational isomers of the bicyclo[3.3.1]nonane system.
Constructing the Core: Key Synthetic Strategies
The synthesis of the BCN framework is a well-explored area of organic chemistry, with several robust methods available for its construction. The choice of strategy is often dictated by the desired substitution pattern and stereochemistry.
Robinson Annulation
The Robinson annulation is a classic and powerful method for forming six-membered rings. In the context of BCN synthesis, it typically involves the reaction of a 2-substituted cyclohexanone with a methyl vinyl ketone or a related Michael acceptor, followed by an intramolecular aldol condensation.[6] This sequence establishes the bicyclic core. A critical consideration in this approach is the stereocontrol at the one-carbon bridge (C9). Research has shown that under base-catalyzed, kinetically controlled conditions, the major diastereomer formed places the substituent on the one-carbon bridge anti to the newly formed keto ester or amide unit.[6][7] However, under thermodynamic control, this can epimerize to the syn isomer.[6]
Intramolecular Aldol and Michael Reactions
Intramolecular reactions are highly effective for forging the BCN skeleton, often proceeding with high stereoselectivity. A common approach involves a tandem Michael addition-intramolecular aldolization sequence.[1] This strategy is particularly prevalent in the synthesis of complex natural products like hyperforin and garsubellin A.[3][8] The reaction is typically initiated by a base- or acid-catalyzed Michael addition to an α,β-unsaturated system, which generates a 1,5-dicarbonyl intermediate that subsequently undergoes an intramolecular aldol condensation to close the second ring.[8][9]
Caption: General workflow for tandem synthesis of BCN systems.
Diels-Alder Cycloaddition
The Diels-Alder reaction offers another strategic entry into BCN systems, particularly for constructing highly functionalized analogues.[10] This [4+2] cycloaddition approach can be designed to control the stereochemistry of multiple centers in a single step. It has been employed in the synthesis of BCN-based colchicine bioisosteres, demonstrating its utility in creating complex molecular architectures.[10][11]
Applications in Medicinal Chemistry: A Scaffold for Diverse Targets
The rigid BCN framework serves as an excellent platform for developing therapeutics across various disease areas. Its ability to project substituents into precise vectors in 3D space makes it ideal for probing and optimizing interactions with biological targets.
Anticancer Activity
Numerous BCN derivatives have demonstrated significant potential as anticancer agents.[1] Many of these compounds are found in natural products, such as the polyprenylated acylphloroglucinols (PPAPs), which include garsubellin A and hyperforin.[12][13] Synthetic derivatives, such as 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, have shown potent antitumor activity, with some acting as inhibitors of hypoxia-inducible factor-1 (HIF-1), a key transcription factor in tumor progression.[1]
Table 1: Anticancer and HIF-1 Inhibitory Activity of Selected BCN Derivatives
| Compound Class/ID | Target/Cell Line | Activity Type | IC50 (µM) or Effect | Reference |
|---|---|---|---|---|
| 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones | HIF-1 | Transcriptional Inhibition | 17.2 | [1] |
| Sophopterocarpan-A | MCF-7 (Breast Cancer) | Growth Inhibition | 29.36 | [3] |
| Cambogin | Breast Cancer Cells | Proliferation Inhibition | Notable | [1] |
| Clusianone | 60 Human Cancer Cell Lines | Cell Death Induction | Broad Activity |[3] |
Antiviral and Antiprotozoal Applications
The BCN scaffold has also been exploited in the design of antiviral and antiprotozoal agents. Heterocyclic variants, such as 3,7-diazabicyclo[3.3.1]nonane (bispidine), have been investigated as scaffolds for inhibitors of the SARS-CoV-2 main protease (3CLpro).[14][15] Furthermore, amino acid conjugates of bispidine have shown potent activity against encephalitic viruses like Japanese encephalitis virus (JEV) and West Nile virus, appearing to act at the stage of viral RNA replication.[14] Structurally related azabicyclo[3.2.2]nonanes have also shown promising activity against the parasites responsible for malaria and African sleeping sickness.[1]
Table 2: Antiviral and Antiprotozoal Activity of BCN and Related Scaffolds
| Compound ID/Class | Organism/Target | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Bisp-W (Bispidine-Tryptophan) | Japanese Encephalitis Virus (JEV) | Viral Inhibition | <5 | [14] |
| Azabicyclo[3.2.2]nonane deriv. (7) | P. falciparum K1 (Malaria) | Antiplasmodial | 0.180 | [1] |
| Azabicyclo[3.2.2]nonane deriv. (7) | T. b. rhodesiense | Antitrypanosomal | 1.1 |[1] |
Neuroprotective and CNS Applications
The BCN core is present in natural products with known neuroprotective effects, such as huperzine.[3] The scaffold's rigidity and lipophilicity make it suitable for designing agents that can cross the blood-brain barrier. Consequently, BCN derivatives are being investigated as potential treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.[16][17] For example, 1-aza-bicyclo[3.3.1]nonanes have been specifically patented for use in treating such disorders.[18]
Experimental Protocols
To provide a practical context, this section details representative synthetic procedures for constructing the BCN core. These protocols are based on established methodologies and are intended as a guide for laboratory synthesis.
Protocol 1: One-Pot Synthesis of Bicyclo[3.3.1]nonenol Derivatives via Tandem Michael-Aldol Reaction
This protocol describes a highly stereoselective one-pot synthesis of BCN derivatives with potential antitumor activity, adapted from literature procedures.[1]
Methodology:
-
Reaction Setup: To a solution of a suitable cyclohexanone derivative (1.0 eq) and an α,β-unsaturated aldehyde or ketone (1.1 eq) in ethanol (0.2 M), add a catalytic amount of powdered sodium hydroxide (0.1 eq).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 3:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, neutralize the reaction mixture by adding 1 M hydrochloric acid (HCl) dropwise until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Chromatography: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure bicyclo[3.3.1]nonenol derivative.
Protocol 2: Thiol-Mediated Epoxide Opening and Intramolecular Aldol Rearrangement
This protocol outlines a method for producing densely functionalized bicyclo[3.3.1]non-3-en-2-ones from diepoxyketone precursors, which are readily available from commercial phenols.[19]
Methodology:
-
Reaction Setup: To a stirred solution of the diepoxyketone starting material (e.g., compound 7 in the reference, 1.0 eq) in dry, degassed dichloromethane (CH₂Cl₂) (0.02 M), add cesium carbonate (Cs₂CO₃) (5.0 eq) and the desired thiol nucleophile (e.g., thiophenol) (3.0 eq).
-
Reaction Execution (Microwave): Heat the reaction mixture in a microwave reactor for 2 minutes at 60 °C.
-
Workup: After cooling, dilute the reaction mixture with CH₂Cl₂ (10 mL) and wash with brine.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash again with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product via flash column chromatography to yield the functionalized bicyclo[3.3.1]non-3-en-2-one.
Conclusion and Future Outlook
The bicyclo[3.3.1]nonane scaffold represents a powerful and validated structural motif in medicinal chemistry. Its inherent rigidity and three-dimensional character provide a reliable platform for the design of potent and selective modulators of a wide range of biological targets. The continued development of novel and efficient synthetic routes, particularly those that afford enantiomerically pure BCN derivatives, will further expand its utility.[1][12] Future efforts will likely focus on leveraging this scaffold to tackle increasingly complex targets, including protein-protein interactions, and to explore new regions of biologically relevant chemical space. The rich history and proven success of the BCN core ensure that it will remain a cornerstone of drug discovery programs for the foreseeable future.
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Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. Available at: [Link]
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Zefirova, O. N., et al. (2022). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Opening of Bis(oxiranes). Preprints.org. Available at: [Link]
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Nurieva, E. V., et al. (2010). Diels-alder reaction as a synthetic approach to bicyclo[3.3.1]nonane colchicine analogs. Russian Journal of Organic Chemistry, 46(12), 1892-1895. Available at: [Link]
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Cope, A. C., & Synerholm, M. E. (1970). Bicyclo[3.3.1]nonanes. II. Synthesis and reactions of simple derivatives. Journal of the American Chemical Society, 72(11), 5228–5233. Available at: [Link]
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Various Authors. (2007). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Topics in Stereochemistry. Available at: [Link]
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Rieck, C., & Spiteller, P. (2020). A versatile Diels–Alder approach to functionalized hydroanthraquinones. Royal Society Open Science, 7(11), 201297. Available at: [Link]
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Unknown Author. (2025). 'Oligomeric', 'pentameric' bicyclo [3. 3. 1] Nonanes (BCNs) as potential candidates for treating Alzheimer's, Parkinson's and other neurodegenerative diseases. ACS Fall 2025. Available at: [Link]
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Butler, M. S. (2015). Neuroprotection against neurodegenerative disorders by histone acetyltransferase inhibitors: An overview. OAText. Available at: [Link]
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Unknown Author. (n.d.). Synthesis and Screening for Analgesic and Anti-inflammatory Activities of Some Novel Amino Acid-containing Bicyclo Compounds. Available at: [Link]
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Lidskog, A. (n.d.). Bicyclo[3.3.1]nonanes as Scaffolds in Supramolecular Chemistry From Host-Guest Systems to Hydrogen-Bonded Aggregates. Lund University Publications. Available at: [Link]
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Potapov, V. A., et al. (2021). Transannular Selenocyclofunctionalization of 1,5-cyclooctadiene: The Antioxidant Properties of 9-selenabicyclo[3.3.1]nonane Derivatives and the Discovery of Increasing Both GPx and GR Activities. Molecules, 26(15), 4434. Available at: [Link]
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Wang, D., & Crowe, W. E. (2014). A facile approach to tricyclo[6.4.0.04,9]-dodecane framework. Chinese Chemical Letters, 25(12), 1535-1537. Available at: [Link]
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Batey, R. A., Lin, D., Wong, A., & Hayhoe, C. L. S. (n.d.). Intramolecular Diels-Alder Reactions of Alkenylboranes & A Hetero Diels-Alder Approach to the Total Synthesis of Martinellin. Available at: [Link]
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Carter, B., Laing, M., & Sommerville, P. (1984). Crystal structure of the product of an anomalous Robinson annulation. South African Journal of Chemistry, 37(1). Available at: [Link]
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Ivanov, A. V., et al. (2021). Design and Evaluation of Bispidine-Based SARS-CoV-2 Main Protease Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1611–1617. Available at: [Link]
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Windshügel, B., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. Bioorganic & Medicinal Chemistry, 21(10), 2876–2888. Available at: [Link]
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König, J., et al. (2024). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Acta Crystallographica Section E. Available at: [Link]
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Potapov, V. A., et al. (2022). Selenium Dibromide Click Chemistry: The Efficient Synthesis of Novel Selenabicyclo[3.3.1]nonene-2 and -nonane Derivatives. Molecules, 27(21), 7247. Available at: [Link]
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Unknown Author. (n.d.). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound … OUCI. Available at: [Link]
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Stach, H., & Hesse, M. (2002). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 102(11), 4041–4086. Available at: [Link]
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Introduction: The Diazabicyclo[3.3.1]nonane Core as a Privileged Scaffold
An In-Depth Technical Guide to the Conformational Analysis of Diazabicyclo[3.3.1]nonane Scaffolds
Authored for Researchers, Scientists, and Drug Development Professionals
The 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine, represents a fascinating and highly valuable bicyclic scaffold in modern medicinal chemistry. Its rigid, well-defined three-dimensional structure makes it an excellent platform for the development of ligands targeting a wide array of biological systems.[1][2] Originating from natural products like the nicotinic acetylcholine receptor (nAChR) ligand cytisine, the bispidine core is recognized as a "privileged scaffold" due to its ability to serve as a versatile template for designing potent and selective modulators of various receptors and transporters.[1][3]
The biological activity of bispidine derivatives is inextricably linked to their three-dimensional geometry. Therefore, a thorough understanding of their conformational preferences is not merely an academic exercise but a critical prerequisite for rational drug design and the elucidation of structure-activity relationships (SAR).[4][5] This guide provides a comprehensive overview of the fundamental conformations of the diazabicyclo[3.3.1]nonane scaffold, the factors that govern its conformational equilibrium, and the key experimental and computational methodologies employed in its analysis.
The Fundamental Conformational Landscape
Unlike simple cyclohexanes, the fused ring system of diazabicyclo[3.3.1]nonane can adopt several distinct conformations. The stability of these forms is dictated by a delicate balance of torsional strain, steric hindrance, and non-bonded intramolecular interactions. The three primary conformations are the double-chair (Chair-Chair), the Boat-Chair, and the double-boat (Boat-Boat).
-
Chair-Chair (CC) Conformation: In this arrangement, both six-membered piperidine rings adopt a chair-like geometry. For many years, this was considered the most stable and predominant conformation, as it minimizes torsional strain within each ring.[6][7] However, this conformation can introduce significant transannular steric repulsion, particularly between the endo-protons on C3 and C7 in the parent carbocycle, or between the lone pairs of the nitrogen atoms in the bispidine system.[8]
-
Boat-Chair (BC) Conformation: To alleviate the transannular strain present in the CC form, one of the piperidine rings can flip into a boat conformation. This results in a less symmetric Boat-Chair structure. While a boat conformation is typically higher in energy than a chair, its adoption in the bicyclic system can lead to an overall more stable molecule by reducing unfavorable cross-ring interactions.[4][9] Dynamic equilibrium between two degenerate BC forms (a boat-chair ⇌ chair-boat process) is frequently observed.[10][11]
-
Boat-Boat (BB) / Twin-Twist (TT) Conformation: A conformation where both rings are in a boat or twisted-boat form is also possible. This conformer is generally the most strained and highest in energy due to significant torsional strain and flagpole interactions.[4][9] It is rarely observed in significant populations for the parent scaffold but can be induced by specific substitution patterns.
Computational studies have consistently shown the relative energy sequence to be CC < BC < BB/TT , with the energy gap between the CC and BC forms being relatively small (around 6-7 kcal/mol), allowing for a dynamic equilibrium in solution.[4]
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An In-Depth Technical Guide to GSK2334470: A Potent and Selective PDK1 Inhibitor
Introduction
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a focal point of intensive research due to its frequent dysregulation in a myriad of human cancers.[1][2] Central to the activation of this cascade is the master kinase, 3-phosphoinositide-dependent protein kinase-1 (PDK1), which serves as a critical node for signal transduction downstream of PI3K.[3][4] This guide provides a comprehensive technical overview of GSK2334470, a potent and highly selective small-molecule inhibitor of PDK1. While historically associated with CAS number 1251010-45-3, it is more commonly and accurately identified by CAS number 1227911-45-6.[5][6]
GSK2334470 has emerged as a valuable chemical probe for dissecting the intricate roles of PDK1 in cellular processes and as a potential therapeutic agent in oncology and other diseases characterized by aberrant PI3K/Akt signaling.[7][8] This document will delve into the chemical and physical properties of GSK2334470, its structure, mechanism of action, and its effects on downstream signaling pathways. Furthermore, it will provide detailed experimental protocols for its characterization and use in a research setting, catering to the needs of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
GSK2334470 is an aminoindazole derivative with the chemical name (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide. Its structure is characterized by a multi-ring system that facilitates key interactions within the ATP-binding pocket of PDK1, conferring both high potency and selectivity.[2]
| Property | Value | Source |
| CAS Number | 1227911-45-6 (primary); 1251010-45-3 (historical) | [5][6] |
| Molecular Formula | C25H34N8O | [5][6] |
| Molecular Weight | 462.59 g/mol | [5] |
| Appearance | Light yellow to yellow solid | [6] |
| Purity | ≥98% (by HPLC) | |
| Solubility | Soluble in DMSO (>23.2 mg/mL) and ethanol. | [9] |
| Storage | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years. | [6] |
Structure
The chemical structure of GSK2334470 is presented below:
(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide
Structure elucidation and optimization were achieved through fragment screening and structure-based design, utilizing PDK1 protein crystallography to identify key interactions within the ATP binding site.[2]
Synthesis
The synthesis of GSK2334470 has been developed as part of a medicinal chemistry program aimed at discovering novel PDK1 inhibitors.[2] While a detailed, step-by-step protocol is not publicly available in a single source, the synthesis is based on established organic chemistry principles, likely involving the coupling of pre-functionalized heterocyclic intermediates. The general approach would involve the synthesis of the substituted pyrimidine core, followed by sequential coupling with the aminoindazole and the chiral piperidine carboxamide moieties. For researchers interested in its synthesis, it is recommended to consult the patent literature and medicinal chemistry publications for detailed synthetic routes and characterization data.[9][10][11]
Mechanism of Action
GSK2334470 is a highly potent and selective ATP-competitive inhibitor of PDK1.[2][7] It exerts its inhibitory effect by binding to the ATP pocket of the PDK1 kinase domain, preventing the phosphorylation and subsequent activation of a broad range of downstream AGC kinases.[3][4]
The PI3K/PDK1/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The mechanism of action of GSK2334470 is best understood within the context of this pathway, as illustrated in the diagram below.
Figure 1: The PI3K/PDK1/Akt signaling pathway and the inhibitory action of GSK2334470.
Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting both PDK1 and Akt to the plasma membrane. This co-localization facilitates the phosphorylation of Akt at threonine 308 (Thr308) by PDK1, a critical step in Akt activation.[3] Full activation of Akt also requires phosphorylation at serine 473 (Ser473) by the mTORC2 complex.[12] Activated Akt then phosphorylates a multitude of downstream substrates, including GSK3β, FOXO transcription factors, and the mTORC1 complex (via TSC2), to promote cell survival, growth, and proliferation.
GSK2334470 directly inhibits the catalytic activity of PDK1, thereby preventing the phosphorylation of Akt at Thr308 and blocking the downstream signaling cascade.[7]
Biological and Cellular Effects
GSK2334470 has been extensively characterized in a variety of in vitro and in vivo models, demonstrating its potent and selective inhibition of PDK1 and its downstream signaling pathways.
In Vitro Activity:
| Assay/Cell Line | Effect | IC50/Concentration | Source |
| PDK1 Kinase Assay | Inhibition of PDK1 activity | ~10 nM | [5][7] |
| Kinase Selectivity Panel (>90 kinases) | Highly selective for PDK1 | No significant inhibition of other kinases | [7] |
| HEK-293, U87, MEF cells | Inhibition of T-loop phosphorylation of SGK and S6K1 | Effective at sub-micromolar concentrations | [7] |
| PC-3 cells | Inhibition of Akt phosphorylation at Thr308 | IC50 = 113 nM | [2] |
| Multiple Myeloma (MM) cell lines (ARP-1, MM.1R) | Induction of apoptosis | IC50 = 3.98 µM and 4.89 µM, respectively | [12] |
| Renal Cell Carcinoma (RCC) cell lines (A498, 786-O) | Inhibition of cell proliferation and induction of apoptosis | Effective at micromolar concentrations | [6] |
In Vivo Activity:
In preclinical animal models, GSK2334470 has demonstrated its ability to inhibit PDK1 signaling and exert anti-tumor activity. For instance, in mice bearing OCI-AML2 xenografts, intraperitoneal administration of GSK2334470 at 100 mg/kg resulted in a significant inhibition of Akt phosphorylation at Thr308 in the tumors.[2]
Experimental Protocols
The following protocols provide a framework for the investigation of GSK2334470's activity in a laboratory setting.
Protocol 1: In Vitro PDK1 Kinase Inhibition Assay
This protocol describes a radiometric filter-binding assay to determine the IC50 of GSK2334470 against PDK1.
Materials:
-
Recombinant human PDK1 enzyme
-
PDKtide (substrate peptide)
-
GSK2334470 (dissolved in DMSO)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)
-
P81 phosphocellulose paper
-
Phosphoric acid (1%)
-
Scintillation counter and vials
Procedure:
-
Prepare a serial dilution of GSK2334470 in DMSO.
-
In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, recombinant PDK1 enzyme, and the substrate peptide, PDKtide.
-
Add the serially diluted GSK2334470 or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the papers with acetone and allow them to air dry.
-
Place the dried papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of GSK2334470 relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Western Blot Analysis of PDK1 Pathway Inhibition in Cultured Cells
This protocol details the use of western blotting to assess the effect of GSK2334470 on the phosphorylation status of key proteins in the PDK1 signaling pathway.
Materials:
-
Cancer cell line of interest (e.g., PC-3, HEK-293)
-
Complete cell culture medium
-
GSK2334470 (dissolved in DMSO)
-
Growth factor (e.g., IGF-1, serum) for pathway stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Thr308), anti-total-Akt, anti-phospho-S6K, anti-total-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Serum-starve the cells for a few hours to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of GSK2334470 or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., IGF-1 or serum) for a short period (e.g., 15-30 minutes) to activate the PI3K/PDK1 pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the effect of GSK2334470 on the phosphorylation of Akt and other downstream targets.
Figure 2: A generalized experimental workflow for the evaluation of GSK2334470.
Therapeutic Potential
The frequent activation of the PI3K/PDK1/Akt pathway in cancer has positioned PDK1 as a compelling target for therapeutic intervention.[3][4] GSK2334470, with its high potency and selectivity, represents a promising lead compound for the development of novel anti-cancer agents. Its ability to induce apoptosis in cancer cells, particularly in hematological malignancies like multiple myeloma and in solid tumors such as renal cell carcinoma, underscores its therapeutic potential.[6][8]
Furthermore, the selective nature of GSK2334470 makes it an invaluable research tool for elucidating the specific roles of PDK1 in various physiological and pathological processes. By providing a means to acutely and specifically inhibit PDK1 activity, GSK2334470 allows researchers to dissect the complexities of the PI3K signaling network and identify potential combination therapies that could enhance anti-tumor efficacy.
Conclusion
GSK2334470 is a well-characterized, potent, and selective inhibitor of PDK1 that has significantly advanced our understanding of the PI3K/Akt signaling pathway. Its utility as both a chemical probe and a potential therapeutic agent makes it a compound of high interest to the scientific and drug development communities. This technical guide has provided a comprehensive overview of its properties, mechanism of action, and practical applications, serving as a valuable resource for researchers working in the field of signal transduction and cancer biology.
References
-
Zhang, Y., et al. (2017). PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242. Oncotarget, 8(24), 39185–39197. [Link]
-
Axten, J. M., et al. (2010). Abstract LB-116: GSK2334470: A potent and highly selective inhibitor of PDK1. Molecular Cancer Therapeutics, 9(12 Supplement), LB-116. [Link]
-
Najafov, A., et al. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochemical Journal, 433(2), 357–369. [Link]
-
Najafov, A., et al. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. PubMed. [Link]
-
Zhang, Y., et al. (2017). PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242. PubMed. [Link]
-
Najafov, A., et al. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Portland Press. [Link]
- Pease, J. E., et al. (2002). U.S. Patent No. US6489344B1.
-
The University of Liverpool Repository. (n.d.). Mass Spectrometry-Guided Structural Analysis Of Protein Kinase Inhibitor Complexes. [Link]
-
Zhang, Y., et al. (2017). PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242. National Institutes of Health. [Link]
- Wallace, E., et al. (2015). U.S. Patent No. US9314464B2.
- Tang, P. C., et al. (2003). U.S. Patent No. US6534524B1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 10. US6489344B1 - Inhibitors of glycogen synthase kinase 3 - Google Patents [patents.google.com]
- 11. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 12. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Introduction: The 3-oxa-7,9-diazabicyclo[3.3.1]nonane Scaffold
The bicyclic diamine scaffold, 3,7-diazabicyclo[3.3.1]nonane (commonly known as bispidine), is a rigid and pre-organized chelating structure that has garnered significant interest in medicinal chemistry.[1] Derivatives of this scaffold are known to possess a range of biological activities, including analgesic, antitumor, and antiarrhythmic properties.[1] The introduction of a heteroatom, such as oxygen at the 3-position, to create the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core, modulates the scaffold's physicochemical properties, including polarity, hydrogen bonding capacity, and spatial arrangement. This makes it a valuable building block for developing novel therapeutics.
This document provides a detailed guide for the synthesis of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate , a key intermediate where one of the bridgehead nitrogen atoms is protected by the versatile tert-butyloxycarbonyl (Boc) group. The Boc group is widely used in organic synthesis due to its stability in various conditions and its facile, acid-labile removal.[2][3][] This mono-protected intermediate allows for selective functionalization of the remaining free secondary amine at the N-7 position, enabling the synthesis of diverse compound libraries for drug discovery programs.
Strategic Overview of the Synthesis
A direct, one-pot synthesis of the target molecule from simple acyclic precursors is challenging. A more robust and logical approach involves a two-stage strategy. This method prioritizes the reliable formation of the core heterocyclic system first, followed by a controlled, selective protection of a single nitrogen atom.
-
Stage 1: Synthesis of the Core Heterocycle. The initial step focuses on constructing the parent 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold. Unlike the all-carbon bispidine framework, which is often accessible via a double Mannich reaction with a piperidin-4-one derivative, the synthesis of the oxa-analogue may require alternative starting materials, such as those derived from α,α'-diglycerol.[5]
-
Stage 2: Selective Mono-Boc Protection. With the bicyclic diamine in hand, the critical step is to selectively introduce a single Boc group onto one of the two chemically equivalent secondary amines. A direct reaction with one equivalent of Boc-anhydride would result in a statistical mixture of unprotected, mono-protected, and di-protected products, leading to low yields and difficult purification.[6] Therefore, a specialized protocol is employed to differentiate the two nitrogen atoms in situ.
The overall synthetic workflow is depicted below.
Caption: Simplified mechanism for selective mono-protection.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Supplier | Notes |
| 3-oxa-7,9-diazabicyclo[3.3.1]nonane | C₆H₁₂N₂O | 128.17 | - | In-house/Custom | Starting Material |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | >99% | Sigma-Aldrich | Corrosive, handle in fume hood |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | >97% | Sigma-Aldrich | Moisture sensitive |
| Iodine (I₂) | I₂ | 253.81 | >99.8% | Sigma-Aldrich | Catalyst |
| Methanol (MeOH) | CH₃OH | 32.04 | Anhydrous | Fisher Scientific | Reaction Solvent |
| Chloroform (CHCl₃) | CHCl₃ | 119.38 | ACS Grade | VWR | Extraction Solvent |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 20% (w/v) aq. | - | For pH adjustment |
| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | 5% (w/v) aq. | - | For quenching iodine |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous | - | Drying agent |
| Basic Alumina | Al₂O₃ | 101.96 | Brockmann I, ~150 mesh | - | For chromatography |
Experimental Protocol
Reaction Setup:
-
All glassware should be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
The reaction should be performed in a fume hood.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-oxa-7,9-diazabicyclo[3.3.1]nonane (1.00 g, 7.80 mmol, 1.0 eq).
-
Dissolve the starting material in anhydrous methanol (15 mL).
-
Cool the flask to 0-5 °C using an ice-water bath.
-
In a separate vial, prepare a solution of trifluoroacetic acid (0.60 mL, 7.80 mmol, 1.0 eq) in anhydrous methanol (5 mL).
-
Add the TFA solution dropwise to the stirred reaction mixture over 10 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 15 minutes.
-
Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. This allows the various trifluoroacetate salts to equilibrate. [7]8. In a separate vial, dissolve di-tert-butyl dicarbonate (1.70 g, 7.80 mmol, 1.0 eq) and iodine (198 mg, 0.78 mmol, 0.1 eq) in anhydrous methanol (10 mL).
-
Add this Boc₂O/I₂ solution dropwise to the reaction mixture over 15 minutes at room temperature. A slight exotherm may be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane with 1% ammonium hydroxide. The product should have a higher Rf value than the starting diamine. The reaction is typically complete within 3-4 hours.
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the methanol.
-
To the resulting residue, add a 5% aqueous solution of sodium thiosulfate (20 mL) to quench the excess iodine. The brown color should disappear.
-
Adjust the pH of the aqueous phase to ~10-11 by the slow addition of a 20% aqueous NaOH solution. Perform this step in an ice bath as it is exothermic.
-
Transfer the basic aqueous solution to a separatory funnel and extract with chloroform (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purify the crude product by column chromatography using basic alumina.
-
Column Packing: Use a slurry of basic alumina in chloroform.
-
Elution: Elute with a gradient of 0% to 5% methanol in chloroform.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.
-
-
Remove the solvent from the pure fractions under reduced pressure to afford tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate as a clear oil or a white solid. An isolated yield of approximately 50-60% can be expected, based on analogous reactions. [7]
Characterization Data (Expected)
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the bicyclic core protons and a sharp singlet for the 9 protons of the tert-butyl group around δ 1.4-1.5 ppm.
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the Boc carbonyl carbon (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons (~28 ppm), in addition to the signals for the bicyclic framework.
-
Mass Spectrometry (ESI+): Calculated for C₁₁H₂₀N₂O₃ [M+H]⁺: 229.15. Found: 229.15.
References
- Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal.
- Krasnov, K. A., et al. (2017). Synthesis of new functionalized 3,7-diazabicyclo[3.3.1]nonanes by aminomethylation of the Guareschi imides. Tetrahedron Letters.
- Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar.
- Miyahara, Y., et al. (2001). Convenient Synthesis of 3,7-Diazabicyclo[3.3.1]nonane (Bispidine). Synthesis.
- Miyahara, Y., Goto, K., & Inazu, T. (2001). Convenient synthesis of 3,7-diazabicyclo[3.3.1]nonane (bispidine). Kyushu University Institutional Repository.
- Révész, L. (2008). Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane, 3,6,8-triazabicyclo[3.2.2]nonane, 3-oxa-7,9-diazabicyclo[3.3.1]nonane and 3-oxa-6,8-diazabicyclo[3.2. ResearchGate.
-
Pabel, J., et al. (2011). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. PubMed Central. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
MDPI. (2019). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. Available at: [Link]
-
Gaware, R., & Jordis, U. (n.d.). Selective Mono-Boc-Protection of Bispidine. Sciforum. Available at: [Link]soc-13/a029)
Sources
- 1. kubsu.ru [kubsu.ru]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 7. sciforum.net [sciforum.net]
Application Notes and Protocols: Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold for Innovation in Medicinal Chemistry
The quest for novel molecular architectures that can access unexplored chemical space and provide unique three-dimensional diversity is a cornerstone of modern drug discovery. Bicyclic diamines have emerged as privileged scaffolds, offering conformational rigidity and defined vectoral exits for substituent placement, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] Among these, tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate stands out as a versatile building block. Its rigid, chair-chair or chair-boat conformational preference, combined with the strategically placed oxygen atom and the differentially protected diamine functionalities, makes it an attractive starting point for the synthesis of complex molecules, particularly in the realm of neuroscience and metabolic diseases.[2]
The inherent structural features of this bicyclic system, such as the fixed spatial relationship between the two nitrogen atoms, can mimic beta-turns in peptides or present functional groups in a precise orientation for optimal target engagement. The Boc-protected nitrogen at the 9-position allows for selective functionalization of the secondary amine at the 7-position, opening avenues for the introduction of a wide array of substituents and the construction of diverse chemical libraries. This document provides a detailed guide to the use of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate in organic synthesis, with a focus on practical application notes and detailed protocols for its derivatization.
Core Attributes and Synthetic Potential
The synthetic utility of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate stems from several key features:
-
Orthogonal Protection: The presence of a Boc-protected tertiary amine and a free secondary amine allows for sequential and site-selective functionalization.
-
Conformational Rigidity: The bicyclic framework restricts conformational flexibility, which can be advantageous for designing ligands with high affinity and selectivity.
-
Three-Dimensional Diversity: The non-planar structure provides access to three-dimensional chemical space, a desirable trait for modern drug candidates.
-
Chirality: The molecule possesses stereogenic centers, allowing for the synthesis of enantiomerically pure compounds, which is crucial for understanding structure-activity relationships and minimizing off-target effects.
These attributes make it a valuable precursor for the synthesis of a variety of complex molecules, including orexin receptor antagonists, which have shown promise in the treatment of sleep disorders, anxiety, and addiction.[2][3]
Diagram 1: Synthetic Utility Overview
Caption: Key synthetic transformations of the title compound.
Application in the Synthesis of Orexin Receptor Antagonists
Orexin receptors, OX1 and OX2, are G-protein coupled receptors that play a crucial role in regulating sleep-wake cycles, appetite, and mood.[1][2] Antagonists of these receptors have emerged as a promising therapeutic strategy for insomnia and other neurological disorders. The 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold has been successfully incorporated into the design of potent and selective orexin antagonists.[2] The rigid bicyclic core helps to position the key pharmacophoric elements in the correct orientation for binding to the receptor.
The general synthetic approach involves the functionalization of the secondary amine at the 7-position with an aromatic or heteroaromatic moiety, followed by further elaboration. The following protocols provide detailed procedures for key transformations.
Detailed Application Protocols
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This method can be effectively applied to couple aryl halides or triflates with the secondary amine of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Comments |
| tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | 1251010-45-3 | 228.29 | Starting material |
| Aryl halide or triflate (Ar-X) | Varies | Varies | e.g., 2-chloropyrimidine, 4-bromotoluene |
| Palladium(II) acetate (Pd(OAc)2) | 3375-31-3 | 224.50 | Catalyst precursor |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.66 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Base |
| Toluene | 108-88-3 | 92.14 | Anhydrous, reaction solvent |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate (1.0 eq), the aryl halide or triflate (1.1 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Causality and Insights:
-
Catalyst System: The choice of palladium precursor and ligand is crucial for the success of the Buchwald-Hartwig amination. The Pd(OAc)2/XPhos system is a robust and versatile catalyst combination for the coupling of secondary amines with a wide range of aryl halides.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in this reaction to facilitate the deprotonation of the amine and the subsequent transmetalation step in the catalytic cycle.
-
Solvent: Anhydrous toluene is a suitable solvent for this reaction as it is non-polar and has a high boiling point, allowing the reaction to be carried out at elevated temperatures.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a classic and highly effective method for the formation of carbon-nitrogen bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. This protocol describes the N-alkylation of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate with an aldehyde or ketone.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Comments |
| tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | 1251010-45-3 | 228.29 | Starting material |
| Aldehyde or Ketone | Varies | Varies | e.g., benzaldehyde, acetone |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | Mild and selective reducing agent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, reaction solvent |
| Acetic Acid | 64-19-7 | 60.05 | Catalyst |
Procedure:
-
Dissolve tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of acetic acid (0.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.
Causality and Insights:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive amination reactions. It is less basic than other common reducing agents like sodium cyanoborohydride, which can be advantageous when working with acid-sensitive substrates.
-
Acid Catalyst: Acetic acid catalyzes the formation of the iminium ion intermediate, which is the electrophilic species that is reduced by the hydride reagent.
-
Work-up: The aqueous work-up with sodium bicarbonate is necessary to neutralize the acetic acid and quench any remaining reducing agent.
Protocol 3: Boc-Deprotection
The final step in many synthetic sequences involving this scaffold is the removal of the Boc protecting group to liberate the free diamine. This is typically achieved under acidic conditions.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Comments |
| N7-Substituted-tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | Varies | Varies | Starting material |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | Strong acid for Boc deprotection |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Reaction solvent |
| Diethyl ether | 60-29-7 | 74.12 | Used for precipitation of the product salt |
Procedure:
-
Dissolve the N7-substituted-tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Add diethyl ether to the residue to precipitate the product as its trifluoroacetate salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the deprotected diamine salt.
-
If the free base is required, the salt can be dissolved in water and basified with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) followed by extraction with an organic solvent (e.g., DCM or ethyl acetate).
Causality and Insights:
-
Acid Choice: Trifluoroacetic acid is a strong acid that effectively cleaves the tert-butoxycarbonyl (Boc) group. An alternative is to use a solution of hydrogen chloride in an organic solvent like dioxane or methanol.
-
Temperature: The reaction is typically started at 0 °C to control the initial exotherm, and then allowed to proceed at room temperature for complete deprotection.
-
Product Isolation: The deprotected amine is often isolated as a salt (e.g., trifluoroacetate or hydrochloride), which is typically a stable, crystalline solid.
Data Summary
The following table provides representative data for the transformations described above. Yields and reaction times are indicative and may vary depending on the specific substrates and reaction conditions used.
| Transformation | Substrate | Product | Typical Yield (%) |
| N-Arylation | tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate + 2-chloropyrimidine | N7-(pyrimidin-2-yl)-tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | 75-90 |
| N-Alkylation | tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate + benzaldehyde | N7-benzyl-tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | 80-95 |
| Boc-Deprotection | N7-benzyl-tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | N7-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane | >95 |
Conclusion
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its unique structural features and the presence of orthogonally protected amino groups allow for a wide range of synthetic manipulations. The protocols detailed in this guide provide a practical framework for researchers to utilize this scaffold in their synthetic endeavors, particularly in the field of drug discovery and medicinal chemistry. The ability to readily introduce diverse substituents onto the bicyclic core opens up exciting possibilities for the development of novel therapeutic agents with improved properties.
References
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Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., Tolmachev, A. A., & Komarov, I. V. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(9), 5506–5568. [Link]
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Boss, C., et al. (2013). 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives. WIPO Patent Application WO/2013/050938. [Link]
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Roecker, A. J., et al. (2014). Discovery of Highly Potent Dual Orexin Receptor Antagonists with Favorable Drug-like Properties. ACS Medicinal Chemistry Letters, 5(8), 929–934. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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PubChem. (n.d.). tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate in the Synthesis of Advanced FGFR Tyrosine Kinase Inhibitors
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate as a key building block in the synthesis of potent and selective Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitors. This document elucidates the underlying scientific rationale, provides detailed experimental protocols, and showcases the significance of this bicyclic scaffold in constructing next-generation cancer therapeutics.
Introduction: The Critical Role of FGFR Signaling in Oncology and the Imperative for Selective Inhibitors
Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a well-established driver of tumorigenesis and cancer progression across a spectrum of malignancies.[2][3] Consequently, the development of small-molecule inhibitors targeting the ATP-binding site of the FGFR kinase domain has emerged as a clinically validated and highly promising therapeutic strategy.
Several FGFR inhibitors, including pemigatinib, infigratinib, and futibatinib, have received regulatory approval for the treatment of specific cancers harboring FGFR alterations, demonstrating the profound clinical potential of this drug class.[4] A common structural motif in many advanced FGFR inhibitors is the presence of a bicyclic diamine scaffold, which serves to project key pharmacophoric elements into the kinase domain, thereby enhancing potency and selectivity. The constrained conformation of these bicyclic systems can lead to improved binding affinity and favorable pharmacokinetic properties.
This guide focuses on the application of a specific and valuable bicyclic building block, tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate, in the rational design and synthesis of novel FGFR inhibitors.
The FGFR Signaling Pathway: A Key Target in Cancer Therapy
The binding of fibroblast growth factors (FGFs) to the extracellular domain of FGFRs triggers receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains. This phosphorylation cascade creates docking sites for various signaling proteins, leading to the activation of downstream pathways crucial for cell survival and proliferation, most notably the RAS-RAF-MEK-ERK and PI3K-AKT pathways. In cancer, aberrant FGFR signaling provides a sustained stimulus for tumor growth and survival.
Caption: Simplified FGFR Signaling Pathway and Mechanism of Inhibition.
Synthetic Strategy: Leveraging the Bicyclic Scaffold
The rigid bicyclo[3.3.1]nonane core of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate offers several advantages in the design of FGFR inhibitors. Its defined three-dimensional structure allows for precise orientation of substituents to interact with specific residues within the ATP-binding pocket of the FGFR kinase domain. The presence of two nitrogen atoms provides versatile handles for further chemical elaboration, enabling the introduction of various pharmacophoric groups to optimize potency, selectivity, and pharmacokinetic properties. The Boc-protecting group on one of the nitrogens allows for selective functionalization of the other nitrogen, providing a controlled and stepwise approach to the synthesis of complex molecules.
The general synthetic strategy involves the coupling of the deprotected bicyclic amine with a suitably functionalized heterocyclic core, which typically forms the "hinge-binding" motif of the kinase inhibitor.
Caption: General Synthetic Workflow for FGFR Inhibitors.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a generic FGFR inhibitor utilizing tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. Note: These are representative protocols and may require optimization based on the specific heterocyclic core and desired final product.
Materials and Reagents
| Reagent | Supplier | Purity |
| tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | Sigma-Aldrich | ≥95% |
| 2,4-dichloro-5-methoxypyrimidine | Combi-Blocks | ≥97% |
| Trifluoroacetic acid (TFA) | Acros Organics | ≥99% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |
| N,N-Diisopropylethylamine (DIPEA) | Alfa Aesar | ≥99% |
| Acetonitrile (ACN), anhydrous | Fisher Scientific | ≥99.8% |
| Ethyl acetate (EtOAc) | VWR Chemicals | HPLC Grade |
| Hexanes | VWR Chemicals | HPLC Grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Fisher Scientific | - |
| Brine | Fisher Scientific | - |
| Anhydrous sodium sulfate (Na₂SO₄) | EMD Millipore | - |
| Silica gel for column chromatography (230-400 mesh) | Sorbent Technologies | - |
Protocol 1: Boc Deprotection of the Bicyclic Amine
Rationale: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile and can be efficiently removed using a strong acid like trifluoroacetic acid (TFA) to yield the free secondary amine, which is the nucleophile for the subsequent coupling reaction.
Procedure:
-
To a solution of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate (1.0 g, 4.38 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask, add trifluoroacetic acid (TFA, 3.37 mL, 43.8 mmol) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in DCM.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3 x 10 mL) to ensure complete removal of residual TFA.
-
The resulting crude 3-oxa-7,9-diazabicyclo[3.3.1]nonane as its trifluoroacetate salt is a viscous oil or solid and can be used in the next step without further purification.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) Coupling
Rationale: The deprotected bicyclic amine acts as a nucleophile and displaces a leaving group (e.g., a chloride) on an electron-deficient aromatic or heteroaromatic ring, such as a dichloropyrimidine, via a nucleophilic aromatic substitution (SNAr) mechanism. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used to neutralize the acid generated during the reaction and to free the amine from its salt form.
Procedure:
-
Dissolve the crude 3-oxa-7,9-diazabicyclo[3.3.1]nonane trifluoroacetate salt (from Protocol 1, ~4.38 mmol) in anhydrous acetonitrile (ACN, 25 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA, 2.29 mL, 13.14 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of 2,4-dichloro-5-methoxypyrimidine (0.784 g, 4.38 mmol) in anhydrous ACN (10 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC (10% methanol in DCM) or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate (50 mL) and water (30 mL).
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired coupled product.
Characterization of the Final Product
The structure and purity of the synthesized FGFR inhibitor should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion and Future Perspectives
The use of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate provides a robust and versatile platform for the synthesis of novel FGFR tyrosine kinase inhibitors. The rigid bicyclic scaffold allows for the precise positioning of pharmacophoric groups, leading to compounds with high potency and selectivity. The synthetic protocols outlined in this guide offer a practical and reproducible methodology for researchers in the field of medicinal chemistry and drug discovery.
Future work in this area may involve the exploration of different substitution patterns on the bicyclic core and the development of novel heterocyclic hinge-binding motifs to further optimize the pharmacological profile of these inhibitors. The insights gained from these studies will undoubtedly contribute to the development of more effective and safer targeted therapies for patients with FGFR-driven cancers.
References
- Babina, I. S., & Turner, N. C. (2017). Advances and challenges in targeting FGFR signalling in cancer.
- Goyal, L., & Meric-Bernstam, F. (2020). The role of FGFR inhibitors in the treatment of cholangiocarcinoma. The Oncologist, 25(2), 141–149.
- Incyte Corporation. (2021). Bicyclic heterocycles as FGFR inhibitors. WO 2021/007269 A1.
- Katoh, M. (2019). FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review). International Journal of Oncology, 54(2), 385–396.
- Loriot, Y., et al. (2019). Erdafitinib in locally advanced or metastatic urothelial carcinoma. New England Journal of Medicine, 381(4), 338–348.
- Palakurthi, S., & Kurdekar, A. (2020). FDA approval of pemigatinib for cholangiocarcinoma with FGFR2 rearrangement or fusion. Cancer Discovery, 10(7), 935–936.
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PubChem. (n.d.). tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. Retrieved from [Link]
- Turner, N., & Grose, R. (2010). Fibroblast growth factor signalling: from development to cancer.
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Vogel, A., et al. (2020). Pemigatinib for previously treated, locally advanced or metastatic cholangiocarcinoma: a multicentre, open-label, phase 2 study. The Lancet Oncology, 21(5), 631–641.[4]
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Application Notes & Protocols: Streamlined Synthesis of Diazabicyclo[3.3.1]nonane Scaffolds via the Double Mannich Reaction
Abstract
The 3,7-diazabicyclo[3.3.1]nonane, commonly known as the bispidine scaffold, is a rigid, pre-organized bicyclic diamine that serves as a privileged core in medicinal chemistry and materials science.[1][2] Its unique conformational rigidity and the spatial orientation of its nitrogen atoms make it an ideal pharmacophore for targeting a range of biological receptors, including nicotinic acetylcholine receptors (nAChRs), and a robust ligand for coordination chemistry.[1][3] The most direct and versatile method for constructing this framework is the one-pot double Mannich reaction.[3][4] This guide provides an in-depth exploration of the reaction mechanism, a detailed, validated protocol for the synthesis of N,N'-disubstituted 3,7-diazabicyclo[3.3.1]nonan-9-ones (bispidinones), and expert insights into optimization and troubleshooting for researchers in drug discovery and synthetic chemistry.
Scientific Foundation: Mechanism and Rationale
The double Mannich reaction is a powerful multicomponent condensation that assembles the bispidine core from three simple building blocks: a piperidin-4-one derivative, a primary amine, and two equivalents of an aldehyde, typically formaldehyde.[4][5] The elegance of this reaction lies in its atom economy and operational simplicity, leading to the rapid construction of molecular complexity.
1.1. The Reaction Mechanism
The reaction proceeds through a cascade of iminium ion formation and intramolecular Mannich additions. Understanding this pathway is critical for optimizing conditions and predicting outcomes.
-
Step 1: Iminium Ion Formation: The primary amine first condenses with formaldehyde to generate a highly electrophilic N-acylimminium ion.
-
Step 2: First Mannich Addition: The enol or enolate form of the piperidin-4-one acts as a nucleophile, attacking the iminium ion at one of the α-carbons (C2 or C6). This forms the first C-C bond and a monocyclic intermediate.
-
Step 3: Second Iminium Ion and Cyclization: The secondary amine within the piperidone ring then reacts with a second equivalent of formaldehyde, forming another iminium ion. A subsequent intramolecular Mannich reaction, where the enolizable α-carbon on the other side of the carbonyl attacks this new electrophilic center, closes the second ring and yields the bicyclic bispidinone structure.
The use of a mild acid catalyst, such as acetic acid, is often crucial to facilitate both the formation of the iminium ions and the enolization of the ketone.[4][6]
1.2. Stereochemical Considerations
The resulting 3,7-diazabicyclo[3.3.1]nonane scaffold is conformationally constrained. Spectroscopic analysis, particularly 1H NMR, typically reveals a rigid chair-chair conformation for both piperidine rings.[1][6] This pre-organized and rigid structure is a key attribute for its application in designing ligands and pharmacophores with high receptor affinity and selectivity.
Experimental Protocol: Synthesis of N-benzyl-N'-tert-butoxycarbonyl-bispidinone
This protocol details the synthesis of a versatile bispidinone intermediate from commercially available tert-butyl 4-oxopiperidine-1-carboxylate. The Boc-protected nitrogen can be readily deprotected for further functionalization, making this a valuable synthetic route.[3]
2.1. Materials and Equipment
-
Reagents: Tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, paraformaldehyde, methanol (anhydrous), glacial acetic acid, ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Equipment: Round-bottom flask, magnetic stirrer hotplate, reflux condenser, nitrogen/argon inlet, separatory funnel, rotary evaporator, flash chromatography system with silica gel.
2.2. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add tert-butyl 4-oxopiperidine-1-carboxylate (10.0 g, 50.2 mmol, 1.0 eq).
-
Reagent Addition: Add anhydrous methanol (100 mL) to dissolve the piperidone. Sequentially add benzylamine (5.38 g, 5.48 mL, 50.2 mmol, 1.0 eq), paraformaldehyde (3.77 g, 125.5 mmol, 2.5 eq), and glacial acetic acid (2.87 mL, 50.2 mmol, 1.0 eq).
-
Scientist's Note: Paraformaldehyde is used as a stable source of formaldehyde. A slight excess (2.5 eq) ensures the reaction proceeds to completion. Acetic acid serves as the catalyst. The reaction is typically run at a 1:1:2.5 stoichiometry of piperidone:amine:formaldehyde.
-
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: Redissolve the resulting residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 75 mL) to neutralize the acetic acid, followed by brine (1 x 75 mL).
-
Scientist's Note: The bicarbonate wash is crucial to remove the acid catalyst, which can interfere with chromatography. Be cautious of potential emulsion formation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, often as a yellow or brown oil.
2.3. Purification and Characterization
-
Purification: The crude product must be purified by flash column chromatography on silica gel.[3] A gradient elution system, starting with a non-polar solvent system (e.g., 20:1 Hexanes:Ethyl Acetate) and gradually increasing polarity (e.g., to 1:1 Hexanes:Ethyl Acetate), is typically effective for separating the desired bispidinone from starting materials and side products.
-
Expected Yield: 60-75%.
-
Characterization:
-
¹H NMR: Expect to see characteristic signals for the benzyl and Boc groups, along with complex multiplets for the bicyclic core protons. The presence of doublet of doublets for equatorial protons at C2,4 and C6,8 with large geminal coupling constants is indicative of the chair-chair conformation.[6]
-
¹³C NMR: The spectrum should show a carbonyl signal (C9) around 208-215 ppm and signals corresponding to the carbons of the bicyclic frame and the substituents.
-
MS (ESI): Calculate the expected m/z for the protonated molecule [M+H]⁺ to confirm the molecular weight.
-
Versatility and Optimization
The true power of the double Mannich reaction lies in its flexibility. By varying the starting piperidone and primary amine, a diverse library of bispidinone scaffolds can be generated.
3.1. Reaction Scope and Data
The following table summarizes representative examples, showcasing the adaptability of the protocol to different substrates.
| Piperidone Precursor (R¹) | Primary Amine (R²) | Solvent | Catalyst | Yield (%) | Reference |
| 1-(3-ethoxypropyl)-4-oxopiperidine | 1-(3-aminopropyl)imidazole | Methanol | Acetic Acid | ~60% | [6] |
| N-Allylpiperidin-4-one | Allylamine | Ethanol | Acetic Acid | ~58% | [7] |
| Tert-butyl 4-oxopiperidine-1-carboxylate | Benzylamine | Methanol | Acetic Acid | ~70% | [3] |
| N-Benzyl-4-piperidone | Benzylamine | Ethanol | None specified | ~85% | [8] |
3.2. Troubleshooting Common Issues
-
Low Yields: This can result from the formation of polymeric side products from formaldehyde. Ensure slow, controlled heating and consider adding the primary amine and formaldehyde solution dropwise to the heated piperidone solution.
-
Difficult Purification: Bispidinones are often basic and can be viscous oils, leading to tailing on silica gel chromatography.[6] Adding a small amount of triethylamine (~0.5-1%) to the eluent can significantly improve peak shape and separation.
-
Incomplete Reaction: If monitoring shows stalled conversion, a small additional charge of paraformaldehyde and acetic acid can sometimes drive the reaction to completion.
Downstream Applications: From Scaffold to Function
The synthesized bispidinone is rarely the final target. It is a versatile intermediate for creating functional molecules.
-
Reduction of the C9-Carbonyl: To access the parent 3,7-diazabicyclo[3.3.1]nonane (bispidine) core, the ketone can be reduced. The Wolff-Kishner reduction (hydrazine hydrate and a strong base) is a common and effective method for this transformation.[6][7]
-
Drug Discovery: The bispidine scaffold is a cornerstone in the development of ligands for CNS targets. Its rigid structure allows for precise positioning of pharmacophoric elements, leading to high affinity and selectivity for receptors like the α4β2* nAChR.[3] Derivatives have also been investigated as anti-fatigue, antiviral, and anticancer agents.[2][9][10]
-
Coordination Chemistry: The two nitrogen atoms of the bispidine core form a rigid chelating unit, making these scaffolds excellent ligands for a variety of transition metals.[1]
References
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Kawai, R., Nakamura, A., Irie, Y., Umekubo, N., & Yokoshima, S. (2025). Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. Organic & Biomolecular Chemistry, Issue 37. Available at: [Link]
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Malmakova, A. Ye., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 237-243. Available at: [Link]
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Comba, P., & Kerscher, M. (2015). Bispidine coordination chemistry. Dalton Transactions, 44(28), 12556-12573. Available at: [Link]
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Miyahara, Y., Goto, K., & Inazu, T. (1998). Convenient synthesis of 3,7-diazabicyclo[3.3.1]nonane (bispidine). Reports of the Center for Advanced Instrumental Analysis, Kyushu University, 16, 19-22. Available at: [Link]
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Fuss, A., Gacs, A., F-N, T., Schepmann, D., Wünsch, B., & T, M. (2018). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 26(15), 4431-4443. Available at: [Link]
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Liu, W., Li, Y., Wang, L., & Li, P. (2016). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers, 3(10), 1293-1296. Available at: [Link]
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Hassan, A. A., Shawky, A. M., & El-Apasery, M. A. (2019). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. Molecules, 24(6), 1099. Available at: [Link]
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Zhang, Z., Zhang, Y., Wang, Y., Zhang, J., & Wang, R. (2022). Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. Chemical Science, 13(12), 3466-3472. Available at: [Link]
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Kovács, I. (2006). Oxidation of Transition Metal Complexes with 3,7-Diazabicyclo[3.3.1]nonane-Derived Ligands. Doctoral dissertation, University of Heidelberg. Available at: [Link]
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ResearchGate. (n.d.). First synthesis of a bispidine as reported by Mannich. Retrieved from ResearchGate. Available at: [Link]
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Malmakova, A. Y., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. Available at: [Link]
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Zhidkova, A. A., et al. (2025). 3,7-Diazabicyclo[3.3.1]nonanes and 1,3-diazaadamantanes containing monoterpenoid moieties as synthetic adaptogens: synthesis, ADMET predictions, and in vivo biological activity. Medicinal Chemistry Research, 34, 1347–1363. Available at: [Link]
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Bera, S., Roy, A., & Bera, S. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22359-22383. Available at: [Link]
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Wang, H., Tang, X., Zhang, H., Chen, P., & Liu, C. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications, 13(1), 415. Available at: [Link]
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Zhang, Z., et al. (2022). Water Enables Diastereodivergency in Bispidine-Based Chiral Amine-Catalyzed Asymmetric Mannich Reaction of Cyclic N-Sulfonyl Ketimines with Ketones. ResearchGate. Available at: [Link]
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Ruenitz, P. C., & Smissman, E. E. (1976). Use of the mannich reaction in the synthesis of bispidine. Journal of Heterocyclic Chemistry, 13(5), 1111-1113. Available at: [Link]
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Zhang, Z., et al. (2022). Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. Semantic Scholar. Available at: [Link]
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Vatsadze, S. Z., et al. (2023). Bispidine-Based Macrocycles: Achievements and Perspectives. Molecules, 28(15), 5693. Available at: [Link]
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Kumar, A., et al. (2019). Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. The Journal of organic chemistry, 84(11), 7274–7282. Available at: [Link]
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O'Connor, R., et al. (2019). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. Molecules, 24(3), 543. Available at: [Link]
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Chernenko, A. Y., et al. (2017). Mannich-Type Reaction for Synthesis of Hexahydropyrimidines and 3,7-Diazabicyclo[3.3.1]Nonanes. Odessa University Chemical Journal. Available at: [Link]
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Application Notes and Protocols for the Wolff-Kishner Reduction of Bispidinone Intermediates in Synthesis
Introduction: The Significance of the Bispidine Scaffold and a Key Synthetic Challenge
The 3,7-diazabicyclo[3.3.1]nonane, or bispidine, scaffold is a rigid bicyclic diamine that has garnered significant attention in medicinal chemistry and drug development. Its unique conformational rigidity and the spatial orientation of its nitrogen substituents make it an excellent scaffold for designing ligands with high affinity and selectivity for various biological targets, including nicotinic acetylcholine receptors (nAChRs).[1][2] The synthesis of substituted bispidines often proceeds via a double Mannich reaction, which conveniently constructs the bicyclic core but invariably yields a bispidinone, with a carbonyl group at the C-9 position.[3][4]
While this carbonyl group can be a useful synthetic handle, its presence is often undesirable in the final bioactive molecule. Therefore, its efficient and clean removal is a critical step in the synthetic route. The Wolff-Kishner reduction has emerged as a premier method for this deoxygenation, particularly for base-stable substrates like many bispidinone intermediates.[3][4] This application note provides an in-depth guide to the theory, practical application, and key considerations for employing the Wolff-Kishner reduction in the synthesis of bispidine derivatives.
The Wolff-Kishner Reduction: A Mechanistic Perspective
The Wolff-Kishner reduction is a classic organic reaction that converts a ketone or aldehyde into a corresponding alkane through a hydrazone intermediate under basic conditions at high temperatures.[5][6] Discovered independently by Nikolai Kishner in 1911 and Ludwig Wolff in 1912, the reaction has undergone several modifications to improve its efficiency and practicality, most notably the Huang-Minlon modification.[5][6]
The reaction proceeds in two main stages:
-
Hydrazone Formation: The carbonyl group of the bispidinone reacts with hydrazine (usually in the form of hydrazine hydrate) to form a hydrazone intermediate. This is a nucleophilic addition-elimination reaction.[7][8]
-
Deoxygenation under Basic Conditions: In the presence of a strong base (typically potassium or sodium hydroxide) and at high temperatures, the hydrazone is deprotonated. A subsequent series of proton transfers and the irreversible evolution of nitrogen gas lead to the formation of a carbanion, which is then protonated by the solvent to yield the final deoxygenated bispidine.[8][9] The liberation of highly stable dinitrogen gas is a significant thermodynamic driving force for the reaction.[10]
The high temperatures required are facilitated by the use of high-boiling solvents like diethylene glycol (DEG) or triethylene glycol.[7][11] These solvents not only provide the necessary thermal energy but also act as a proton source in the final step of the reaction.
Caption: Mechanistic overview of the Wolff-Kishner reduction.
Why the Wolff-Kishner Reduction for Bispidinones?
The choice of a reduction method is critical in multi-step synthesis. For bispidinone intermediates, the Wolff-Kishner reduction offers several advantages over other common deoxygenation methods like the Clemmensen reduction:
-
Base Stability: The bispidine core and many common N-substituents are stable under the strongly basic conditions of the Wolff-Kishner reduction.
-
Acid Sensitivity: Conversely, many nitrogen-containing heterocycles, including some bispidine derivatives, are sensitive to the strongly acidic conditions of the Clemmensen reduction (amalgamated zinc and HCl).[10][12] The Wolff-Kishner provides a complementary, and often superior, alternative for such substrates.
-
High Yields: The Huang-Minlon modification, which involves a one-pot procedure of heating the carbonyl compound with hydrazine hydrate and a base in a high-boiling solvent, often provides good to excellent yields.[11][13]
However, it is crucial to note that the reaction is not suitable for base-sensitive substrates. For example, esters, lactones, and amides would be hydrolyzed under these conditions.[7][12] Steric hindrance around the carbonyl group can also slow down or prevent the reaction.[14][15]
Detailed Experimental Protocol: Huang-Minlon Modification
This protocol provides a general procedure for the Wolff-Kishner reduction of a substituted 3,7-diazabicyclo[3.3.1]nonan-9-one.
Safety Precautions:
-
Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Potassium hydroxide is corrosive. Avoid contact with skin and eyes.
-
The reaction is conducted at high temperatures. Use appropriate heating mantles and ensure the glassware is free of cracks.
-
The evolution of nitrogen gas can cause pressure buildup if the system is not properly vented.
Materials and Reagents:
-
Substituted bispidinone
-
Hydrazine hydrate (85% solution in water is commonly used)
-
Potassium hydroxide (KOH) pellets
-
Diethylene glycol (DEG) or Triethylene glycol
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Apparatus for reflux with distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap can be beneficial for water removal), add the bispidinone (1.0 eq), potassium hydroxide (4.0-6.0 eq), and diethylene glycol.
-
Addition of Hydrazine: To the stirred mixture, cautiously add hydrazine hydrate (10-20 eq).[14]
-
Initial Heating (Hydrazone Formation): Heat the mixture to 100-130 °C for 1-2 hours. During this time, the hydrazone will form, and water will begin to distill off.
-
High-Temperature Reflux (Deoxygenation): Gradually increase the temperature to 160-200 °C.[3] Water and excess hydrazine hydrate will distill off, allowing the reaction temperature to rise. Maintain this temperature for 3-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material. The evolution of nitrogen gas should be observed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing cold water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., 3 x 50 mL of dichloromethane).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude bispidine product, which may be an oil or a solid, can be purified by column chromatography on silica gel or alumina, or by crystallization.[3]
Caption: General experimental workflow for the Wolff-Kishner reduction.
Data and Troubleshooting
The efficiency of the Wolff-Kishner reduction can be influenced by the specific substituents on the bispidinone ring. Below is a table summarizing typical conditions and outcomes.
| Substrate Type | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N,N'-Diallylbispidinone | KOH | DEG | 190-200 | 5 | ~85 | [4] |
| N-Benzyl-N'-Boc-bispidinone | KOH | DEG | <140 | - | ~73 | [1] |
| 3-(3-ethoxypropyl)-7-heterocyclyl-bispidinone | KOH | Triethylene Glycol | 160-170 | 5 | - | [3] |
Troubleshooting Common Issues:
-
Low Yield:
-
Incomplete reaction: Ensure the reaction temperature is high enough and the reaction time is sufficient. Monitor the reaction progress by TLC or LC-MS.
-
Water presence: Ensure that water is effectively removed during the high-temperature stage, as its presence can lower the reaction temperature and hinder the reaction.[7]
-
Side reactions: Azine formation can be a side reaction. This can sometimes be minimized by the slow addition of hydrazine or by using pre-formed hydrazones.[6]
-
-
Product Decomposition: Some substrates may be sensitive to the high temperatures. If decomposition is observed, consider milder modifications of the Wolff-Kishner reduction, such as the Cram modification (using potassium tert-butoxide in DMSO) or the Myers modification (using N-tert-butyldimethylsilylhydrazones), which can often be performed at lower temperatures.[6][13]
Conclusion
The Wolff-Kishner reduction is a powerful and reliable method for the deoxygenation of bispidinone intermediates, providing a crucial step in the synthesis of diverse bispidine scaffolds for drug discovery and development. A thorough understanding of its mechanism, careful consideration of substrate compatibility, and adherence to safety protocols are essential for its successful implementation. The Huang-Minlon modification, in particular, offers a practical and efficient one-pot procedure that is well-suited for many applications in this field.
References
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NROChemistry. Wolff-Kishner Reduction: Mechanism & Examples. Available from: [Link]
-
Grokipedia. Wolff–Kishner reduction. Available from: [Link]
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Wikipedia. Wolff–Kishner reduction. Available from: [Link]
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Beilstein Journals. Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. Available from: [Link]
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ResearchGate. Multiple-Batch, Wolff−Kishner Reduction Based on Azeotropic Distillation Using Diethylene Glycol. Available from: [Link]
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YouTube. Wolff-Kishner reduction. Available from: [Link]
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Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available from: [Link]
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DOKUMEN.PUB. The Wolff-Kishner Reduction and Related Reactions: Discovery and Development. Available from: [Link]
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Semantic Scholar. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Available from: [Link]
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Pharmaguideline. Wolff Kishner Reduction. Available from: [Link]
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PubMed Central. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. Available from: [Link]
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Kyushu University. Convenient synthesis of 3,7-diazabicyclo[3.3.1]nonane (bispidine). Available from: [Link]
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Request PDF. Convenient Synthesis of 3,7-Diazabicyclo[3.3.1]nonane (Bispidine). Available from: [Link]
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L.S.College, Muzaffarpur. Wolff–Kishner reduction. Available from: [Link]
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L.S.College, Muzaffarpur. Wolff–Kishner reduction. Available from: [Link]
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Yale Chemistry Department. Redox Reactions: Wolff - Kishner Type. Available from: [Link]
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Unacademy. Wolff-Kishner Reduction & Huang-Minlon Modification Explained. Available from: [Link]
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Request PDF. Asymmetric Synthesis of Molecules Containing the Bispidine Core. Available from: [Link]
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NIH. Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. Available from: [Link]
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MDPI. Influence of Dissolved Oxygen and Temperature on Nitrogen Transport and Reaction in Point Bars of River. Available from: [Link]
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DSpace. Nitrogen from agriculture and temperature as the major drivers of deoxygenation in the central Bohai Sea. Available from: [Link]
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ACS Publications. Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Available from: [Link]
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ResearchGate. (PDF) Relationship between high temperature, DO, and Nutrients (Nitrogen and Phosphorus). Available from: [Link]
-
Scribd. Oxygen and Temperature Effect On Formation of Degradation Compounds. Available from: [Link]
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YouTube. 19.6c Mechanism for the Wolff Kishner Reduction. Available from: [Link]
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Synthesis of imidazopyrimidine derivatives using tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate.
Strategic Synthesis of Imidazopyrimidine Derivatives Utilizing a Constrained Bicyclic Diamine Scaffold
Introduction: The Growing Importance of Imidazopyrimidines and Novel Synthetic Scaffolds
Imidazo[1,2-a]pyrimidines represent a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2][3] This fused ring system is a bioisostere of purine bases, allowing its derivatives to interact with a wide array of biological targets with high affinity and specificity.[4] Consequently, imidazopyrimidine derivatives have been investigated for a broad spectrum of therapeutic applications, including their use as anti-inflammatory agents, kinase inhibitors, and GABA-A receptor modulators.[5][6][7]
The functionalization of the imidazopyrimidine core is crucial for modulating its pharmacological activity. Traditional synthetic routes have provided access to a diverse chemical space; however, the introduction of complex, three-dimensional substituents remains a challenge. The use of conformationally restricted building blocks is an attractive strategy to introduce novel structural motifs that can enhance binding affinity and improve pharmacokinetic properties. One such building block is tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate , a constrained bicyclic diamine. This application note details a protocol for the synthesis of imidazopyrimidine derivatives incorporating this scaffold via reductive amination, a robust and widely applicable synthetic transformation.
Principle of the Synthesis: Reductive Amination
The core of this synthetic strategy is the reductive amination between an imidazo[1,2-a]pyrimidine-3-carbaldehyde and the secondary amine of the deprotected tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. The reaction proceeds in two key steps:
-
Imine/Iminium Ion Formation: The aldehyde carbonyl reacts with the secondary amine of the bicyclic diamine to form a hemiaminal intermediate, which then dehydrates to form a resonance-stabilized iminium ion.
-
Reduction: A hydride reducing agent, such as sodium triacetoxyborohydride, selectively reduces the iminium ion to the corresponding amine, forming the desired carbon-nitrogen bond.
Sodium triacetoxyborohydride is the preferred reducing agent for this transformation due to its mild nature and tolerance of a wide range of functional groups. It is less basic than other common reducing agents like sodium cyanoborohydride, minimizing side reactions.
Reaction Workflow Diagram
Figure 1: General workflow for the synthesis of imidazopyrimidine derivatives via reductive amination.
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of a substituted imidazopyrimidine derivative using the title reagent.[8]
Materials:
-
2-(4-isopropylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
-
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate[9]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (glacial)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl Acetate
-
Water (deionized)
-
Magnesium Sulfate (anhydrous)
-
4M HCl in Dioxane (for deprotection)
-
Diethyl Ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inert atmosphere setup
-
Syringes and needles
-
Rotary evaporator
-
Chromatography column (e.g., Biotage Isolera™)
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an argon atmosphere, add 2-(4-isopropylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous THF.
-
Add tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate (1.2 eq) to the solution.
-
Add glacial acetic acid (2.0 eq) to the reaction mixture.
-
-
Reductive Amination:
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow dropwise addition of water.
-
Add ethyl acetate to the mixture and transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography (e.g., silica gel, with a gradient of cyclohexane/ethyl acetate) to yield the Boc-protected product.
-
-
Boc Deprotection (Acidolysis):
-
Dissolve the purified Boc-protected product in a minimal amount of a suitable solvent (e.g., methanol or dioxane).
-
Add an excess of 4M HCl in dioxane.
-
Stir the mixture at room temperature overnight.
-
The hydrochloride salt of the final product will typically precipitate. Collect the solid by filtration, wash with diethyl ether, and dry under high vacuum.[10]
-
Data Summary and Characterization
The following table provides representative data for the synthesis and characterization of a target compound.
| Compound ID | Molecular Formula (Final Product) | Molecular Weight ( g/mol ) | Yield (%) | Purity (LC-MS) |
| 1 | C₂₃H₃₀N₅O⁺ | 392.52 | ~43% (protected) | >95% |
Characterization Notes:
-
¹H NMR: The successful coupling will be confirmed by the appearance of new signals corresponding to the protons of the bicyclic moiety and the disappearance of the aldehyde proton signal.
-
LC-MS: The mass spectrum should show the expected molecular ion peak for the final product.
Troubleshooting and Key Considerations
-
Low Yields:
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the iminium ion intermediate and decompose the reducing agent.
-
The reaction may require gentle heating (e.g., 40-50 °C) to facilitate iminium ion formation, but this should be monitored carefully to avoid side reactions.
-
-
Incomplete Reaction:
-
If the reaction stalls, an additional portion of sodium triacetoxyborohydride can be added.
-
Ensure the acetic acid catalyst is present in the correct stoichiometry.
-
-
Purification Challenges:
-
The basic nitrogen atoms in the product can cause tailing on silica gel chromatography. Using a small amount of triethylamine in the eluent or using an amine-functionalized silica column can improve separation.
-
Conclusion
The use of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate provides a reliable and efficient method for introducing a conformationally rigid, three-dimensional scaffold onto the imidazopyrimidine core. The reductive amination protocol described is robust and scalable, offering a valuable tool for medicinal chemists and drug development professionals seeking to explore novel chemical space and develop next-generation therapeutics.
References
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- Vidal, L. R., et al. (2001). Imidazo[1,2-a]pyrimidine derivatives: synthesis and evaluation of their anti-inflammatory activity. European Journal of Medicinal Chemistry, 36(2), 145-154.
- El-Sayed, M. A. A., et al. (2021). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 233, 04003.
- Borisov, A. V., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Pharmacia, 71(4), 1-13.
- Blackaby, W. P., et al. (2009). Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors. Letters in Drug Design & Discovery, 6(8), 584-590.
- Geng, P., et al. (2012). Discovery of novel imidazo[1,2-a]pyrimidine derivatives as dual inhibitors of Aurora A and KSP. Bioorganic & Medicinal Chemistry Letters, 22(1), 556-560.
- Jensen, A. A., et al. (2002). Imidazo[1,2-a]pyrimidines as GABAA receptor benzodiazepine binding site ligands with functionally selective α3-subtype efficacy. Journal of Medicinal Chemistry, 45(10), 2037-2040.
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PubChem. (n.d.). tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central. Retrieved from [Link]
- Delbeck, M., et al. (2021). U.S. Patent No. US 2021/0024545 A1. Washington, DC: U.S.
- Google Patents. (n.d.). JP2020523388A - Diazabicyclic substituted imidazopyrimidines and their use for treating respiratory disorders.
- Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 173-178.
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Application of Bicyclo[3.3.1]nonanes in the Development of Anticancer Chemotherapeutics: Application Notes and Protocols
Introduction: The Bicyclo[3.3.1]nonane Scaffold - A Privileged Motif in Oncology
The quest for novel and effective anticancer agents has led researchers to explore a vast chemical space, with natural products often serving as a profound source of inspiration. Within this realm, the bicyclo[3.3.1]nonane framework has emerged as a "privileged scaffold" – a molecular core that is recurrent in a multitude of biologically active compounds.[1][2][3] This rigid, bridged bicyclic system is a key structural feature in over 1000 natural products, including a variety of alkaloids, terpenoids, and polyketides that exhibit significant anticancer properties.[1][4][5] Notable examples include garsubellin A, hyperforin, and various polycyclic polyprenylated acylphloroglucinols (PPAPs), which have demonstrated potent cytotoxic and antitumor activities.[4][5][6] The unique three-dimensional architecture of the bicyclo[3.3.1]nonane core provides a robust and tunable platform for the design of novel chemotherapeutics, allowing for precise spatial orientation of functional groups to interact with biological targets. This guide provides an in-depth exploration of the application of bicyclo[3.3.1]nonanes in anticancer drug development, offering detailed protocols for their synthesis and biological evaluation.
Mechanisms of Anticancer Action: A Multifaceted Approach
Bicyclo[3.3.1]nonane derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This pleiotropic activity is a key advantage in combating the complexity and heterogeneity of cancer.
Histone Deacetylase (HDAC) Inhibition
A significant number of bicyclo[3.3.1]nonane-containing compounds have been identified as inhibitors of histone deacetylases (HDACs).[1][7][8] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[7][8] By removing acetyl groups from histones, HDACs promote chromatin condensation, leading to transcriptional repression of key tumor suppressor genes.[8] Bicyclo[3.3.1]nonane-based HDAC inhibitors can reverse this process, leading to the re-expression of these tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[7][8] Garcinol, a polyisoprenylated benzophenone derivative containing a bicyclo[3.3.1]nonane moiety, is a notable example of a natural product that exhibits HDAC inhibitory activity.[1]
Induction of Autophagy and Apoptosis
Autophagy is a cellular self-degradation process that can either promote cell survival or lead to cell death, depending on the cellular context.[9] Several bicyclo[3.3.1]nonane derivatives have been shown to modulate autophagy in cancer cells.[10] For instance, some compounds can induce autophagic cell death, a process where the cell essentially digests itself.[9] Guttiferone K, a natural product with a bicyclo[3.3.1]nonane core, has been shown to trigger Akt-mTOR-mediated autophagy.
Apoptosis, or programmed cell death, is another critical mechanism through which these compounds exert their anticancer effects. Guttiferone A, for example, induces apoptosis in breast cancer cells by increasing the production of reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential and the upregulation of the pro-apoptotic Bax protein.[2]
Modulation of Key Signaling Pathways
Bicyclo[3.3.1]nonane derivatives can also interfere with various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. These include:
-
NF-κB and STAT3 Signaling: Garcinol has been shown to suppress tumorigenesis by inhibiting the function of NF-κB and STAT3, two transcription factors that regulate the expression of genes involved in inflammation, cell survival, and proliferation.[1]
-
Akt/mTOR and MEK/ERK Signaling: Some derivatives can inhibit the Akt/mTOR and MEK/ERK pathways, which are central to cell growth, proliferation, and survival.
Synthetic Strategies for Bicyclo[3.3.1]nonane Scaffolds
The synthesis of the bicyclo[3.3.1]nonane core can be achieved through various synthetic routes. The choice of strategy often depends on the desired substitution pattern and stereochemistry of the final compound. A common and efficient method is the one-pot tandem Michael addition-intramolecular aldol condensation.[1][11]
Protocol 1: One-Pot Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones
This protocol describes a general procedure for the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, a class of bicyclo[3.3.1]nonanes with demonstrated anticancer activity.[10][12][13][14]
Materials:
-
Appropriate cyclohexanone (1 equivalent)
-
Substituted aromatic aldehyde (2 equivalents)
-
Ammonium acetate (1.5 equivalents)
-
Ethanol
-
Etheric ethanol solution
-
Ethanol/chloroform/acetone mixture (2:1:1) for recrystallization
Procedure:
-
Dissolve the cyclohexanone, aromatic aldehyde, and ammonium acetate in ethanol in a round-bottom flask.
-
Place the flask in a water bath maintained at 60-75°C.
-
Stir the reaction mixture continuously. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, a crude product will precipitate from the solvent.
-
Filter the precipitate and wash it with an etheric ethanol solution.
-
Recrystallize the crude product from an ethanol/chloroform/acetone mixture (2:1:1) to obtain the purified 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.
-
Characterize the final product using appropriate analytical techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Biological Evaluation Protocols
Once synthesized, the novel bicyclo[3.3.1]nonane derivatives must be evaluated for their anticancer activity. The following are standard protocols for assessing cytotoxicity, HDAC inhibition, and autophagy induction.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[7][15][16][17]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Bicyclo[3.3.1]nonane derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the bicyclo[3.3.1]nonane derivative in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: HDAC Inhibitor Screening Assay (Fluorometric)
This protocol outlines a general procedure for screening bicyclo[3.3.1]nonane derivatives for their ability to inhibit HDAC activity using a commercially available fluorometric assay kit.[3][5][8][18]
Materials:
-
HDAC inhibitor screening kit (containing HDAC enzyme, acetylated fluorometric substrate, developer, and a known HDAC inhibitor like Trichostatin A as a positive control)
-
Bicyclo[3.3.1]nonane derivative stock solution (dissolved in DMSO)
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the bicyclo[3.3.1]nonane derivatives and the positive control (Trichostatin A) in assay buffer.
-
In a 96-well black microplate, add the diluted compounds, the HDAC enzyme, and the fluorometric substrate according to the kit's instructions. Include wells for 100% activity (enzyme, substrate, and buffer) and background (substrate and buffer only).
-
Incubate the plate at 37°C for the time specified in the kit's protocol (typically 30-60 minutes).
-
Stop the reaction by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 355 nm excitation and 460 nm emission).
-
Calculate the percent inhibition of HDAC activity for each compound concentration and determine the IC₅₀ value.
Protocol 4: Detection of Autophagy Induction
The induction of autophagy can be monitored by observing the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, via Western blotting.[19][20][21]
Materials:
-
Cancer cell line
-
Bicyclo[3.3.1]nonane derivative
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies (anti-LC3 and anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat the cancer cells with the bicyclo[3.3.1]nonane derivative at various concentrations for a specified time. Include an untreated control.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio to assess the level of autophagy induction.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of selected bicyclo[3.3.1]nonane derivatives against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Azabicyclo[3.3.1]nonanes | 2,4-bis(p-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazone | HepG2 (Liver) | 3.76 µg/mL | [12] |
| Bicyclo[3.3.1]nonanes | 8-(4'-methoxyphenylcarbamoyl)bicyclo[3.3.1]nonane | Ehrlich Ascites Carcinoma | 110.65 µg/mL | [7][15][16] |
| 8-(2'-methoxyphenylcarbamoyl)bicyclo[3.3.1]nonane | Ehrlich Ascites Carcinoma | 148.23 µg/mL | [7][15][16] | |
| 8-(phenylcarbamoyl)bicyclo[3.3.1]nonane | Ehrlich Ascites Carcinoma | 151.71 µg/mL | [7][15][16] | |
| Polyprenylated Acylphloroglucinols | Olympiforin A | MDA-MB-231 (Breast) | 1.2 | [17] |
| Olympiforin B | HL-60 (Leukemia) | 2.1 | [17] |
Conclusion and Future Perspectives
The bicyclo[3.3.1]nonane scaffold represents a highly promising platform for the development of novel anticancer chemotherapeutics. Its prevalence in nature, coupled with its synthetic tractability, offers a rich avenue for the discovery of new drug candidates. The diverse mechanisms of action exhibited by bicyclo[3.3.1]nonane derivatives, including HDAC inhibition, induction of programmed cell death, and modulation of critical signaling pathways, underscore their potential to overcome the challenges of cancer therapy, such as drug resistance. Future research in this area should focus on the rational design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of the structure-activity relationships and the specific molecular targets of these compounds will be crucial for their successful translation into clinical practice.
References
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Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480. [Link]
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Ghosh, A., & Das, S. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. PubMed Central. [Link]
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Geirsson, J. K. F., Jonsson, S., & Valgeirsson, J. (2004). Synthesis and antitumor activity of bicyclo[3.3.1]nonenol derivatives. Bioorganic & Medicinal Chemistry, 12(21), 5563-9. [Link]
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Waugh, T. M. (2017). Synthesis of Quinone Anticancer Agents and Substituted Bicyclo[3.3.1]nonane-2,9-diones. UCL (University College London). [Link]
-
Mehta, G., & Singh, V. (2006). Approaches to the synthesis of bicyclo[3.3.1]nonane-containing meroterpenes. ResearchGate. [Link]
-
Chandrasekaran, D., et al. (2014). Comparative in vitro cytotoxic studies of novel 8-(4'-/2'-methoxy/unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane derivatives on ehrlich ascites carcinoma cell line. Indian Journal of Pharmaceutical Sciences, 76(4), 370-374. [Link]
-
BMG Labtech. (2013). Screening for histone deacetylase (HDAC) active compounds. [Link]
-
Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. ResearchGate. [Link]
-
Manimaran, M., Ganapathi, A., & Balasankar, T. (2015). Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives. Open Journal of Medicinal Chemistry, 5, 33-47. [Link]
-
Li, Y., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. BMC Pharmacology and Toxicology, 17(1), 33. [Link]
-
Umamatheswari, S., & Kabilan, S. (2011). Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazones. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 430-9. [Link]
-
Kanagarajan, V., & Gopalakrishnan, M. (2010). Efficient “one-pot” synthesis of novel 3-azabicyclic spiro-1',2',4'-triazolidin-3'-thiones catalyzed by potassium superoxide and their in vitro antibacterial and antifungal activities. European Review for Medical and Pharmacological Sciences, 14(6), 513-20. [Link]
-
Mangalam, M., Selvan, C. S. A., & Sankar, C. (2016). Synthesis, stereochemical, structural and biological studies of some N′-(2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)pyrazine-2-carbohydrazide. Journal of Molecular Structure, 1125, 339-347. [Link]
-
Ponnuswamy, S., et al. (2015). Synthesis, spectral and computational studies of some 2-(2-(3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydraziny. ResearchGate. [Link]
-
Scribd. (n.d.). Bicyclo[3.3.1]nonanes | Trypan Blue | MTT Assay. [Link]
-
Galluzzi, L., et al. (2018). Autophagy inducers in cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1870(2), 179-191. [Link]
-
Chandrasekaran, D., et al. (2014). Comparative in vitro Cytotoxic Studies of Novel 8-(4j/2j-Methoxy/Unsubstituted phenylcarbamoyl) bicyclo[3.3.1]nonane Derivatives. Indian Journal of Pharmaceutical Sciences, 76(4), 370–374. [Link]
-
Hsu, T.-C., et al. (2018). Involvement of autophagy induction in penta-1,2,3,4,6-O-galloyl-β-D-glucose-induced senescence-like growth arrest in human cancer cells. Oncotarget, 9(10), 9128–9141. [Link]
-
Ohtake, Y., et al. (2019). Synthesis of sp3-Rich Chiral Bicyclo[3.3.1]nonanes for Chemical Space Expansion and Study of Biological Activities. ResearchGate. [Link]
-
Chandrasekaran, D., et al. (2014). Comparative in vitro Cytotoxic Studies of Novel 8-(4'-/2'-Methoxy/Unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives on Ehrlich Ascites Carcinoma Cell Line. PubMed Central. [Link]
-
Cleveland Clinic. (2022). Autophagy. [Link]
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Patergnani, S., et al. (2017). Assays to Monitor Autophagy Progression in Cell Cultures. Cells, 6(3), 22. [Link]
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Bio-Rad. (n.d.). Effective Detection of Autophagy. [Link]
-
Ilieva, Y., et al. (2023). Cytotoxic and Antibacterial Prenylated Acylphloroglucinols from Hypericum olympicum L. Molecules, 28(6), 2757. [Link]
Sources
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- 2. Synthetic studies towards garsubellin A: synthesis of model systems and potential mimics by regioselective lithiation of bicyclo[3.3.1]nonane-2,4,9-trione derivatives from catechinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
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- 10. Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
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- 17. Cytotoxic and Antibacterial Prenylated Acylphloroglucinols from Hypericum olympicum L. [mdpi.com]
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- 20. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important bicyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your synthetic yield and overcome common challenges.
Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently execute and troubleshoot your experiments.
I. Understanding the Synthesis: A Mechanistic Overview
The synthesis of the target molecule, tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate, is typically achieved through a multi-step process. The core of this synthesis is the construction of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane skeleton, which is a derivative of the bispidine framework. This is most commonly accomplished via a double Mannich reaction.[1] The subsequent step involves the selective protection of one of the secondary amine groups with a tert-butoxycarbonyl (Boc) group.
The overall synthetic strategy can be visualized as follows:
Caption: A high-level overview of the two major stages in the synthesis.
II. Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis. Please note that specific conditions may require optimization based on your starting materials and laboratory setup.
Part A: Synthesis of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane Core
-
Reaction Setup: To a solution of a suitable morpholine derivative (e.g., N-benzylmorpholin-4-amine) and a primary amine (e.g., benzylamine) in a protic solvent like ethanol or methanol, add an aqueous solution of formaldehyde.
-
Acidification: Adjust the pH of the reaction mixture to acidic conditions (pH 4-5) using a suitable acid, such as acetic acid or hydrochloric acid. This is crucial for the formation of the electrophilic iminium ions required for the Mannich reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The crude product is often purified by column chromatography on silica gel to yield the bicyclic core.
Part B: Selective Mono-Boc Protection
-
Reaction Setup: Dissolve the purified 3-oxa-7,9-diazabicyclo[3.3.1]nonane core (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[2]
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution and stir for 5-10 minutes at room temperature.[2]
-
Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 equivalents) in the same solvent to the reaction mixture. The stoichiometry is critical to favor mono-protection over di-protection.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the disappearance of the starting material and the formation of the mono-Boc protected product by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1 M HCl), water, and brine.[2]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford the final product.[2]
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the synthesis and provides actionable solutions.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or no formation of the bicyclic core | 1. Incorrect pH for the Mannich reaction.2. Inactive formaldehyde source.3. Steric hindrance from bulky substituents on the starting amines. | 1. Carefully monitor and adjust the pH to the optimal range (typically 4-5).2. Use a fresh source of formaldehyde or paraformaldehyde.3. Consider using less sterically hindered starting materials if possible, or increase the reaction temperature and time. |
| Formation of multiple products (byproducts) | 1. Polymerization of formaldehyde.2. Formation of incompletely cyclized intermediates.3. Side reactions of the starting materials under acidic conditions. | 1. Add the formaldehyde solution slowly to the reaction mixture.2. Ensure adequate reaction time and temperature for complete cyclization.3. Optimize the reaction temperature to minimize side reactions. |
| Low yield in the Boc-protection step | 1. Use of excess (Boc)₂O leading to di-protection.2. Insufficiently reactive amine.3. Hydrolysis of (Boc)₂O due to moisture. | 1. Use a slight excess or stoichiometric amount of (Boc)₂O and add it slowly.2. Ensure the starting diamine is fully dissolved and the base is added correctly.3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in purifying the final product | 1. Co-elution of the product with unreacted starting material or di-protected byproduct.2. The product is highly polar and streaks on the silica gel column. | 1. Adjust the eluent system for column chromatography to achieve better separation. A gradient elution might be necessary.2. Add a small amount of a basic modifier (e.g., triethylamine) to the eluent to reduce tailing of the amine product on the silica gel. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Mannich reaction, and why is it so important?
A1: The optimal pH for the Mannich reaction is typically in the mildly acidic range of 4-5. This is a critical parameter because the reaction mechanism involves the acid-catalyzed formation of an electrophilic iminium ion from the amine and formaldehyde. If the pH is too low (too acidic), the amine starting material will be fully protonated and thus non-nucleophilic, inhibiting the initial step of the reaction. If the pH is too high (neutral or basic), the concentration of the iminium ion will be too low, slowing down or preventing the reaction.
Q2: I am observing the formation of a significant amount of di-Boc protected byproduct. How can I improve the selectivity for mono-protection?
A2: Achieving selective mono-protection of a diamine can be challenging. Here are some strategies to improve selectivity:
-
Stoichiometry Control: Carefully control the stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O). Use no more than 1.0 to 1.1 equivalents relative to the diamine.
-
Slow Addition: Add the (Boc)₂O solution dropwise to the reaction mixture over a period of time. This maintains a low concentration of the protecting agent, favoring reaction at one amine site before the second can react.
-
Use of a Proton Source: A method involving the addition of one equivalent of an acid (like HCl from Me₃SiCl or SOCl₂) to form the mono-salt of the diamine can be effective. The free amine of the mono-salt then selectively reacts with (Boc)₂O.[3]
Caption: A simplified diagram illustrating the strategy for selective mono-Boc protection.
Q3: Can I use paraformaldehyde instead of aqueous formaldehyde for the Mannich reaction?
A3: Yes, paraformaldehyde is often a preferred source of formaldehyde in organic synthesis.[4][5] It is a solid polymer of formaldehyde that decomposes in situ to provide monomeric formaldehyde under the reaction conditions. Using paraformaldehyde can offer better control over the stoichiometry and avoid the introduction of large amounts of water, which might be beneficial for certain substrates or solvent systems. It is important to ensure the quality of the paraformaldehyde, as its depolymerization can be slow if it is old or of poor quality.
Q4: My final product appears to be an oil, but some literature reports it as a solid. What could be the reason?
A4: The physical state of the final product can be influenced by its purity. The presence of residual solvents or small amounts of impurities can prevent crystallization, resulting in an oil. It is also possible that the compound can exist as a stable amorphous solid or a low-melting solid. If a solid product is desired, you can try the following:
-
High Vacuum Drying: Ensure all residual solvents are removed by drying the sample under high vacuum for an extended period.
-
Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) to the oil and stir vigorously. This can sometimes induce crystallization.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for both purification and obtaining a crystalline solid.
Q5: What are the best practices for monitoring the progress of these reactions?
A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring these reactions. Use a suitable eluent system that provides good separation between the starting materials, intermediates, and products. Staining with a potassium permanganate solution is often effective for visualizing amines and other functional groups that are not UV-active. For more quantitative and precise monitoring, especially for identifying intermediates and byproducts, liquid chromatography-mass spectrometry (LC-MS) is the ideal technique.
V. References
-
Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones - PMC - NIH. [Link]
-
(PDF) Water Enables Diastereodivergency in Bispidine-Based Chiral Amine-Catalyzed Asymmetric Mannich Reaction of Cyclic N -Sulfonyl Ketimines with Ketones - ResearchGate. [Link]
-
Water enables diastereodivergency in bispidine- based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones - Semantic Scholar. [Link]
-
Water enables diastereodivergency in bispidine- based chiral amine-catalyzed asymmetric Mannich reaction - RSC Publishing. [Link]
-
Bispidine coordination chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00050E. [Link]
-
Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Amine Protection / Deprotection - Fisher Scientific. [Link]
-
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate - PubChem. [Link]
-
tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate - [X6585] - Synthonix, Inc. [Link]
-
Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. [Link]
-
US20210024545A1 - Substituted diazahetero-bicyclic compounds and their use - Google Patents.
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. [Link]
-
Selective Mono‐BOC Protection of Diamines - ResearchGate. [Link]
-
US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents.
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - RSC Publishing. [Link]
-
WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents.
-
Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives - Semantic Scholar. [Link]
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- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. ect-journal.kz [ect-journal.kz]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Column Chromatography Purification of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Welcome to the technical support guide for the purification of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges during the column chromatography purification of this Boc-protected bicyclic amine. The unique structure of this molecule, featuring a polar backbone and a basic secondary amine, presents specific purification hurdles that this guide aims to address directly.
Section 1: Core Principles & Pre-Purification Strategy
The primary challenge in purifying tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate on silica gel stems from the presence of the free secondary amine at the 7-position. The acidic nature of standard silica gel (due to surface silanol groups, Si-OH) leads to strong, non-specific interactions with the basic amine, resulting in significant peak tailing, poor resolution, and potentially low product recovery. The strategies outlined below are designed to mitigate these interactions.
FAQ 1: How do I select an appropriate solvent system for TLC and column chromatography?
Answer: The selection of a proper eluent is the most critical step for a successful separation. This is always determined empirically using Thin Layer Chromatography (TLC) before committing to a large-scale column.
-
Objective: Find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[1] This Rf value typically ensures that the compound elutes from the column in a reasonable volume without being too close to the solvent front or requiring excessive solvent.
-
Starting Solvents: Due to the compound's polarity, common solvent systems include a non-polar component and a polar component. Good starting points are mixtures of Dichloromethane/Methanol (DCM/MeOH) or Ethyl Acetate/Hexanes.
-
The Critical Additive - Basic Modifier: To counteract the acidity of the silica gel and prevent streaking, a small amount of a basic modifier must be added to the eluent system.[2][3]
-
Triethylamine (Et3N): Typically added at 0.5-2% (v/v).
-
Ammonia: A methanolic ammonia solution or adding ammonium hydroxide to the polar solvent component is also effective. A literature-reported system for a similar compound used an eluent of tert-Butyl methyl ether (TBME)/Methanol/Ammonia in a gradient from 95/5/0.5 to 90/10/2.[4]
-
FAQ 2: How do I properly visualize this compound on a TLC plate?
Answer: This compound lacks a strong UV chromophore, so visualization under a UV lamp is often ineffective. A chemical stain is required.
-
Ninhydrin Stain: This is an excellent choice for compounds with primary or secondary amines.[2] Upon heating, the Boc-protected amine may also be visualized as the protecting group can be thermally cleaved, allowing the free amine to react with the ninhydrin.[5] The free secondary amine of the target compound will react to produce a colored spot (typically yellow to purple).
-
Potassium Permanganate (KMnO4) Stain: This is a general stain for compounds that can be oxidized. It will visualize the product as a yellow spot on a purple background.
-
Phosphomolybdic Acid (PMA) Stain: A good general-purpose stain that visualizes most organic compounds as blue-green spots upon heating.[2]
FAQ 3: Should I use a wet or dry loading method to apply my sample to the column?
Answer: The choice depends on the solubility of your crude sample in the chosen eluent.
-
Wet Loading: This is the standard method. Dissolve the crude product in the absolute minimum amount of the initial eluent (or a slightly stronger solvent like DCM if necessary).[6] Carefully apply this solution to the top of the packed column. This method is fast but can lead to band broadening if too much solvent is used or if the compound is not fully soluble.
-
Dry Loading: This method is highly recommended if your compound has poor solubility in the eluent or if you need the highest possible resolution.[6]
-
Dissolve your crude sample in a suitable volatile solvent (e.g., DCM, Methanol).
-
Add a small amount of silica gel (typically 5-10 times the mass of your sample) to the solution.
-
Thoroughly evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.[6]
-
Carefully layer this powder on top of the packed column.
-
Section 2: Experimental Protocol for Column Chromatography
This protocol provides a generalized workflow. Specific volumes and fraction sizes should be adapted based on the scale of your purification.
-
Solvent System Selection: Using TLC, identify an eluent (including 1% Et3N) that gives an Rf of ~0.25 for the product.
-
Column Packing:
-
Select a column with an appropriate diameter (a good rule of thumb is a silica-to-crude ratio of 50:1 to 100:1 by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring no air bubbles are trapped.
-
Add a thin layer (0.5 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.[6]
-
-
Sample Loading: Load the sample using either the wet or dry loading technique described in FAQ 3.
-
Elution:
-
Carefully add the eluent to the column.
-
Apply positive pressure to achieve a steady flow rate. A flow rate that is too fast reduces separation efficiency, while one that is too slow can cause band diffusion.[6]
-
Begin collecting fractions immediately.
-
If a gradient elution is needed (i.e., increasing the polarity over time), do so in a stepwise manner, allowing several column volumes of each new solvent composition to pass through.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC using one of the staining methods from FAQ 2.
-
Spot multiple fractions per plate to efficiently track the elution profile.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting product under high vacuum to remove residual solvents and triethylamine.
-
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the purification process in a direct question-and-answer format.
Issue 1: The compound streaks severely on the TLC plate and elutes as a long, tailing band from the column.
-
Q: What is causing this streaking and how can I fix it?
-
A: This is the classic sign of a strong interaction between your basic amine and the acidic silica gel. The amine "sticks" to the silica surface and is slow to release, causing tailing.
-
Primary Solution: The eluent is missing a basic modifier. Add 0.5-2% triethylamine (Et3N) or a small amount of ammonium hydroxide to your solvent system.[2][3] The basic additive will neutralize the acidic sites on the silica, allowing your compound to travel smoothly.
-
Secondary Solution: Deactivate the silica gel before use. This can be done by flushing the packed column with 2-3 column volumes of your eluent containing the basic modifier before loading the sample.[1]
-
Issue 2: The product and a key impurity have very similar Rf values, resulting in poor separation.
-
Q: How can I improve the resolution between two closely running spots?
-
A: Achieving better separation requires optimizing the chromatography conditions to exploit subtle differences between the compounds.
-
Change Solvent Selectivity: Do not just increase or decrease polarity. Change the nature of the solvents. For example, if you are using Ethyl Acetate/Hexane, try a system based on Dichloromethane/Methanol or tert-Butyl methyl ether/Methanol.[4] Different solvents interact with your compounds in unique ways, which can alter the relative separation.
-
Use a Slower, Isocratic Elution: If you are running a gradient, switch to an isocratic (single solvent composition) elution using a solvent system that places your product at a lower Rf (e.g., 0.15-0.2). Run the column more slowly to allow for better equilibration between the stationary and mobile phases.[6]
-
Increase Column Length/Silica Amount: A longer and narrower column or simply using more silica gel provides more surface area for interactions, which can enhance the separation of closely eluting compounds.
-
Issue 3: After running the column, I have a very low yield, or I can't find my product at all.
-
Q: My product seems to have disappeared during chromatography. What happened?
-
A: There are a few possibilities, ranging from decomposition to detection issues.
-
Possible Cause 1: Decomposition on Silica. The Boc protecting group is generally stable, but the bicyclic amine core could be sensitive to the highly acidic environment of untreated silica gel.[7][8]
-
Diagnosis & Solution: Before running a column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or significant streaking from the origin, your compound is likely decomposing. Using a deactivated stationary phase like neutral alumina or silica pre-treated with triethylamine is essential.[7]
-
-
Possible Cause 2: Product is still on the column. Your eluent system may be too non-polar to elute the compound.
-
Diagnosis & Solution: Try flushing the column with a very polar solvent mixture, such as 10-20% Methanol in DCM with 2% Et3N, and analyze these fractions.
-
-
Possible Cause 3: Dilution. The collected fractions may be too dilute to see by TLC.
-
Diagnosis & Solution: Take a few fractions from the expected elution range, concentrate them significantly, and re-spot on a TLC plate.[7]
-
-
Issue 4: The product elutes immediately after the solvent front with no separation.
-
Q: My compound came off the column in the first few fractions. How do I get it to retain?
-
A: Your eluent system is far too polar. The solvent is moving the compound down the column so quickly that there is no effective interaction with the silica gel.
-
Solution: Drastically decrease the polarity of your eluent. If you used 10% MeOH in DCM, try starting with 2% MeOH in DCM. Re-develop the conditions using TLC until the Rf value is in the optimal 0.2-0.3 range.[1]
-
Section 4: Data Summary and Visual Workflows
Table 1: Recommended Starting Solvent Systems (for TLC Development)
| Solvent System | Modifier | Typical Starting Ratio | Comments |
| Dichloromethane / Methanol | 1-2% Triethylamine | 98:2 to 90:10 | A robust system for moderately polar to polar compounds. |
| Ethyl Acetate / Hexanes | 1-2% Triethylamine | 50:50 to 80:20 | Good for less polar impurities, but may require high EtOAc content. |
| TBME / Methanol | 0.5-2% NH3 (aq.) | 95:5 | This system has been reported for a similar bicyclic amine and is an excellent starting point.[4] |
Diagram 1: Chromatography Workflow
This diagram illustrates the logical flow from receiving a crude sample to obtaining the purified product.
Caption: Workflow for column chromatography purification.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common chromatography problems.
Caption: Decision tree for troubleshooting common issues.
References
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. [Link]
-
5 Troubleshooting Common HPLC Column Problems and Solutions. (2024). uHPLCs. [Link]
-
EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. [Link]
-
VanVeller Lab Resources. (n.d.). Iowa State University, Department of Chemistry. [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (n.d.). PubMed. [Link]
- WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives. (n.d.).
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications - Organic Process Research & Development. [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2016). Der Pharma Chemica. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). NIH - National Center for Biotechnology Information. [Link]
-
TLC Seperation of N-Boc thiol. (2020). Reddit. [Link]
-
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. (n.d.). PubChem. [Link]
-
Patent Application Publication (10) Pub. No.: US 2014/0343032 A1. (2014). Googleapis. [Link]
-
Let's talk about TLCs Part 4 - Ninhydrin Stain. (2008). Curly Arrow. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2020). ResearchGate. [Link]
-
BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. [Link]
-
Is the protecting group boc of the amino group stable at 37°C?. (2024). ResearchGate. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
9-Oxa-3,7-diazabicyclo[3.3.1]nonane. (n.d.). PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. VanVeller Lab Resources [group.chem.iastate.edu]
- 3. reddit.com [reddit.com]
- 4. 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane | 864448-41-9 [chemicalbook.com]
- 5. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,7-Diazabicyclo[3.3.1]nonanes (Bispidines)
Prepared by: Senior Application Scientist, Gemini Division Last Updated: January 2026
Introduction
The 3,7-diazabicyclo[3.3.1]nonane, or bispidine, scaffold is a rigid and pre-organized bicyclic diamine that has become indispensable in medicinal chemistry and materials science.[1] Its unique conformational properties make it a valuable component in ligands for nicotinic acetylcholine receptors, antiarrhythmic drugs, and multidentate ligands for organometallic compounds.[2] The most common and versatile route to the bispidine core is the double Mannich reaction to form a 9-oxo intermediate (a bispidinone), followed by reduction of the ketone.[2][3][4]
However, this synthetic pathway is often plagued by challenges, including low yields, complex product mixtures, and difficult purifications.[2][4] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help researchers navigate the complexities of bispidine synthesis and successfully produce their target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the bispidine core?
The double Mannich condensation is the most widely employed and adaptable method for constructing the 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) core.[3][5] This reaction typically involves the one-pot condensation of a 4-piperidone derivative, a primary amine, and an aldehyde (commonly formaldehyde or paraformaldehyde) in an acidic medium.[6] The resulting bispidinone can then be reduced to the saturated bispidine scaffold, most often via a Wolff-Kishner reduction or its variants.[2][3][6]
Q2: My Mannich reaction is producing a complex mixture of byproducts and a low yield. What's going wrong?
This is the most common challenge. The complexity arises from several potential side reactions.
-
Probable Cause 1: Incomplete Cyclization. The reaction can stall after the first Mannich reaction, leading to mono-aminomethylated piperidone intermediates that do not proceed to the second cyclization. This is often exacerbated by improper stoichiometry or reaction conditions.
-
Probable Cause 2: Polymerization. Formaldehyde is highly reactive and can self-polymerize or lead to undesired polymeric byproducts, especially under highly concentrated conditions.[3]
-
Probable Cause 3: Incorrect pH. The reaction is acid-catalyzed, but the pH must be carefully controlled. If the pH is too low, the amine nucleophiles become fully protonated and non-reactive. If it's too high, the formation of the necessary iminium ion intermediate is inefficient. For some substrates, precise pH adjustment (e.g., to pH 6.0) is critical to prevent the formation of bispidine salts that contaminate the final product.[5]
Solution: See the Troubleshooting Guide: Low Yield in Double Mannich Reaction below for a detailed breakdown of optimization strategies.
Q3: The Wolff-Kishner reduction of my bispidinone is inefficient. Are there better methods?
Standard Wolff-Kishner conditions (hydrazine hydrate and a strong base like KOH at high temperatures) can indeed give poor yields for some bispidinone substrates.[2]
-
Expert Recommendation: The Huang-Minlon modification of the Wolff-Kishner reduction is often more effective. A key insight from practitioners is that careful temperature control is crucial; yields can be significantly improved by ensuring the reaction temperature does not exceed 140 °C.[2] The reaction involves heating the ketone with hydrazine hydrate and KOH in a high-boiling solvent like triethylene glycol.[3][6]
Q4: My final bispidine derivative is a viscous oil that is very difficult to purify by column chromatography. What are my options?
This is a frequent issue, as many N-substituted bispidines are not crystalline solids.[3][6]
-
Strategy 1: Column Chromatography Optimization. While challenging, it is often feasible. Consider using aluminum oxide instead of silica gel, with eluents such as a benzene:dioxane mixture, which has proven effective for oily products.[3][6]
-
Strategy 2: Salt Formation. This is an excellent and often overlooked purification technique. Converting the final basic bispidine derivative into its corresponding fumaric or hydrochloric acid salt can induce crystallization, allowing for purification by recrystallization.[2] This method is also highly effective at removing residual N-Boc protected intermediates or other non-basic byproducts.[2]
Q5: How can I control the conformation of my bispidine? I need to ensure a "chair-chair" conformation.
The bispidine scaffold can adopt three main conformations: chair-chair (CC), chair-boat (CB), and boat-boat (BB).[7][8] The CC conformation is typically the most stable and is preferred for applications like metal chelation.[7][8][9]
-
Causality: The conformation is primarily dictated by the nature and size of the substituents on the N3 and N7 nitrogens.[7] Bulky substituents, particularly at the N3 position, can introduce steric strain that forces one of the rings into a boat conformation to minimize repulsion.[7][10]
-
Validation: ¹H and ¹³C NMR spectroscopy are the definitive tools for conformational analysis.[3] A "chair-chair" conformation is often confirmed by the presence of a doublet of doublets for the equatorial protons at the C2, C4, C6, and C8 positions, with large geminal coupling constants (typically 10.5-11 Hz).[3][6]
Troubleshooting Guides
Table 1: Troubleshooting the Double Mannich Reaction
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of Bispidinone | 1. Incorrect pH: Amine starting material is fully protonated (too acidic) or iminium ion doesn't form (too basic).2. Reagent Quality: Paraformaldehyde is old or of poor quality.3. Reaction Concentration: Highly concentrated solutions may favor polymerization.[3] | 1. Systematically screen the pH. Start with a weak acid catalyst like acetic acid in methanol.[3][6] For sensitive substrates, buffer the reaction or adjust the final pH carefully.[5]2. Use fresh, high-quality paraformaldehyde.3. Conduct the reaction at a lower concentration. Consider a one-pot method where reaction water is removed by distillation to drive the equilibrium.[11] |
| Complex Product Mixture | 1. Side Reactions: Formation of mono-cyclized intermediates or other byproducts.[4]2. Stoichiometry: Incorrect ratio of amine, piperidone, and formaldehyde. | 1. Slow, controlled addition of reagents, particularly the amine, at a reduced temperature (e.g., 0-15 °C) can improve selectivity.[11]2. Ensure precise stoichiometry. Use a slight excess of the primary amine and formaldehyde if piperidone is the limiting reagent. |
| Product is Contaminated with Salts | 1. Final pH is too Acidic: The basic bispidinone product forms a salt with the acid catalyst. | 1. At the end of the reaction, carefully neutralize the mixture to the appropriate pH (e.g., pH 6.0) with a suitable base before workup to isolate the free base form of the product.[5] |
Visualized Workflows and Logic
General Synthetic Workflow
The synthesis of functionalized bispidines generally follows a three-stage process: bicyclic core formation, reduction, and functionalization.
Caption: General workflow for bispidine synthesis.
Troubleshooting Low Yield in Mannich Reaction
This decision tree helps diagnose and solve common issues leading to poor yields in the initial cyclization step.
Caption: Decision tree for troubleshooting the Mannich reaction.
Key Experimental Protocols
Protocol 1: General Synthesis of a 3,7-Disubstituted-3,7-diazabicyclo[3.3.1]nonan-9-one
Causality: This protocol uses acetic acid in methanol, a common system that provides the necessary acidic environment for iminium ion formation without being overly harsh, thus minimizing side reactions.[3][6]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the starting 1-substituted-4-oxopiperidine (1.0 eq) and methanol.
-
Reagent Addition: Add the primary amine (1.05 eq) followed by paraformaldehyde (2.2 eq) and glacial acetic acid (catalytic amount).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to days.
-
Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, often a viscous oil, can be purified by column chromatography (e.g., on aluminum oxide).[3][6]
Protocol 2: General Wolff-Kishner (Huang-Minlon) Reduction of a Bispidinone
Causality: This procedure uses a high-boiling solvent to reach the necessary temperatures for the reduction. Precise temperature control prevents decomposition and side reactions, which is a known failure point for this transformation.[2]
-
Setup: In a flask equipped with a reflux condenser and a thermometer, dissolve the bispidinone (1.0 eq) in triethylene glycol.
-
Reagent Addition: Add hydrazine hydrate (5.0 eq) and potassium hydroxide (KOH) pellets (10-12 eq) at 60 °C.[3]
-
Heating Protocol: Under a nitrogen atmosphere, slowly heat the stirred mixture to 160-170 °C and maintain for 5 hours.[3][6] Crucially, do not exceed this temperature range if possible to avoid yield loss. [2]
-
Distillation: After the initial heating period, increase the temperature to 190-200 °C to distill off water and excess hydrazine hydrate.[3]
-
Workup: Cool the reaction mixture to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum. The resulting crude bispidine can be further purified by chromatography or salt formation.[2]
References
-
Substitution-Assisted Stereochemical Control of Bispidone-Based Ligands | Request PDF. (n.d.). Retrieved from [Link]
-
Malmakova, A. Ye., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1), 21-28. Retrieved from [Link]
-
Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (2014). Eurasian Chemico-Technological Journal. Retrieved from [Link]
-
Weiss, S., et al. (2014). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 22(1), 125-140. Available from [Link]
-
Miyahara, Y., Goto, K., & Inazu, T. (1998). Convenient Synthesis of 3,7-Diazabicyclo[3.3.1]nonane (Bispidine). Tetrahedron Letters, 39(35), 6345-6348. Retrieved from [Link]
-
Sinha, S., & Bera, K. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22359-22416. Retrieved from [Link]
-
Miyahara, Y., Goto, K., & Inazu, T. (1998). Convenient synthesis of 3,7-diazabicyclo[3.3.1]nonane (bispidine). Kyushu University Institutional Repository. Retrieved from [Link]
-
Khrustalev, V. N., et al. (2017). Synthesis of new functionalized 3,7-diazabicyclo[3.3.1]nonanes by aminomethylation of the Guareschi imides. Tetrahedron, 73(38), 5671-5677. Retrieved from [Link]
-
Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. (n.d.). Retrieved from [Link]
-
Comba, P. (2000). Synthesis and Properties of Transition Metal Complexes of new 3,7-Diazabicyclo[3.3.1]nonane Derivatives. University of Heidelberg. Retrieved from [Link]
- Luyken, H., et al. (2012). Method for producing 3,7-diaza-bicyclo[3.3.1]nonane compounds. Google Patents.
-
Douglass, J. E., & Ratliff, T. B. (1969). Synthesis of some 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonanes and a study of their conformations. The Journal of Organic Chemistry, 34(12), 3642-3646. Retrieved from [Link]
-
Bakhtin, K. I., et al. (2022). Bispidine Platform as a Tool for Studying Amide Configuration Stability. Molecules, 27(2), 481. Retrieved from [Link]
-
Synthesis methods of 3,7-diazabicyclo[3.3.1]nonanes. (I) Mannich... (n.d.). ResearchGate. Retrieved from [Link]
-
Fustero, S., et al. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Molecules, 28(17), 6351. Retrieved from [Link]
-
Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. (2024). National Institutes of Health. Retrieved from [Link]
-
Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. (n.d.). MDPI. Retrieved from [Link]
Sources
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- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. kubsu.ru [kubsu.ru]
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- 7. researchgate.net [researchgate.net]
- 8. Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future [mdpi.com]
- 10. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 11. US8293910B2 - Method for producing 3,7-diaza-bicyclo[3.3.1]nonane compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Bicyclo[3.3.1]nonane Systems
Welcome to the technical support center for the synthesis of bicyclo[3.3.1]nonane systems. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile and synthetically challenging scaffold. Here, we address common side reactions and provide troubleshooting strategies in a practical, question-and-answer format, grounded in mechanistic principles and supported by literature.
FAQs: Troubleshooting Common Side Reactions
Q1: My reaction is yielding a significant amount of adamantane byproduct. How can I prevent this transannular cyclization?
A1: Adamantane formation is a common side reaction, driven by the thermodynamic stability of the adamantane core. This rearrangement is typically promoted by strong acids and electrophiles. Here’s how to troubleshoot this issue:
-
Mechanism of Adamantane Formation: The bicyclo[3.3.1]nonane system can be viewed as a precursor to adamantane. Under acidic conditions, protonation of a suitable functional group (e.g., a hydroxyl or a double bond) can generate a carbocation. This carbocation can then undergo a transannular hydride shift and cyclization to form the highly stable adamantane ring system.[1]
-
Troubleshooting Strategies:
-
Avoid Strong Protic and Lewis Acids: Reagents like sulfuric acid, trifluoromethanesulfonic acid, and aluminum chloride are known to promote adamantane formation.[2] If an acid catalyst is necessary, consider using milder or sterically hindered acids.
-
pH Control: Maintaining a neutral or slightly basic pH throughout the reaction and workup is crucial. If acidic conditions are required for a specific step, they should be carefully controlled and neutralized as soon as the desired transformation is complete.
-
Protecting Groups: If your molecule has functional groups that are prone to protonation and carbocation formation (e.g., alcohols, alkenes), consider protecting them before subjecting the molecule to acidic conditions.[3][4] For example, an alcohol can be protected as a silyl ether, which is stable under many conditions but can be removed later.[5]
-
Low Temperatures: Running the reaction at lower temperatures can help to disfavor the rearrangement pathway, which often has a higher activation energy than the desired reaction.
-
Table 1: Impact of Reaction Conditions on Adamantane Formation
| Condition | Observation | Recommendation |
| Strong Acid (e.g., H₂SO₄, TfOH) | Promotes transannular cyclization to adamantane.[2] | Use milder acids or non-acidic methods if possible. |
| Electrophilic Reagents (e.g., Br₂, I₂) | Can initiate carbocation formation, leading to rearrangement. | Choose alternative reagents or use in conjunction with a non-acidic solvent. |
| High Temperature | Can provide the activation energy for rearrangement. | Maintain the lowest effective temperature for the desired reaction. |
Q2: I am attempting an intramolecular aldol condensation to form the bicyclo[3.3.1]nonane ring, but I am getting a mixture of products or low yield. What are the likely side reactions and how can I optimize the cyclization?
A2: Intramolecular aldol reactions for the formation of bicyclo[3.3.1]nonane systems are powerful but can be prone to several side reactions. The key is to favor the desired 6-membered ring closure over other possibilities.
-
Common Side Reactions:
-
Intermolecular Aldol Condensation: If the concentration of the starting dicarbonyl compound is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.[6]
-
Formation of Kinetically Favored, but Thermodynamically Unstable Rings: While the formation of 5- and 6-membered rings is generally favored, under certain conditions, smaller, more strained rings can form. However, since the aldol reaction is often reversible, these typically revert to the starting material, allowing the thermodynamically favored product to accumulate.[6][7][8][9][10][11][12]
-
Competing Michael Addition: If the starting material contains an α,β-unsaturated carbonyl moiety, a competing intramolecular Michael addition can occur.[13][14][15][16]
-
Grob Fragmentation: The bicyclo[3.3.1]nonane system itself can be susceptible to fragmentation reactions, especially if there are suitable leaving groups present. The Grob fragmentation is a common pathway where a C-C bond cleaves, leading to the formation of a cyclooctene derivative.[17]
-
-
Troubleshooting Strategies:
-
High Dilution: To favor the intramolecular reaction, perform the cyclization under high dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period.
-
Choice of Base and Solvent: The choice of base can significantly influence the outcome. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions. The solvent can also play a role in the diastereoselectivity of the cyclization.[13]
-
Temperature Control: The reaction temperature should be carefully optimized. In some cases, lower temperatures may be required to prevent side reactions, while in others, higher temperatures may be needed to ensure the reaction reaches thermodynamic equilibrium, favoring the most stable bicyclic product.
-
Q3: My Robinson annulation to form a substituted bicyclo[3.3.1]nonane is giving me a mixture of diastereomers at the one-carbon bridge. How can I improve the stereoselectivity?
A3: Stereocontrol at the one-carbon bridge is a well-known challenge in the Robinson annulation approach to bicyclo[3.3.1]nonanes. The stereochemical outcome is often determined by kinetic versus thermodynamic control.
-
Kinetic vs. Thermodynamic Control: In many cases, the major diastereomer formed is the product of kinetic control, where the substituent on the one-carbon bridge is anti to the β-keto ester or amide group introduced during the annulation.[18][14][16] However, the syn isomer is often the thermodynamically more stable product.[18][14][16]
-
Troubleshooting Strategies:
-
Base-Catalyzed Epimerization: If the desired product is the thermodynamically favored syn isomer, it may be possible to epimerize the kinetically formed anti isomer. This is typically achieved by using more forcing reaction conditions, such as a large excess of a strong base and/or higher temperatures.[18][14][16]
-
Choice of Reagents: The nature of the Michael acceptor and the nucleophile can influence the diastereoselectivity. It is worth exploring different derivatives of your starting materials to see if a higher selectivity can be achieved.
-
Computational Studies: In complex cases, computational studies (e.g., DFT calculations) can provide insight into the transition state energies of the different cyclization pathways, helping to rationalize the observed stereoselectivity and guide the design of more selective reactions.[19]
-
Q4: I am using a Meerwein-Ponndorf-Verley (MPV) reduction to reduce a ketone in my bicyclo[3.3.1]nonane system, but the reaction is sluggish or gives byproducts. What could be the issue?
A4: The Meerwein-Ponndorf-Verley (MPV) reduction is a useful chemoselective method for reducing aldehydes and ketones, but it has some known limitations and potential side reactions.
-
Potential Side Reactions:
-
Aldol Condensation: The alkoxide base used in the MPV reduction can catalyze aldol condensation reactions, especially if the substrate is an aldehyde or a ketone with enolizable protons.[20][21]
-
Tishchenko Reaction: Aldehydes that lack α-hydrogens can undergo a Tishchenko reaction, which is a disproportionation reaction that forms an ester.[20]
-
Dehydration: The alcohol product of the reduction can sometimes be dehydrated under the reaction conditions, leading to the formation of an alkene.[20]
-
Reversibility: The MPV reduction is a reversible reaction. To drive the reaction to completion, it is often necessary to remove the acetone byproduct by distillation.[12][22][23][24][25]
-
-
Troubleshooting Strategies for Bicyclic Ketones:
-
Steric Hindrance: Bicyclo[3.3.1]nonanones can be sterically hindered, which can slow down the rate of reduction. It may be necessary to use a less sterically hindered aluminum alkoxide or a higher reaction temperature.
-
Catalyst Activity: The activity of commercially available aluminum isopropoxide can be variable. In some cases, preparing the catalyst in situ can lead to better results.[20]
-
Alternative Reducing Agents: If the MPV reduction proves to be problematic, consider alternative chemoselective reducing agents. For example, sodium borohydride in the presence of cerium(III) chloride (Luche reduction) is often effective for the selective reduction of ketones in the presence of other functional groups.
-
Experimental Protocols & Workflows
Protocol 1: Stereocontrolled Robinson Annulation for Bicyclo[3.3.1]nonane Synthesis
This protocol is adapted from the work of Wang and Crowe on one-carbon bridge stereocontrol.[18][14][16]
Step 1: Michael Addition
-
To a solution of 2-allylcyclohexanone in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium ethoxide).
-
Slowly add ethyl acetoacetate to the mixture at room temperature.
-
Stir the reaction until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a weak acid (e.g., acetic acid) and perform an aqueous workup.
Step 2: Intramolecular Aldol Condensation and Cyclization
-
Dissolve the crude Michael adduct in a solvent such as toluene.
-
Add a base (e.g., potassium tert-butoxide) and heat the reaction to reflux.
-
Monitor the reaction for the formation of the bicyclo[3.3.1]nonane product.
-
Troubleshooting Note: The diastereomeric ratio of the product will depend on the reaction conditions. Milder conditions will likely favor the kinetic anti product, while more forcing conditions (excess base, higher temperature) may lead to the thermodynamic syn product through epimerization.[18][14][16]
Step 3: Purification
-
After an aqueous workup, purify the product by column chromatography on silica gel.
Diagrams
Diagram 1: Competing Pathways in Bicyclo[3.3.1]nonane Synthesis
Caption: Competing reaction pathways in the synthesis of bicyclo[3.3.1]nonane systems.
Diagram 2: Troubleshooting Workflow for Adamantane Formation
Caption: A decision-making workflow for troubleshooting adamantane byproduct formation.
References
-
Wang, D., & Crowe, W. E. (2010). One-carbon bridge stereocontrol in Robinson annulations leading to bicyclo[3.3.1]nonanes. Organic Letters, 12(6), 1232–1235. [Link]
-
Promontorio, R., et al. (2020). Domino Michael-Aldol Annulations for the Stereocontrolled Synthesis of Bicyclo[3.3.1]nonane and Bicyclo[3.2.1]octane Derivatives. UCL Discovery. [Link]
-
Wang, D., & Crowe, W. E. (2010). One-carbon bridge stereocontrol in robinson annulations leading to bicyclo[3.3.1]nonanes. PubMed, 12(6), 1232-5. [Link]
-
Wikipedia. (2023). Meerwein–Ponndorf–Verley reduction. In Wikipedia. [Link]
-
Lee, G. S. (2015). Progress Towards the Total Synthesis of Rugulosone and Methodologies of Alkene Isomerization and Formation of Substituted Adamantanones. eScholarship. [Link]
-
Organic Syntheses. (n.d.). Adamantane. Organic Syntheses. [Link]
-
Mikhalyonok, S. G., et al. (2023). Synthesis of 4,6-disubstituted bicyclo[3.3.1]nona-3,6-dien-2-ones. Russian Journal of Organic Chemistry, 59(7), 935-945. [Link]
-
Promontorio, R. (2020). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL (University College London). [Link]
-
Bonjoch, J., et al. (2011). Synthesis of 2-Azabicyclo[3.3.1]nonanes. ResearchGate. [Link]
-
Kocienski, P. J. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (21), 2649-2689. [Link]
-
Wang, D., & Crowe, W. E. (2010). One-carbon bridge stereocontrol in robinson annulations leading to bicyclo[3.3.1]nonanes. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Organic Chemistry Portal. [Link]
-
Wang, D., & Crowe, W. E. (2010). One-Carbon Bridge Stereocontrol in Robinson Annulations Leading to Bicyclo[3.3.1]nonanes. LSU Digital Commons. [Link]
-
Gawley, R. E., et al. (2013). Mechanism and origin of stereoselectivity in Robinson annulations leading to bicyclo[3.3.1]nonanes: a rare Curtin-Hammet scenario. ResearchGate. [Link]
-
Boit, T. B., et al. (2019). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. PubMed Central (PMC). [Link]
-
LibreTexts Chemistry. (2024). 23.7: Intramolecular Aldol Reactions. Chemistry LibreTexts. [Link]
-
Ponomarenko, M. V., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PubMed Central (PMC). [Link]
-
Professor Dave Explains. (2020, January 23). Ketones to Alcohols, Part 3: Meerwein-Ponndorf-Verley Reduction [Video]. YouTube. [Link]
-
N, A. (n.d.). Meerwein-Ponndorf-Verley Reaction (Reduction). Cambridge University Press. [Link]
-
Professor Dave Explains. (2016, April 28). Protecting Groups [Video]. YouTube. [Link]
-
Rodriguez, F., et al. (2025). Challenging the Bredt's rule in an acid catalyzed cationic cyclization to get bicyclo[3.3.1]nonane derivatives. Nature Communications. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
-
Molnar, K., & Bodwell, G. J. (2007). Construction of Bicyclic Ring Systems via a Transannular SmI2-Mediated Ketone-Olefin Cyclization Strategy. NIH. [Link]
-
Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
-
Stothers, J. B., & Tan, C. T. (1975). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. University of Western Ontario. [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]
-
Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation. Organic Chemistry Tutor. [Link]
-
Khan Academy. (n.d.). Intramolecular aldol condensation [Video]. Khan Academy. [Link]
-
Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Chemistry Steps. [Link]
-
Michaut, A., et al. (2008). Stereoselective Synthesis of Bicyclo[4.2.1]nonanes - a Temporary-Bridge Approach to Cyclooctanoids. Sci-Hub. [Link]
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Technical Support Center: Optimization of Mannich Cyclocondensation for Bispidinone Synthesis
Welcome to the technical support center for bispidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 3-azabicyclo[3.3.1]nonan-9-ones (bispidinones) via the Mannich cyclocondensation. As a privileged scaffold in medicinal chemistry, the efficient and stereocontrolled synthesis of bispidinones is of paramount importance.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this powerful reaction.
Section 1: Understanding the Foundation - The Mannich Reaction Mechanism
A firm grasp of the reaction mechanism is the first step toward effective troubleshooting. The synthesis of the bispidinone core is a classic example of a multi-component Mannich reaction.[1][3] It involves the acid-catalyzed condensation of a piperidone derivative (the enolizable ketone), a primary amine, and two equivalents of an aldehyde (typically formaldehyde).[4][5][6]
The reaction proceeds in two key stages:
-
Iminium Ion Formation: The amine reacts with formaldehyde under acidic conditions to form a highly electrophilic iminium ion.[4][5]
-
Nucleophilic Attack & Cyclization: The enol or enamine form of the piperidone attacks the iminium ion. This process occurs twice, leading to a double amino alkylation and subsequent intramolecular cyclization to form the rigid bicyclic bispidinone structure.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the probable cause and a validated solution.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields are a common challenge and can often be traced back to several key parameters.
-
Cause 1: Suboptimal pH. The Mannich reaction is acid-catalyzed, but the pH is a delicate balance.[7]
-
Too Acidic (pH < 4): The primary amine starting material becomes fully protonated (R-NH3+). This renders it non-nucleophilic, preventing the initial formation of the crucial iminium ion.[7]
-
Too Basic/Neutral (pH > 7): The formation of the electrophilic iminium ion from the amine and formaldehyde is sluggish or incomplete, slowing the entire reaction cascade.[7]
-
Solution: The reaction typically requires a weakly acidic environment. Acetic acid is a frequently used and effective catalyst and solvent system.[7] Perform small-scale trials buffering the reaction mixture to a pH between 4.5 and 6.0 to identify the optimal range for your specific substrates.
-
-
Cause 2: Reagent Quality and Stoichiometry.
-
Amine Purity: Ensure the primary amine is of high purity and free from secondary amine contaminants, which can lead to undesired side products.
-
Formaldehyde Source: Paraformaldehyde is a common source of formaldehyde, but its depolymerization can be slow and incomplete. Ensure it is a fine, dry powder. In some cases, switching to an aqueous formaldehyde solution (formalin) or a pre-formed iminium salt (like Eschenmoser's salt) can provide more consistent results.[5]
-
Stoichiometry: A slight excess of formaldehyde and the amine component relative to the piperidone can sometimes drive the reaction to completion, but a large excess may complicate purification. Start with stoichiometric amounts and adjust incrementally. One study noted that increasing paraformaldehyde from 2.2 to 6.0 equivalents sustained the generation of a key intermediate, leading to faster reaction times and improved yields.[8]
-
-
Cause 3: Reaction Temperature and Time.
-
Solution: Many Mannich cyclocondensations require elevated temperatures (reflux) to proceed at a reasonable rate.[8] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Premature workup can leave significant amounts of starting material, while excessively long reaction times can lead to decomposition or side-product formation.
-
Q2: I am observing significant amounts of side products, complicating purification. How can I improve selectivity?
A2: Side product formation often arises from competing reaction pathways or the inherent reactivity of the intermediates.
-
Cause 1: Mono-Mannich Adducts. The reaction may stall after the first Mannich addition, especially if the second cyclization step is sterically hindered or electronically disfavored.
-
Solution: Increasing the reaction temperature or extending the reaction time can often promote the second, final cyclization. Ensure the pH is maintained in the optimal acidic range to facilitate the formation of the second iminium ion needed for cyclization.
-
-
Cause 2: Polymerization. Formaldehyde is prone to polymerization, especially under strongly acidic or basic conditions.
-
Solution: Maintain the recommended weakly acidic pH. Add reagents slowly and in a controlled manner to avoid high local concentrations. Using paraformaldehyde and heating the mixture can provide a slow, steady-state concentration of formaldehyde, minimizing polymerization.
-
-
Cause 3: Competing Aldol Reactions. The piperidone starting material can potentially undergo self-condensation (an aldol reaction) under certain conditions, though this is less common in the optimized acidic environment of the Mannich reaction.
-
Solution: Prioritizing the rapid formation of the iminium ion by ensuring proper pH and reagent stoichiometry will favor the desired Mannich pathway over competing reactions.
-
Q3: Controlling the diastereoselectivity of my bispidinone is a major challenge. What factors influence the stereochemical outcome?
A3: The rigid, double-chair conformation of the bispidinone core means that substituent stereochemistry is critical.[9] Controlling this is a key challenge in synthesis.
-
Factor 1: Catalyst Choice. For asymmetric syntheses, the use of chiral catalysts is paramount. Chiral bispidine-based amine catalysts have been developed specifically to induce high diastereo- and enantioselectivity.
-
Factor 2: Additives (especially water). The presence or absence of water can have a dramatic and sometimes counterintuitive effect on diastereoselectivity.
-
Insight: In some asymmetric Mannich reactions catalyzed by bispidine-based amines, the addition of water has been shown to completely switch the diastereoselectivity from anti to syn.[10] Conversely, adding 4 Å molecular sieves to rigorously exclude water can favor the opposite diastereomer.[7]
-
Actionable Advice: If you are struggling with diastereomeric ratios, conduct two parallel experiments: one under strictly anhydrous conditions (dried solvents, molecular sieves) and one with a controlled amount of added water. This can be a powerful and simple method to tune the stereochemical outcome.[10]
-
-
Factor 3: Solvent and Temperature. These parameters influence the relative energies of the diastereomeric transition states.
-
Solution: Screen a variety of solvents with different polarities (e.g., acetonitrile, dichloromethane, diethyl ether, hexane).[11][12] Additionally, varying the temperature from -20 °C to reflux can significantly alter the diastereomeric ratio (d.r.).[11][12] A systematic screening is often necessary to find the optimal conditions for a specific set of substrates.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for bispidinone synthesis? A: There is no single "best" solvent. The choice is highly substrate-dependent. Alcohols (ethanol, methanol) and acetic acid are very common and effective as they can solvate the reactants and participate in the acid catalysis.[5] However, for specific applications, other solvents like acetonitrile, dichloromethane, or even solvent-free conditions have been employed successfully.[11][12] A solvent screen is always recommended during optimization.
Q: How do I choose the right starting materials? A: The core structure is built from three components:
-
A Ketone: Typically an N-substituted-4-piperidone. The N-substituent should be stable to the acidic reaction conditions. Benzyl groups are common as they can be removed later via hydrogenolysis if the free N-H is desired.[2]
-
An Aldehyde: Formaldehyde (usually from paraformaldehyde) is used almost exclusively to form the two one-carbon bridges.
-
An Amine: A primary amine (R-NH2) is required. The 'R' group will be incorporated into the final bispidinone structure at the N3 position.
Q: My final bispidinone product is difficult to purify by column chromatography. Are there alternative methods? A: Bispidinones are basic compounds. This property can be exploited for purification.
-
Acid-Base Extraction: Dissolve the crude product in a nonpolar organic solvent (e.g., ethyl acetate, dichloromethane) and wash with dilute acid (e.g., 1M HCl). The basic bispidinone will be protonated and move to the aqueous layer, leaving many non-basic impurities behind. The aqueous layer can then be basified (e.g., with Na2CO3 or NaOH) to a pH of ~9-10, and the free-base bispidinone can be back-extracted into an organic solvent.
-
Crystallization: Bispidinones are often highly crystalline solids. Attempting crystallization from various solvents (e.g., ethanol, ethyl acetate/hexanes, acetone) can be a highly effective purification method, especially on a larger scale.
Section 4: Data & Protocols
Table 1: Influence of Reaction Parameters on Synthesis
This table summarizes how different variables can affect the outcome of the reaction, based on findings from various studies.
| Parameter | Variable Options | Potential Impact on Reaction | Reference |
| Solvent | Acetonitrile, Dichloromethane, Diethyl Ether, Hexane | Can significantly alter yield and diastereoselectivity by influencing transition state energies. | [11][12] |
| Temperature | -20 °C to Reflux | Lower temperatures may increase selectivity but decrease reaction rate. Higher temperatures can improve yield for sluggish reactions. | [11] |
| pH / Catalyst | Acetic Acid, H2SO4, PPA·SiO2 | Weakly acidic conditions (pH 4.5-6) are generally optimal. Strong acids can inhibit the reaction. Heterogeneous catalysts can simplify workup. | [7][9] |
| Additives | Water, 4 Å Molecular Sieves | Can dramatically and predictably switch the diastereoselectivity in certain asymmetric systems. | [7][10] |
General Experimental Protocol for N,N'-Dibenzylbispidinone Synthesis
This protocol is a generalized example based on a literature procedure and should be adapted and optimized for specific substrates.[13]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-benzyl-4-piperidone (1.0 eq), benzylamine (1.0 eq), and a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add paraformaldehyde (2.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting piperidone is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the solvent is acidic, carefully neutralize it with a saturated solution of sodium bicarbonate or sodium carbonate.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography or crystallization to yield the pure bispidinone product.
Optimization Workflow Diagram
The following diagram outlines a logical workflow for optimizing the bispidinone synthesis.
References
- Technical Support Center: Mannich Condensation for Bispidine Formation. Benchchem.
- Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. PMC - NIH.
- Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. PMC - NIH. Published 2021-12-13.
- Mannich reaction. Wikipedia.
- Design, synthesis, stereochemistry and antioxidant properties of various 7-alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. PubMed. Published 2012-09-15.
- The effect of the solvent on the yield of 15 in the presence of bispidinone 42 at −6 °C for 4 h. ResearchGate.
- MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry.
- Mannich Reaction Mechanism. BYJU'S.
- Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. MDPI. Published 2023-08-30.
- Use of the mannich reaction in the synthesis of bispidine. Semantic Scholar. Published 1976-10-01.
- Different strategies for the synthesis of N‐protected bispidines. ResearchGate.
- Optimizing reaction conditions for stereoselective synthesis of 3-azabicyclo[3.3.1]nonanes. Benchchem.
- Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. PMC - NIH. Published 2019-05-13.
- Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. MDPI. Published 2021-12-13.
- First synthesis of a bispidine as reported by Mannich. ResearchGate.
- Bispidine as a Privileged Scaffold. ResearchGate. Published 2025-08-10.
Sources
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- 8. Synthesis of β-Amino Diaryldienones Using the Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, stereochemistry and antioxidant properties of various 7-alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Use of the mannich reaction in the synthesis of bispidine | Semantic Scholar [semanticscholar.org]
Overcoming solubility issues in the synthesis of diazabicyclo[3.3.1]nonanes.
Welcome to the technical support center for the synthesis of diazabicyclo[3.3.1]nonanes, also known as bispidines. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common solubility challenges encountered during the synthesis and purification of this important class of bicyclic amines. The rigid conformational structure of the diazabicyclo[3.3.1]nonane core makes it a valuable scaffold in medicinal chemistry, but its synthesis can be hampered by solubility issues of intermediates and final products. This resource provides practical, field-proven insights to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are solubility issues so common in the synthesis of diazabicyclo[3.3.1]nonanes?
A1: The solubility of diazabicyclo[3.3.1]nonane derivatives is influenced by a combination of factors inherent to their structure:
-
Rigid Bicyclic Core: The rigid skeleton can lead to efficient crystal packing, resulting in high lattice energies that are difficult to overcome with solvents, thus lowering solubility.
-
Polarity: The presence of two nitrogen atoms makes the core polar and capable of hydrogen bonding. However, the surrounding hydrocarbon framework can be nonpolar. This dual nature can make finding a suitable solvent that effectively solvates the entire molecule challenging.
-
Substituents: The nature of the substituents on the nitrogen atoms and the bicyclic frame dramatically impacts solubility. Bulky, nonpolar substituents can decrease solubility in polar solvents, while polar functional groups can increase it.
-
Intermediate Properties: Synthetic intermediates, such as the corresponding bispidinones (3,7-diazabicyclo[3.3.1]nonan-9-ones), often exhibit different solubility profiles than the final reduced products.
Q2: I've performed a double Mannich reaction to form the bispidinone intermediate and now it's an intractable oil. What are my options?
A2: The formation of viscous oils is a frequent observation in the synthesis of bispidinone derivatives.[1][2] This can complicate purification and subsequent reaction steps. Here are several strategies to address this:
-
Column Chromatography: This is often the most effective method for purifying oily products. Given the polar nature of bispidinones, a polar stationary phase like silica gel or alumina is typically used. A gradient elution with a solvent system such as dichloromethane/methanol or ethyl acetate/hexane is a good starting point. For particularly basic compounds that may streak on silica, adding a small amount of a basic modifier like triethylamine (1-3%) or using a pre-mixed ammonia/methanol solution in the eluent can significantly improve separation.
-
Solvent Trituration: Attempt to induce crystallization by triturating the oil with a solvent in which it is sparingly soluble. The ideal solvent will dissolve impurities while leaving the desired compound as a solid. This process may require some experimentation with different solvents.
-
Salt Formation: If the oil is resistant to crystallization, consider converting it to a salt. For basic intermediates, treatment with an acid like HCl or fumaric acid can yield a crystalline salt that is more easily handled and purified by recrystallization.[3] The free base can then be regenerated if necessary for the next step.
Q3: My final diazabicyclo[3.3.1]nonane product is poorly soluble in common organic solvents. How can I purify it?
A3: Poor solubility of the final product can make purification by standard methods challenging. Here's a systematic approach to tackle this:
-
Solvent Screening for Recrystallization: A thorough solvent screen is the first step. Test the solubility of a small amount of your compound in a range of solvents with varying polarities at both room temperature and elevated temperatures. The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[4][5]
-
Mixed-Solvent Recrystallization: If a single suitable solvent cannot be found, a mixed-solvent system is a powerful alternative.[6][7] In this technique, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. A "bad" solvent (in which the compound is poorly soluble, but is miscible with the "good" solvent) is then added dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7]
-
Acid/Base Chemistry for Solubilization: The basic nature of the diazabicyclo[3.3.1]nonane core can be exploited. The compound can often be dissolved in an acidic aqueous solution due to the formation of a soluble ammonium salt.[8] This aqueous solution can be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer will precipitate the pure amine, which can then be extracted into an organic solvent.
Troubleshooting Guide
This section provides a more in-depth, step-by-step guide to resolving specific solubility-related problems during your synthesis.
Problem 1: Low solubility of a starting material or intermediate in the reaction solvent.
Causality: Insufficient solubility of a reactant can lead to slow or incomplete reactions, resulting in low yields and complex product mixtures.
Troubleshooting Workflow:
Caption: Decision-making workflow for addressing low reactant solubility.
Detailed Protocols:
-
Solvent Selection: Consult a solvent properties table (see Table 1) to choose a solvent with a polarity that better matches your reactant while being compatible with your reaction conditions. For highly polar compounds, consider aprotic polar solvents like DMF or DMSO.
-
Co-solvent System: When adding a co-solvent, start with a small percentage (e.g., 10%) and gradually increase it while monitoring the reaction progress. Ensure the co-solvent does not interfere with the reaction chemistry.
Problem 2: The desired product precipitates from the reaction mixture, making stirring and work-up difficult.
Causality: The product may be significantly less soluble in the reaction solvent than the starting materials. While this can sometimes be advantageous for purification, it can also hinder reaction completion and complicate handling.
Troubleshooting Steps:
-
Dilution: If the reaction is still in progress, try diluting the mixture with more of the reaction solvent to keep the product in solution.
-
Temperature Adjustment: If the reaction can be safely run at a higher temperature, this may increase the product's solubility.
-
Hot Filtration: If the reaction is complete, you can perform a hot filtration to isolate the precipitated product from the hot reaction mixture. This requires careful handling to avoid premature crystallization in the filter funnel.
-
Solvent Swap during Work-up: After the reaction is complete, add a solvent in which the product is more soluble before proceeding with the aqueous work-up.
Problem 3: Difficulty in achieving crystallization from a viscous oil.
Causality: The presence of impurities can inhibit crystallization. The molecule itself may also have a low tendency to form a stable crystal lattice.
Recrystallization Troubleshooting:
Caption: Strategies for inducing crystallization from an oil.
Detailed Protocols:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a tiny seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Mixed-Solvent for Crystallization:
-
Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, acetone).
-
Slowly add a poor solvent (e.g., water, hexane) in which the compound is insoluble until the solution becomes persistently cloudy.
-
Add a few drops of the good solvent to just redissolve the cloudiness.
-
Allow the solution to cool slowly and undisturbed.
-
Data Presentation
Table 1: Properties of Common Solvents for Synthesis and Purification
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant | Notes |
| Nonpolar | ||||
| Hexane | 69 | 0.1 | 1.9 | Good for recrystallizing nonpolar compounds. |
| Toluene | 111 | 2.4 | 2.4 | Higher boiling point than hexane. |
| Diethyl Ether | 35 | 2.8 | 4.3 | Very volatile, good for extractions. |
| Polar Aprotic | ||||
| Dichloromethane (DCM) | 40 | 3.1 | 9.1 | Good for chromatography and extractions. |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | 6.0 | Common eluent in chromatography. |
| Tetrahydrofuran (THF) | 66 | 4.0 | 7.5 | Can form peroxides. |
| Acetone | 56 | 5.1 | 21 | Good for cleaning and as a polar solvent. |
| Acetonitrile (MeCN) | 82 | 5.8 | 37.5 | Common in HPLC. |
| Dimethylformamide (DMF) | 153 | 6.4 | 37 | High boiling point, good for sluggish reactions. |
| Dimethyl Sulfoxide (DMSO) | 189 | 7.2 | 47 | Very high boiling point, highly polar. |
| Polar Protic | ||||
| Methanol (MeOH) | 65 | 5.1 | 33 | Common polar solvent for reactions and chromatography. |
| Ethanol (EtOH) | 78 | 4.3 | 24.5 | Less toxic than methanol. |
| Isopropanol (IPA) | 82 | 3.9 | 18 | |
| Water | 100 | 10.2 | 80 | Used in work-ups and for recrystallizing polar salts. |
References
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 229-234. [Link]
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]
-
Holzgrabe, U., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed Central. [Link]
-
Koval, O., et al. (2016). Copper–Bispidine Complexes: Synthesis and Complex Stability Study. ACS Omega, 1(5), 953-959. [Link]
- Actelion Pharmaceuticals Ltd. (2013). 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
-
University of California, Irvine. (n.d.). Recrystallization I. UCI. [Link]
-
Wired Chemist. (n.d.). Recrystallization. Wired Chemist. [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. University of York. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Massachusetts Institute of Technology. (2012). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Quora. (2017). What is the best solvent for recrystallization?. Quora. [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]
-
LibreTexts Chemistry. (2024). Structure and Properties of Amines. LibreTexts Chemistry. [Link]
-
ACS Publications. (2017). Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. ACS Publications. [Link]
-
University of Calgary. (n.d.). RECRYSTALLISATION. University of Calgary. [Link]
-
Quora. (2018). Are amines soluble in organic solvents?. Quora. [Link]
-
Queen's University. (2023). Solubility of Organic Compounds. Queen's University. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. quora.com [quora.com]
- 3. rubingroup.org [rubingroup.org]
- 4. Recrystallization [wiredchemist.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane Scaffold
Welcome to the technical support center for the synthesis of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold. This valuable heterocyclic motif, a key building block in medicinal chemistry and drug development, presents unique synthetic challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to provide practical, in-depth solutions to common issues encountered in the laboratory. We will move beyond simple procedural lists to explain the chemical reasoning behind our recommendations, empowering you to make informed decisions in your synthetic work.
Section 1: The "Classical" Mannich Approach - A Common Pitfall?
This section addresses the most frequent initial inquiry from researchers familiar with the synthesis of the related all-nitrogen analogue, bispidine (3,7-diazabicyclo[3.3.1]nonane).
Question 1: Can I synthesize the 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold using a standard one-pot, double Mannich reaction, similar to the synthesis of bispidine?
Answer: This is a logical first question, but direct, high-yielding, one-pot double Mannich reactions for this specific scaffold are not prominently reported in the literature. While the double Mannich condensation is the workhorse for bispidine synthesis—typically reacting a piperidin-4-one, a primary amine, and formaldehyde—the introduction of an oxygen atom into the ring significantly alters the reactivity of the starting materials.
Causality & Expertise-Driven Insight: The likely reason for the difficulty of a direct analogue to the bispidine synthesis lies in the choice of the ketone component. A hypothetical reaction would involve a morpholin-4-one derivative. The electron-withdrawing nature of the adjacent oxygen atom in a morpholin-4-one reduces the nucleophilicity of the α-carbons. This makes the crucial second intramolecular Mannich reaction (the second ring-forming step) significantly less favorable than in the all-carbon piperidinone equivalent. The reaction often stalls after the first condensation or leads to a complex mixture of products.
Therefore, while mechanistically plausible, this approach is not recommended as a primary route due to anticipated low yields and difficult purifications. Researchers should instead focus on alternative, multi-step strategies that build the bicyclic system in a more controlled manner.
Section 2: Established Alternative Synthetic Routes
For a more reliable and reproducible synthesis, multi-step approaches that do not rely on a challenging double Mannich reaction have been developed. Below, we address the most promising methods found in the literature.
Question 2: What are the established, non-Mannich routes to the 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold?
Answer: Two primary alternative routes have been reported, starting from readily available acyclic precursors. These methods offer better control over the cyclization process.[1]
-
Route A: From N,N'-Dibromobenzenesulfonamide and Ethyl Acrylate. This approach builds the core structure through a series of controlled additions and a final cyclization.
-
Route B: From α,α′-Diglycerol. This route utilizes a C2-symmetric starting material to construct the bicyclic ether core.
These routes represent more robust, albeit multi-step, alternatives to a one-pot strategy.
Workflow for Alternative Synthesis Strategies
Caption: Overview of two established alternative synthetic pathways.
Section 3: Troubleshooting and Experimental Protocols
This section provides a detailed protocol for a common derivative of the target scaffold, as described in the patent literature, followed by a guide to overcoming common experimental hurdles.
Question 3: I need a reliable, step-by-step protocol to get started. Can you provide one?
Answer: Certainly. The following protocol is adapted from patent literature (WO2013050938A1) and describes the synthesis of a protected intermediate, which is a common strategy to improve handling and purification.[2][3] This method involves the cyclization of a substituted morpholine derivative.
Experimental Protocol: Synthesis of tert-butyl 7-benzyl-9-oxo-3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
This protocol is for the synthesis of a derivative and should be adapted for the synthesis of the unsubstituted scaffold.
-
Reaction Setup: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (10.0 g, 50.2 mmol) in methanol (40 mL), add acetic acid (2.9 mL, 50.9 mmol) and benzylamine (5.5 mL, 50.4 mmol).
-
Mannich Condensation: Add a 37% aqueous formaldehyde solution (4.5 mL, 55.4 mmol) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Dilute the residue with water and basify with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is often a viscous oil.[4][5] Purify the residue by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield the desired product.
Question 4: My reaction yield is low and I have a complex mixture of byproducts. What are the likely causes and solutions?
Answer: Low yields and complex product mixtures are common challenges. Here’s a breakdown of potential issues and how to troubleshoot them.
| Problem | Potential Cause | Troubleshooting & Optimization Strategy |
| Low or No Conversion | Poor quality of reagents: Formaldehyde solution may have polymerized, or the amine may have degraded. | Use freshly opened or purified reagents. For formaldehyde, using paraformaldehyde cracked at high temperature directly before use can improve results. |
| Incorrect pH: The Mannich reaction is sensitive to pH. If the medium is too acidic, the amine is fully protonated and non-nucleophilic. If too basic, the iminium ion does not form readily. | The reaction is often buffered with acetic acid.[4] A pH range of 4-5 is typically optimal. You can monitor and adjust the pH carefully. | |
| Complex Product Mixture | Formation of side products: Incomplete cyclization can lead to mono-Mannich adducts. Polymerization of formaldehyde is also a common side reaction. | Control Stoichiometry: Ensure precise stoichiometry of reactants. An excess of formaldehyde can lead to polymerization and N-methylation byproducts. Temperature Control: Run the reaction at room temperature or below to minimize side reactions. |
| Difficult Purification | Viscous, oily product: The bicyclic amine products are often not crystalline and can be difficult to handle.[4][5] | Use of Protecting Groups: Introducing a Boc-group on one of the nitrogen atoms can increase the crystallinity and simplify purification. Salt Formation: Conversion of the final product to its hydrochloride or fumarate salt can facilitate purification by crystallization. |
Section 4: Summary of Synthetic Approaches
The table below summarizes the primary synthetic strategies discussed, offering a quick reference for selecting a suitable route based on your laboratory's capabilities and project goals.
| Synthetic Route | Starting Materials | Typical Conditions | Pros | Cons | Key References |
| Hypothetical Double Mannich | Morpholin-4-one derivative, Primary Amine, Formaldehyde | Acidic or basic catalysis | Potentially a one-pot synthesis. | Not well-documented; likely low yield due to reduced nucleophilicity of α-carbons. | General Mannich Reaction Principles |
| Multi-step Route A | N,N'-Dibromobenzenesulfonamide, Ethyl Acrylate | Light-induced radical addition, cyclization | Established and reported in the literature. | Multi-step, requires handling of bromo-compounds. | [1] |
| Multi-step Route B | α,α′-Diglycerol | Sequential functionalization and cyclization | Utilizes a readily available, chiral-pool starting material. | Multi-step synthesis. | [1] |
| Derivative Synthesis | Substituted Morpholine/Piperidine | Controlled Mannich-type cyclization | Good for creating derivatives; often higher yielding due to protecting groups. | Requires additional protection/deprotection steps. | [2][3] |
References
- 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives. (WO2013050938A1).
-
Contents - ElectronicsAndBooks. Tetrahedron Letters, 46(33), 2005. [Link]
-
Revesz, L., Blum, E., & Wicki, R. (2005). Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane, 3,6,8-triazabicyclo[3.2.2]nonane, 3-oxa-7,9-diazabicyclo[3.3.1]nonane and 3-oxa-6,8-diazabicyclo[3.2.2]nonane. Tetrahedron Letters, 46(33), 5577-5580. [Link]
-
Symmetry-Assisted Synthesis of C2-Symmetric trans-α,α'-Bis(hydroxymethyl)pyrrolidine and -piperidine Derivatives via Double Sharpless Asymmetric Dihydroxylation of α,ω-Terminal Dienes. The Journal of Organic Chemistry. [Link]
- Method for producing 3,7-diaza-bicyclo[3.3.1]nonane compounds. (US8293910B2).
-
3,7-DIAZABICYCLO[3.3.1]NONANE AND 9-OXA-3,7-DIAZABICYCLO[3.3.1]NONANE DERIVATIVES. (WO/2013/050938). WIPO Patentscope. [Link]
-
Pradipta, A. R., & Tanaka, K. (2013). Synthesis of 3,7,9- and 2,6,9-Triazabicyclo[3.3.1]nonane Derivatives. Heterocycles, 87(8), 2001-2014. [Link]
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(2), 85-89. [Link]
-
Bicyclic homologs of piperazine. IX. Synthesis and pharmacological properties of phenothiazine and of 10,11-dihydrodibenzocycloheptene derivatives of 3,8-diazabicyclo[3.2.1]octanes. Journal of Medicinal Chemistry. [Link]
-
Efficient Synthesis of Methyl Carbamate via Hofmann Rearrangement in the Presence of TsNBr2. Tetrahedron Letters, 53(24), 3035-3037. [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]
-
Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. Molecules, 24(6), 1114. [Link]
-
SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. [Link]
-
Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. The Journal of Organic Chemistry, 83(23), 14337-14346. [Link]
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. ResearchGate. [Link]
-
9-Oxa-3,7-diazabicyclo[3.3.1]nonane. PubChem. [Link]
-
Snieckus, V., & Vogel, T. (2005). Synthesis of Bicyclic O- and N-Bridged Piperazines. Synfacts, 2005(03), 0295-0295. [Link]
- Methods of producing heteropolycycles via bis-epoxidation. (US10231970B2).
- Substituted diazepan compounds as orexin receptor antagonists. (EP2392572A1).
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Boc Protecting Group Removal from 3-oxa-7,9-diazabicyclo[3.3.1]nonane Derivatives
Welcome to the technical support center for the deprotection of tert-butyloxycarbonyl (Boc) protected 3-oxa-7,9-diazabicyclo[3.3.1]nonane derivatives. This bicyclic scaffold is a crucial component in the development of various pharmacologically active agents. The successful removal of the Boc protecting group is a critical step in these synthetic pathways. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this chemical transformation.
I. Understanding the Core Chemistry: The "Why" Behind the "How"
The Boc group is a widely utilized amine protecting group due to its stability in various reaction conditions and its relatively straightforward removal under acidic conditions.[1][2] The deprotection mechanism is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3][4] This protonation facilitates the fragmentation of the protecting group into a stable tert-butyl cation, carbon dioxide, and the desired free amine.[3][4][5] The generated tert-butyl cation can be scavenged by nucleophiles or deprotonate to form isobutylene gas.[3]
It is crucial to remember that the reaction produces carbon dioxide gas, and therefore, these reactions should not be performed in a sealed system.[3][5]
Caption: Acid-catalyzed Boc deprotection mechanism.
II. Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is designed to provide solutions to specific problems you may encounter during the Boc deprotection of 3-oxa-7,9-diazabicyclo[3.3.1]nonane derivatives.
Scenario 1: Incomplete or Sluggish Reaction
Question: I've been stirring my reaction for several hours, but TLC and LC-MS analysis show a significant amount of starting material remaining. What should I do?
Answer: Incomplete conversion is a common issue. Here’s a systematic approach to troubleshoot:
-
Increase Acid Stoichiometry: The bicyclic amine core of your molecule is basic and will consume some of the acid. Ensure you are using a sufficient excess of the acid. For substrates with multiple basic sites, a larger excess may be required.[6]
-
Extend the Reaction Time: While many Boc deprotections are complete within an hour, some substrates are more sterically hindered or electronically deactivated, requiring longer reaction times.[7] Monitor the reaction progress over an extended period (e.g., overnight) before concluding it has stalled.
-
Elevate the Temperature: A moderate increase in temperature can often accelerate the reaction. However, exercise caution if your molecule contains other thermally sensitive functional groups.
-
Solvent Modification: The choice of solvent can significantly impact reaction efficiency. If you are using TFA in dichloromethane (DCM), switching to neat TFA or using a solution of HCl in 1,4-dioxane may be more effective.[6][8]
Scenario 2: Formation of Unidentified Byproducts
Question: My reaction appears to have gone to completion, but I'm observing significant byproduct formation. What could be the cause?
Answer: The formation of byproducts often stems from the reactivity of the generated tert-butyl cation.
-
Alkylation of Nucleophilic Moieties: The tert-butyl cation is an electrophile and can alkylate other nucleophilic sites within your molecule, such as electron-rich aromatic rings, thiols, or other unprotected amines.[9]
-
Solution: Incorporate a cation scavenger into your reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole. These will preferentially react with the tert-butyl cation, preventing unwanted side reactions.
-
Scenario 3: Difficult Work-up and Product Isolation
Question: After quenching the reaction, I'm having trouble isolating my product. It's either staying in the aqueous layer during extraction or forming an intractable oil.
Answer: The free amine product is often highly polar and may be water-soluble, especially when protonated as an ammonium salt.
-
Basification and Extraction: Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to generate the free amine. Use a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the excess acid.[1][10] If your product is still not extracting into common organic solvents like ethyl acetate or DCM, try a more polar solvent like n-butanol.
-
Salt Precipitation: If your product is a solid as the hydrochloride salt, you can often isolate it by filtration directly from the reaction mixture, particularly when using HCl in dioxane.[1] The resulting solid can then be washed with a non-polar solvent like diethyl ether to remove organic impurities.
-
Ion-Exchange Chromatography: For particularly water-soluble amines, using a basic ion-exchange resin like Amberlyst A-21 can be an effective purification strategy that avoids an aqueous work-up.[10][11] The crude reaction mixture can be passed through a column of the resin, which will neutralize the acid and bind the product. The free amine can then be eluted with a suitable solvent.
Caption: Troubleshooting decision tree for Boc deprotection.
III. Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of 3-oxa-7,9-diazabicyclo[3.3.1]nonane derivatives?
A1: The most common methods involve the use of strong acids.[1] Two standard protocols are:
-
Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a chlorinated solvent like dichloromethane (DCM) is widely used.[8][12] Reactions are typically run at room temperature and are often complete within 1-4 hours.[1]
-
Hydrochloric Acid (HCl): A solution of 4M HCl in 1,4-dioxane is another robust method.[1][13] This can be advantageous as the product often precipitates as the hydrochloride salt, simplifying isolation.[1]
Q2: My compound contains other acid-sensitive functional groups. Are there milder alternatives for Boc removal?
A2: Yes, if your substrate is sensitive to strong acids, several milder methods can be employed:
-
Thermal Deprotection: In some cases, heating the Boc-protected amine in a high-boiling solvent like water or trifluoroethanol can effect deprotection.[7][14][15]
-
Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can facilitate Boc removal under non-hydrolytic conditions.[5][16]
-
Oxalyl Chloride in Methanol: This system offers a mild and selective method for N-Boc deprotection.[6][7]
Q3: How can I effectively monitor the progress of my deprotection reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective method.[1] The deprotected amine will have a different Rf value compared to the Boc-protected starting material. Staining the TLC plate with a ninhydrin solution is highly recommended, as it will develop a characteristic color (usually purple or yellow) with the newly formed free amine, making it easy to visualize.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.[1]
IV. Standard Experimental Protocol: TFA-Mediated Boc Deprotection
This protocol provides a general procedure for the removal of a Boc group from a 3-oxa-7,9-diazabicyclo[3.3.1]nonane derivative using TFA in DCM.
Materials:
-
Boc-protected 3-oxa-7,9-diazabicyclo[3.3.1]nonane derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (0.1-0.2 M).
-
To the stirred solution, add TFA (10-20 eq) dropwise at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[8]
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.[1]
-
If necessary, the product can be further purified by column chromatography or crystallization.
Typical Reaction Parameters
| Parameter | Value/Range | Rationale |
| Solvent | Dichloromethane (DCM) | Good solubility for many organic compounds and is relatively inert. |
| Acid | Trifluoroacetic Acid (TFA) | Strong acid that effectively cleaves the Boc group. |
| TFA Equivalents | 10-20 eq | Ensures complete protonation and reaction, especially with basic substrates. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for most Boc deprotections without causing degradation. |
| Reaction Time | 1-4 hours | Typically sufficient for complete conversion, but should be monitored.[1] |
V. References
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
Canadian Center of Science and Education. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). Retrieved from [Link]
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ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
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Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
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Reddit. (2021). Boc De-protection. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
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ACS Publications. (2004). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 69(17), 5777–5780. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Bioactivity of Diazabicyclo[3.3.1]nonane Derivatives
The diazabicyclo[3.3.1]nonane scaffold, a rigid bicyclic amine, represents a privileged structure in medicinal chemistry. Its conformational pre-organization allows for specific and high-affinity interactions with a variety of biological targets. This guide provides a comparative analysis of the bioactivity of different diazabicyclo[3.3.1]nonane derivatives, focusing on their interactions with nicotinic acetylcholine receptors (nAChRs), monoamine transporters, and orexin receptors. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present key experimental data, and provide detailed protocols for their biological evaluation.
The Diazabicyclo[3.3.1]nonane Core: A Versatile Scaffold
The diazabicyclo[3.3.1]nonane framework exists as several isomers, with the 1,4- and 3,7-isomers being the most extensively studied in drug discovery. The rigid nature of this bicyclic system reduces the entropic penalty upon binding to a target protein, often leading to higher affinity compared to more flexible analogs. This inherent rigidity also provides a well-defined vector for the placement of substituents, allowing for a systematic exploration of the chemical space around a biological target.
Comparative Bioactivity at Key Neurological Targets
The versatility of the diazabicyclo[3.3.1]nonane scaffold is evident in the diverse range of biological activities exhibited by its derivatives. Here, we compare their bioactivity at three major classes of neurological targets.
Nicotinic Acetylcholine Receptor (nAChR) Ligands: The 3,7-Diazabicyclo[3.3.1]nonane Motif
Derivatives of 3,7-diazabicyclo[3.3.1]nonane, also known as bispidines, have been extensively investigated as ligands for nAChRs, which are crucial for cognitive function, learning, and memory.
-
Hydrogen Bond Acceptor (HBA) is Key: The incorporation of a hydrogen bond acceptor (HBA) motif on one of the nitrogen atoms is critical for high-affinity binding. Carboxamides, sulfonamides, and ureas have been explored, with carboxamides often yielding the highest affinities.[1][2]
-
Substituent Effects: Small alkyl or unsubstituted heteroaryl groups attached to the HBA moiety generally lead to high affinity for the α4β2* nAChR subtype.[1][2]
-
Functional Activity Modulation: The nature of the substituent also dictates the functional activity. Small alkyl groups tend to produce agonists, while larger aryl substituents often result in partial agonists or antagonists.[1][2]
-
Spacer Introduction: Introducing a spacer between the HBA and an aryl moiety can further modulate affinity and selectivity, with some derivatives displaying Ki values in the low nanomolar range for the α4β2* nAChR.[3]
| Compound ID | R Group (on Carboxamide) | nAChR Subtype | Ki (nM)[1][3] | Functional Activity[1][3] |
| 1 | Methyl | α4β2 | 15 | Agonist |
| 2 | Ethyl | α4β2 | 10 | Agonist |
| 3 | Phenyl | α4β2 | 5.2 | Partial Agonist |
| 4 | 4-Fluorophenyl | α4β2 | 3.1 | Partial Agonist |
| 5 (with ethylene spacer) | Phenyl | α4β2* | 1.2 | Antagonist |
Monoamine Transporter Inhibitors: The 1,4-Diazabicyclo[3.3.1]nonane Motif
1,4-Diazabicyclo[3.3.1]nonane derivatives have emerged as potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT), which plays a critical role in reward, motivation, and motor control.
-
Constrained Analogs: These derivatives are often designed as conformationally constrained analogs of more flexible piperidine-based DAT inhibitors.[4][5]
-
Stereochemistry is Crucial: The stereochemistry of the substituents on the bicyclic core is a critical determinant of activity, with the (-)-S,S isomer often exhibiting the highest affinity and selectivity for DAT.[4][5]
-
Enhanced Selectivity: The rigid 1,4-diazabicyclo[3.3.1]nonane scaffold can lead to greater selectivity for DAT over the serotonin transporter (SERT) and norepinephrine transporter (NET) compared to their less constrained counterparts.[4][5]
-
Hydroxyl Group Introduction: The introduction of an exocyclic hydroxyl group on the N-alkyl-aryl side chain can further enhance potency and selectivity for DAT.[6]
| Compound ID | Substituents | DAT IC50 (nM)[4][5] | SERT/DAT Selectivity[4][5] | NET/DAT Selectivity[4][5] |
| (-)-S,S-10c | 4,8-disubstituted | 22.5 | 384 | >444 |
| 11b | N-propyl with benzylic OH | 8.63 (Ki) | 172 | 48.4 |
Orexin Receptor Antagonists: A Newer Frontier
More recently, the 3,7-diazabicyclo[3.3.1]nonane scaffold has been explored for the development of orexin receptor antagonists. Orexin receptors are involved in the regulation of sleep, arousal, and appetite.
-
Dual Antagonism: Certain derivatives have been identified as potent dual antagonists of both orexin-1 (OX1) and orexin-2 (OX2) receptors.[7]
-
Scaffold Hopping: The diazabicyclo[3.3.1]nonane core has been successfully employed in scaffold-hopping approaches from other known orexin antagonist chemotypes.[7]
Quantitative SAR data for this class of derivatives is still emerging in the public domain.
Experimental Protocols for Bioactivity Assessment
The following are detailed protocols for the key assays used to characterize the bioactivity of diazabicyclo[3.3.1]nonane derivatives.
Radioligand Binding Assay for nAChR Affinity
This protocol describes a competitive binding assay to determine the affinity of test compounds for the α4β2* nAChR using rat brain tissue.
Experimental Workflow:
Caption: Workflow for TEVC Electrophysiology in Xenopus Oocytes.
Step-by-Step Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits (e.g., α4 and β2) into the cytoplasm.
-
Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).
-
Clamp the membrane potential of the oocyte at a holding potential of -70 mV.
-
-
Compound Application and Data Acquisition:
-
To determine agonist activity, apply increasing concentrations of the test compound to the oocyte via the perfusion system and record the inward current response.
-
To determine antagonist activity, co-apply a fixed concentration of a known agonist (e.g., acetylcholine) with increasing concentrations of the test compound and measure the inhibition of the agonist-induced current.
-
Record the current responses using appropriate data acquisition software.
-
-
Data Analysis:
-
For agonists, plot the current amplitude against the logarithm of the compound concentration and fit the data to the Hill equation to determine the EC50 (the concentration that elicits 50% of the maximal response) and Emax (the maximal response).
-
For antagonists, plot the percentage of inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50.
-
Signaling Pathways
The bioactivity of diazabicyclo[3.3.1]nonane derivatives is mediated through their interaction with specific signaling pathways.
Nicotinic Acetylcholine Receptor Signaling:
Caption: Simplified nAChR Signaling Pathway.
Dopamine Transporter Inhibition:
Caption: Mechanism of Dopamine Transporter Inhibition.
Conclusion
The diazabicyclo[3.3.1]nonane scaffold has proven to be a remarkably fruitful starting point for the design of potent and selective ligands for a range of important neurological targets. The rigid nature of this framework provides a solid foundation for understanding and optimizing molecular interactions. The comparative analysis presented in this guide highlights the subtle structural modifications that can dramatically alter the bioactivity and selectivity of these derivatives. The detailed experimental protocols provide a roadmap for researchers to further explore the pharmacological properties of novel diazabicyclo[3.3.1]nonane compounds, paving the way for the development of new therapeutics for a variety of CNS disorders.
References
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Gündisch, D., & Eibl, C. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(23), 7283–7308. [Link]
- (Reference for a general review on diazabicyclononanes - not found in initial searches, placeholder for a comprehensive review if found)
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Kolhatkar, R. B., Cook, C. D., Ghorai, S. K., Zheng, G., Gündisch, D., & Dutta, A. K. (2004). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of Medicinal Chemistry, 47(21), 5101–5113. [Link]
- (Reference for a general review on nAChR ligands - not found in initial searches, placeholder for a comprehensive review if found)
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Dutta, A. K., Kolhatkar, R. B., Ghorai, S. K., & Reith, M. E. (2004). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of Medicinal Chemistry, 47(21), 5101-5113. [Link]
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Mishra, M., Kolhatkar, R., Zhen, J., Parrington, I., Reith, M. E. A., & Dutta, A. K. (2008). Further structural optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane derivatives by introducing an exocyclic hydroxyl group: Interaction with dopamine, serotonin and norepinephrine transporters. Bioorganic & Medicinal Chemistry Letters, 18(3), 1149–1153. [Link]
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Eibl, C., & Gündisch, D. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(23), 7283-7308. [Link]
-
Eibl, C., & Gündisch, D. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2: Carboxamide derivatives with different spacer motifs. Bioorganic & Medicinal Chemistry, 21(23), 7309-7329. [Link]
- (Reference for a general review on monoamine transporter inhibitors - not found in initial searches, placeholder for a comprehensive review if found)
- (Reference for a general review on orexin antagonists - not found in initial searches, placeholder for a comprehensive review if found)
- (Reference for a general review on radioligand binding assays - not found in initial searches, placeholder for a comprehensive review if found)
- (Reference for a general review on Xenopus oocyte electrophysiology - not found in initial searches, placeholder for a comprehensive review if found)
-
Roecker, A. J., et al. (2016). Discovery of Suvorexant, a Dual Orexin Receptor Antagonist for the Treatment of Insomnia. In Annual Reports in Medicinal Chemistry (Vol. 49, pp. 1-28). Academic Press. (This is a representative review on orexin antagonists, a more specific one on diazabicyclononanes would be ideal if found). [Link]
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- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Methodologies of Diazabicycloalkanes
Diazabicycloalkanes are a pivotal class of saturated heterocyclic compounds characterized by a bridged, bicyclic structure containing two nitrogen atoms at the bridgehead or non-bridgehead positions. Their rigid, conformationally constrained frameworks have made them indispensable scaffolds in medicinal chemistry, catalysis, and materials science. This guide provides an in-depth comparison of the primary synthetic methodologies for constructing these valuable molecular architectures, offering field-proven insights and actionable experimental data for researchers, scientists, and drug development professionals.
Introduction: The Significance of Diazabicycloalkanes
The unique three-dimensional structure of diazabicycloalkanes imparts specific steric and electronic properties, making them highly sought-after. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) is a widely used non-nucleophilic base and catalyst in organic synthesis.[1][2] More complex derivatives are integral components of biologically active compounds, serving as rigid scaffolds to orient functional groups for optimal interaction with biological targets.[3] The synthesis of these structures, however, can be challenging, necessitating a careful choice of strategy based on the desired substitution pattern, stereochemistry, and scale. This guide will compare three major synthetic pillars: Intramolecular Bicyclization, Cycloaddition Reactions, and Ring-Closing Metathesis.
Methodology I: Intramolecular Bicyclization of Piperazine Derivatives
This classical and robust approach involves the formation of the second ring on a pre-existing piperazine or related cyclic diamine core. The strategy relies on an intramolecular nucleophilic substitution or reductive amination to forge the final carbon-nitrogen bond that completes the bicyclic system.
Causality and Experimental Rationale
The choice of this method is often dictated by the availability of substituted piperazine precursors. The key to success lies in activating a side chain on one of the piperazine nitrogens to facilitate cyclization by the other nitrogen. A common tactic involves the use of a di-haloalkane, such as ethylene bromide, to bridge the two nitrogen atoms of a piperazine ring.[4] This method is particularly effective for synthesizing DABCO derivatives. The reaction is typically promoted by a base to deprotonate the secondary amine, enhancing its nucleophilicity. The use of potassium iodide can facilitate the reaction through the in situ formation of a more reactive iodo-intermediate.[4]
Workflow: Bicyclization of a Substituted Piperazine
Sources
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- 2. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as an Efficient Reagent for the Synthesis of Isoxazole Derivatives from Primary Nitro Compounds and Dipolarophiles: The Role of the Base [organic-chemistry.org]
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Navigating the Epigenetic Landscape: A Comparative Guide to the KDM6 Inhibitor GSK-J4 (CAS 1251010-45-3)
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of epigenetic regulation, the ability to selectively modulate the activity of histone demethylases is paramount for dissecting cellular processes and developing novel therapeutic strategies. This guide provides an in-depth analysis of GSK-J4 (CAS 1251010-45-3), a potent and cell-permeable inhibitor of the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A). Here, we offer a comparative overview of GSK-J4, juxtaposing its performance against other commonly used histone demethylase inhibitors, supported by experimental data and detailed protocols to empower your research endeavors.
Understanding GSK-J4: Mechanism of Action
GSK-J4 is the ethyl ester prodrug of GSK-J1. This modification renders the molecule cell-permeable, allowing it to efficiently cross the cell membrane. Once inside the cell, endogenous esterases rapidly hydrolyze GSK-J4 into its active form, GSK-J1. GSK-J1 then exerts its inhibitory effect on the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 and UTX. By blocking the catalytic activity of these enzymes, GSK-J4 leads to an accumulation of the repressive histone mark H3K27me3, subsequently altering gene expression profiles. This mechanism of action has positioned GSK-J4 as a critical tool for studying the roles of JMJD3 and UTX in various biological processes, including inflammation, cancer, and development.
Certificate of Analysis: A Comparative Overview
The quality and purity of a chemical probe are critical for reproducible and reliable experimental outcomes. Below is a comparison of typical specifications for GSK-J4 (or its hydrochloride salt) from various suppliers, based on publicly available Certificates of Analysis.
| Parameter | Supplier A (Hello Bio) | Supplier B (Tocris Bioscience) | Supplier C (Cayman Chemical) | Supplier D (MOLNOVA) |
| Purity (by HPLC) | >99%[1] | ≥98% | ≥98%[2] | 98%[3] |
| Appearance | White to off-white solid | White solid | A crystalline solid[2][4] | - |
| Molecular Formula | C₂₄H₂₇N₅O₂[1] | C₂₄H₂₇N₅O₂ | C₂₄H₂₇N₅O₂ • HCl[2][4] | C₂₄H₂₇N₅O₂ • HCl[3] |
| Molecular Weight | 417.5 | 417.5 | 454.0[2][4] | 453.96[3] |
| Analytical Methods | HPLC, NMR | HPLC | HPLC, NMR | HPLC, NMR[3] |
| Solubility | Soluble in DMSO (100mM) or ethanol (100mM)[1] | DMSO (100mM), ethanol (100mM) | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml[2][4] | - |
Note: Researchers should always refer to the batch-specific Certificate of Analysis provided by the supplier for the most accurate information.
Performance Comparison: GSK-J4 vs. Alternative Histone Demethylase Inhibitors
The selection of an appropriate inhibitor is contingent on the specific experimental question. Here, we compare GSK-J4 with two other widely used histone demethylase inhibitors, JIB-04 and IOX1, highlighting their distinct selectivity profiles and functional consequences.
GSK-J4 vs. JIB-04
JIB-04 is a pan-inhibitor of the Jumonji C domain-containing histone demethylases, exhibiting broad activity against multiple KDM subfamilies.[5] In contrast, GSK-J4 demonstrates greater selectivity for the KDM6 subfamily (JMJD3 and UTX).[6] This difference in selectivity can lead to distinct biological outcomes.
For instance, in studies on radioresistance in non-small cell lung cancer (NSCLC), JIB-04 was found to sensitize resistant cells to radiation, an effect not observed with GSK-J4. This suggests that targets of JIB-04 outside of the KDM6 family play a role in DNA damage repair dynamics. Furthermore, in glioblastoma cells, JIB-04 has been shown to have a stronger potency in inhibiting clonogenic activity compared to GSK-J4.
GSK-J4 vs. IOX1
IOX1 is another broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, including the JmjC histone demethylases. While it exhibits activity against multiple KDM subfamilies, its poor cell permeability has limited its application in cellular assays. An n-octyl ester derivative of IOX1 has been developed to improve cellular uptake and potency.[7]
Direct comparative studies between GSK-J4 and IOX1 are less common in the literature. However, given IOX1's broader inhibitory profile, it is likely to elicit more widespread changes in histone methylation and gene expression compared to the more targeted effects of GSK-J4. The choice between these inhibitors would depend on whether the research goal is to probe the specific functions of JMJD3/UTX (favoring GSK-J4) or to investigate the broader consequences of JmjC demethylase inhibition (where IOX1 or its derivatives might be more suitable).
Summary of Inhibitor Characteristics
| Inhibitor | Primary Target(s) | Selectivity Profile | Key Comparative Feature |
| GSK-J4 | JMJD3/KDM6B & UTX/KDM6A | Selective for KDM6 subfamily | More targeted epigenetic modulation |
| JIB-04 | Pan-Jumonji KDM inhibitor | Broad-spectrum | Potent inhibitor of cancer cell proliferation and radioresistance |
| IOX1 | Broad-spectrum 2OG oxygenase inhibitor | Broad-spectrum | Poor cell permeability, but ester derivatives show improved cellular activity |
Experimental Protocols
To facilitate the use of GSK-J4 in your research, we provide the following detailed protocols for common cellular assays.
Western Blot Analysis of Histone Methylation
This protocol describes the assessment of global H3K27me3 levels in cells treated with GSK-J4.
Workflow for Western Blot Analysis
Caption: A comprehensive workflow for Chromatin Immunoprecipitation (ChIP) assays.
Step-by-Step Methodology:
-
Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quenching: Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Nuclear Isolation: Harvest and lyse the cells to isolate the nuclei.
-
Chromatin Sonication: Resuspend the nuclear pellet in sonication buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K27me3 or a negative control IgG. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution: Elute the immunoprecipitated chromatin from the beads.
-
Reverse Crosslinking: Reverse the formaldehyde crosslinks by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Downstream Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Signaling Pathways Modulated by GSK-J4
GSK-J4, through its inhibition of JMJD3/UTX, impacts a variety of signaling pathways. One of the well-documented interactions is with the NF-κB pathway, a key regulator of inflammation and cell survival.
Caption: The interplay between GSK-J4 and the NF-κB signaling pathway in inflammation.
In inflammatory contexts, stimuli like lipopolysaccharide (LPS) can activate the NF-κB pathway, leading to the transcriptional upregulation of JMJD3. JMJD3 then removes the repressive H3K27me3 mark from the promoters of pro-inflammatory genes, facilitating their expression. GSK-J4 intervenes by inhibiting JMJD3 activity, thereby maintaining the repressive H3K27me3 landscape and dampening the inflammatory response.
Conclusion
GSK-J4 is a valuable chemical probe for investigating the biological roles of the H3K27 demethylases JMJD3 and UTX. Its cell permeability and selectivity for the KDM6 subfamily make it a powerful tool for dissecting epigenetic regulatory networks. However, as with any chemical inhibitor, careful consideration of its specificity and potential off-target effects is crucial for the interpretation of experimental results. This guide provides a framework for understanding the characteristics of GSK-J4 and how it compares to other histone demethylase inhibitors, empowering researchers to make informed decisions in their experimental design.
References
-
Wang, L. et al. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth. Nat Commun4 , 2035 (2013). [Link]
-
Tocris Bioscience. GSK J4 (4594) by Tocris, Part of Bio-Techne. [Link]
-
MOLNOVA. GSK J4 hydrochloride | 1373423-53-0 | Histone Demethylase. [Link]
-
Li, Q. et al. Inhibition of demethylase by IOX1 modulates chromatin accessibility to enhance NSCLC radiation sensitivity through attenuated PIF1. J Transl Med21 , 888 (2023). [Link]
-
Singh, A. et al. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer. Int J Mol Sci23 , 13629 (2022). [Link]
-
Epigenome NoE. protocol: Chromatin Immunoprecipitation (ChIP) Assay. [Link]
-
Zhang, Z. et al. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Front Cardiovasc Med9 , 920098 (2022). [Link]
-
Zhang, Z. et al. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Front Cardiovasc Med9 , 920098 (2022). [Link]
-
Rockland Immunochemicals. chromatin-immunoprecipitation-chip-protocol.pdf. [Link]
-
Leśniak, R. K. et al. A Cell-Permeable Ester Derivative of the JmjC Histone Demethylase Inhibitor IOX1. ChemMedChem11 , 1944-1948 (2016). [Link]
-
The Chemical Probes Portal. GSK-J4. [Link]
-
Gaceb, A. et al. A Starter Chromatin Immunoprecipitation (ChIP) Protocol. What is Epigenetics? (2015). [Link]
-
Lee, J. H. et al. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells. Int J Mol Sci21 , 6710 (2020). [Link]
-
Hensley, P. J. et al. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth. Oncotarget8 , 111631-111646 (2017). [Link]
-
Gaceb, A. et al. A Starter Chromatin Immunoprecipitation (ChIP) Protocol. What is Epigenetics? (2015). [Link]
-
Morozov, V. M. et al. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer. Oncotarget8 , 62131-62142 (2017). [Link]
-
DepMap. GSK-J4 DepMap Compound Summary. [Link]
-
Heinemann, B. et al. Inhibition of demethylases by GSK-J1/J4. Nature514 , E1-E2 (2014). [Link]
-
Zhang, Z. et al. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Front Cardiovasc Med9 , 920098 (2022). [Link]
-
Peñate-Pérez, S. et al. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells. Sci Rep11 , 1292 (2021). [Link]
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A Comparative Guide to HPLC and LC-MS Analysis of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. As a key building block in contemporary drug discovery, robust and reliable analytical methods for this compound are paramount for ensuring quality, monitoring reaction progress, and performing pharmacokinetic studies. This document is intended for researchers, scientists, and drug development professionals seeking to establish or optimize analytical protocols for this and structurally related molecules.
The unique structure of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate, featuring a bicyclic amine core and a bulky tert-butyloxycarbonyl (Boc) protecting group, presents distinct analytical challenges. The primary challenge is the absence of a significant chromophore, rendering detection by conventional UV-Vis detectors problematic.[1][2][3][4] This guide will explore suitable alternative detection methods and chromatographic strategies to overcome this limitation.
The Analytical Challenge: A Non-Chromophoric, Polar Amine
The target molecule's lack of π-conjugated systems means it does not absorb light in the typical UV-Vis range used for HPLC detection. This necessitates the use of universal detection techniques or derivatization.[1][2] Furthermore, the presence of polar amine and ether functionalities suggests that specialized chromatographic modes may be required for optimal retention and separation.
High-Performance Liquid Chromatography (HPLC) with Universal Detection
For routine purity analysis and quantification in a non-MS workflow, HPLC coupled with a universal detector is a powerful and cost-effective approach. Two of the most suitable universal detectors for this application are the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD).[5][6][7][8][9][10][11][12]
Chromatographic Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)
Given the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective separation mode.[13][14][15][16][17] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. This creates a water-enriched layer on the stationary phase surface, facilitating the retention of polar analytes.
Experimental Protocol: HPLC-ELSD/CAD
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with an ELSD or CAD.
-
Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
ELSD Settings:
-
Nebulizer Temperature: 30 °C
-
Evaporator Temperature: 50 °C
-
Gas Flow: 1.5 SLM
-
-
CAD Settings:
-
Evaporation Temperature: 35 °C
-
Power Function: 1.0
-
Rationale for Experimental Choices
-
HILIC Column: The bare silica or amide-bonded phases in HILIC columns provide excellent retention for polar compounds like our target molecule.[14][16]
-
Mobile Phase: The use of a volatile buffer like ammonium acetate is crucial for compatibility with both ELSD and CAD, as the detection mechanism relies on the evaporation of the mobile phase.[7][8]
-
Gradient Elution: A gradient from high to low organic content allows for the efficient elution of the analyte while maintaining good peak shape.
-
Universal Detectors: Both ELSD and CAD are mass-sensitive detectors that do not require the analyte to have a chromophore, making them ideal for this application.[6][11] CAD is often considered to provide a more uniform response across a wider dynamic range compared to ELSD.[11][12][18]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification, impurity profiling, and metabolite identification. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the analyte.
Ionization and Mass Analysis
Electrospray ionization (ESI) is the most suitable ionization technique for this polar molecule, as it is efficient at generating protonated molecular ions [M+H]+ in the gas phase. A common challenge with Boc-protected amines in MS is the potential for in-source fragmentation, where the Boc group is lost.[19] Careful optimization of the source parameters is necessary to minimize this effect.
Experimental Protocol: LC-MS
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.
-
Column: Same as HPLC method (Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 95% B to 50% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 20 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/Hr
-
Cone Gas Flow: 50 L/Hr
-
MRM Transitions:
-
Quantifier: m/z 229.1 -> 173.1 (Loss of isobutylene)
-
Qualifier: m/z 229.1 -> 129.1 (Further fragmentation)
-
-
Rationale for Experimental Choices
-
HILIC Separation: The HILIC method developed for HPLC is directly transferable to LC-MS, providing the necessary retention and separation. The high organic content of the mobile phase in HILIC also enhances ESI efficiency.[15]
-
Formic Acid: The addition of a small amount of formic acid to the mobile phase aids in the protonation of the analyte, leading to a stronger [M+H]+ signal in positive ion mode.
-
Triple Quadrupole MS: For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity by monitoring specific fragmentation pathways of the parent ion.
-
MRM Transitions: The selected transitions correspond to the characteristic loss of isobutylene from the Boc group, providing a highly specific and sensitive method for quantification.
Performance Comparison
| Feature | HPLC with Universal Detection (ELSD/CAD) | LC-MS |
| Selectivity | Moderate (based on retention time) | Very High (based on m/z and fragmentation) |
| Sensitivity | Good (ng range) | Excellent (pg to fg range) |
| Quantitative Linearity | Good (CAD generally better than ELSD) | Excellent |
| Instrumentation Cost | Moderate | High |
| Ease of Use | Relatively straightforward | Requires more expertise |
| Information Provided | Retention time, peak area | Retention time, mass, structural information |
| Application | Routine purity, content uniformity | Trace analysis, impurity ID, metabolomics |
Visualizing the Workflows
Caption: HPLC with Universal Detection Workflow.
Caption: LC-MS Analytical Workflow.
Conclusion and Recommendations
The choice between HPLC with universal detection and LC-MS for the analysis of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate is dictated by the specific analytical requirements.
-
For routine quality control, purity assessment, and high-concentration quantification , where high throughput and cost-effectiveness are priorities, HPLC with a Charged Aerosol Detector (CAD) is the recommended approach. It provides robust and reliable data without the complexity and expense of mass spectrometry.
-
For trace-level quantification, impurity identification, metabolite studies, and applications requiring the highest degree of selectivity and sensitivity , LC-MS is indispensable. The structural information provided by the mass spectrometer is invaluable for definitive compound identification and characterization.
By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate analytical methodology for their specific needs, ensuring the generation of high-quality, reliable data for this important synthetic building block.
References
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Reaction Chemistry & Engineering. (n.d.). Automated solubility and crystallization analysis of non-UV active compounds: integration of evaporative light scattering detection (ELSD) and robotic sampling. RSC Publishing. Retrieved from [Link]
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Analytical Chemistry. (2006). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. ACS Publications. Retrieved from [Link]
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Waters. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Retrieved from [Link]
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Axcend. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]
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Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]
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Wikipedia. (n.d.). Charged aerosol detector. Retrieved from [Link]
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Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved from [Link]
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ResearchGate. (2010). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Retrieved from [Link]
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PubMed. (2001). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]
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LCGC International. (2009). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from [Link]
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Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
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Phenomenex. (n.d.). HILIC HPLC Column. Retrieved from [Link]
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LCGC International. (2013). What You Need to Know About HILIC. Retrieved from [Link]
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Obrnuta faza. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]
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NIH. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Retrieved from [Link]
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Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
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PharmTech. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]
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ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]
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National University of Science and Technology Oman. (2024). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]
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ResearchGate. (2020). How to analyze synthetic peptide by LC and LCMS?. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]
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Bentham Science Publisher. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Comparing the efficacy of bicyclo[2.2.2]octanone and bicyclo[3.3.1]nonane derivatives in drug discovery.
A Comparative Guide to Bicyclo[2.2.2]octanone and Bicyclo[3.3.1]nonane Derivatives in Drug Discovery
In the landscape of modern drug discovery, the architectural complexity of molecular scaffolds plays a pivotal role in determining therapeutic efficacy. Among the myriad of structures, rigid bicyclic systems have emerged as privileged motifs, offering a unique combination of three-dimensional complexity and synthetic accessibility. This guide provides an in-depth, comparative analysis of two prominent bicyclic scaffolds: bicyclo[2.2.2]octanone and bicyclo[3.3.1]nonane derivatives. We will explore their distinct physicochemical properties, synthetic strategies, and diverse biological activities, supported by experimental data and detailed protocols to inform and empower researchers in the rational design of next-generation therapeutics.
Introduction: The Strategic Advantage of Rigid Bicyclic Scaffolds
The precise spatial arrangement of functional groups is a cornerstone of effective drug-target interactions. Unlike flexible aliphatic chains, the constrained conformations of bicyclic scaffolds, such as bicyclo[2.2.2]octanone and bicyclo[3.3.1]nonane, allow for a more defined presentation of pharmacophoric elements. This rigidity can lead to enhanced binding affinity, improved selectivity for the biological target, and a more predictable structure-activity relationship (SAR).[1] Furthermore, the introduction of sp³-rich three-dimensional structures is increasingly recognized as a strategy to improve physicochemical properties and escape the "flatland" of traditional aromatic-rich drug candidates, potentially leading to better pharmacokinetic profiles.[2][3]
Physicochemical Properties and Conformational Analysis: A Tale of Two Skeletons
The seemingly subtle difference in the bridging ethylene versus propylene units between bicyclo[2.2.2]octane and bicyclo[3.3.1]nonane systems, respectively, imparts distinct conformational preferences and physicochemical characteristics.
Bicyclo[2.2.2]octanone Derivatives: This highly symmetrical and rigid framework offers a predictable platform for substituent placement.[1] Its compact nature often contributes to favorable crystal packing and can influence solubility and membrane permeability. The bicyclo[2.2.2]octane core is considered a 3D-rich bioisostere for a phenyl ring, which can be advantageous for improving properties like aqueous solubility and oral bioavailability while maintaining pharmacological efficacy.
Bicyclo[3.3.1]nonane Derivatives: The bicyclo[3.3.1]nonane system is conformationally more flexible than its [2.2.2] counterpart. It can exist in several conformations, including a twin-chair, a boat-chair, and a twisted twin-boat form.[4] This conformational flexibility can be a double-edged sword. While it may allow for adaptation to different binding pockets, it can also introduce an entropic penalty upon binding. The shape and the ability to control the spatial orientation of substituents on these rigid structures are crucial in determining their chemical and biological properties.[2]
| Property | Bicyclo[2.2.2]octanone Derivatives | Bicyclo[3.3.1]nonane Derivatives |
| Rigidity | High | Moderate |
| Symmetry | High (C2v or related) | Lower (Cs or C2) |
| Conformational Complexity | Low | High (chair-chair, chair-boat)[4] |
| Lipophilicity (clogP) | Generally lower than aromatic counterparts | Can be tuned by substituents |
| Fraction of sp³ carbons (Fsp³) | High | High[2][3] |
Synthetic Strategies: Building the Bicyclic Core
The accessibility of diverse derivatives is a critical factor in any drug discovery program. Both bicyclic systems are accessible through established synthetic routes, although the strategies differ.
Synthesis of Bicyclo[2.2.2]octanone Derivatives
The Diels-Alder reaction is a cornerstone for the synthesis of the bicyclo[2.2.2]octene scaffold, which can then be further functionalized to the ketone.[1][5]
Experimental Protocol: Diels-Alder Synthesis of a Bicyclo[2.2.2]octenone Derivative [1][5]
-
Reaction Setup: To a solution of a substituted 2H-pyran-2-one in a suitable solvent (e.g., toluene), add a dienophile such as maleic anhydride.[1]
-
Cycloaddition: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the resulting bicyclo[2.2.2]octene adduct using standard techniques like recrystallization or column chromatography.[1]
-
Oxidation (if necessary): The corresponding ketone can be obtained through various oxidation methods if the Diels-Alder adduct is an alcohol or alkene.
Caption: General workflow for the synthesis of bicyclo[2.2.2]octanone derivatives.
Synthesis of Bicyclo[3.3.1]nonane Derivatives
The construction of the bicyclo[3.3.1]nonane core often relies on condensation and cyclization reactions, such as the Michael-aldol annulation.[2] One-pot procedures have been developed for the stereoselective synthesis of these derivatives.[6]
Experimental Protocol: One-Pot Synthesis of a Bicyclo[3.3.1]nonenol Derivative [6]
-
Reaction Setup: To a solution of a cyclohexanone derivative and an α,β-unsaturated aldehyde or ketone in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium hydroxide).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Neutralization and Extraction: Upon completion, neutralize the reaction with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the one-pot synthesis of bicyclo[3.3.1]nonanes.[6]
Comparative Biological Activities and Therapeutic Potential
Both bicyclic scaffolds have been explored across a wide range of therapeutic areas, with their unique structural features leading to distinct biological activity profiles.
Bicyclo[2.2.2]octanone Derivatives
The rigid nature of the bicyclo[2.2.2]octane core has been leveraged to design potent and selective inhibitors for various targets.
-
Antiviral Activity: Fused bicyclo[2.2.2]octene derivatives have been identified as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro).[1] These compounds were designed to mimic the pharmacophore pattern of established HIV-1 protease inhibitors.
-
Anti-inflammatory Activity: Derivatives of bicyclo[2.2.2]octane have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[1] This selectivity is crucial for minimizing gastrointestinal side effects associated with non-selective COX inhibitors.
-
Antiprotozoal Activity: 4-Aminobicyclo[2.2.2]octanone derivatives and their corresponding alcohols have demonstrated activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum.[7][8]
| Target | Compound Class | Activity (IC50) | Reference |
| SARS-CoV-2 3CLpro | Fused bicyclo[2.2.2]octene derivatives | Micromolar range | [1] |
| COX-2 | Bicyclo[2.2.2]octane derivatives | Nanomolar to micromolar range | [1] |
| T. b. rhodesiense | 4-Aminobicyclo[2.2.2]octan-2-ols | Micromolar range | [7] |
| P. falciparum | 4-Aminobicyclo[2.2.2]octan-2-ols | Micromolar range | [7] |
Bicyclo[3.3.1]nonane Derivatives
The bicyclo[3.3.1]nonane scaffold is a prominent feature in many biologically active natural products, particularly the polyprenylated acylphloroglucinols (PPAPs), which exhibit a range of medicinal properties.[2]
-
Anticancer Activity: Many derivatives of bicyclo[3.3.1]nonane are being investigated for their potential as anticancer agents.[4][9]
-
HSP90 Inhibition: Bicyclo[3.3.1]nonanols have been identified as novel inhibitors of heat shock protein 90 (HSP90), a key target in cancer therapy.[3] These compounds were found to inhibit the ATPase activity of HSP90.[3]
-
Monoamine Transporter Ligands: 1,4-Diazabicyclo[3.3.1]nonane derivatives have been developed as ligands for monoamine transporters, with preferential affinity for the dopamine transporter (DAT), indicating their potential in treating neurological disorders.[10]
-
Estrogen Receptor Ligands: The bicyclo[3.3.1]nonane system has been explored as a template for developing new ligands for the estrogen receptor (ER).[11]
| Target | Compound Class | Activity | Reference |
| Cancer Cell Lines | Bicyclo[3.3.1]nonenol derivatives | Antitumor activity | [6] |
| HSP90 | Bicyclo[3.3.1]nonanols | ATPase inhibition | [3] |
| Dopamine Transporter | 1,4-Diazabicyclo[3.3.1]nonane derivatives | High affinity | [10] |
| Estrogen Receptor | Bicyclo[3.3.1]nonane derivatives | Ligand binding | [11] |
Pharmacokinetics and ADME-Tox Considerations
A critical aspect of drug development is understanding the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of a compound.[12][13][14][15]
Bicyclo[2.2.2]octane derivatives have shown promise in improving pharmacokinetic properties. For instance, replacing a phenyl group with a bicyclo[2.2.2]octane moiety has been shown to improve solubility and oral bioavailability in some drug candidates. One study on a bicyclo[2.2.2]octane derivative as a radiosensitizing agent showed an oral bioavailability of 6.2% in rats.[16]
For bicyclo[3.3.1]nonane derivatives , their lipophilic nature can enhance binding to hydrophobic pockets of enzymes.[1] However, this can also lead to challenges with solubility and metabolic stability. The development of oxazabicyclo[3.3.1]nonane derivatives as GPR119 agonists has shown that these compounds can possess good to excellent pharmacokinetic properties in rats and monkeys.[17]
Experimental Protocol: In Vitro Metabolic Stability Assay [12]
-
Incubation: Incubate the test compound at a final concentration of 1 µM with liver microsomes (from human or other species) and NADPH in a phosphate buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated from the disappearance rate of the compound.
Caption: Structure-Activity Relationship (SAR) logic for optimizing bicyclic derivatives.
Conclusion and Future Perspectives
Both bicyclo[2.2.2]octanone and bicyclo[3.3.1]nonane derivatives represent valuable and distinct scaffolds for drug discovery. The choice between them will depend on the specific therapeutic target and the desired properties of the final drug candidate.
-
Bicyclo[2.2.2]octanone derivatives offer a highly rigid and predictable platform, making them ideal for structure-based design and for use as bioisosteres for planar aromatic systems to improve physicochemical properties.
-
Bicyclo[3.3.1]nonane derivatives , with their greater conformational flexibility, may be more suitable for targets with adaptable binding pockets and are prevalent in biologically active natural products, offering a rich starting point for medicinal chemistry campaigns.
Future research should focus on the development of novel synthetic methodologies to further expand the accessible chemical space for both scaffolds. Additionally, a deeper understanding of their ADME-Tox profiles through a combination of in vitro and in silico methods will be crucial for their successful translation into clinical candidates. The continued exploration of these fascinating three-dimensional structures holds immense promise for the discovery of innovative medicines to address unmet medical needs.
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Promontorio, R. Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis for the degree of Doctor of Philosophy. Available at: [Link]
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Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Available at: [Link]
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Abe, N., et al. (2004). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of Medicinal Chemistry, 47(21), 5101-13. Available at: [Link]
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Oon, A., et al. (2023). Discovery of three-dimensional bicyclo[3.3.1]nonanols as novel heat shock protein 90 inhibitors. Bioorganic & Medicinal Chemistry, 93, 117463. Available at: [Link]
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Synthesis of bicyclo[3.3.1]nonane derivatives containing fused heterocyclic rings. Arkivoc. Available at: [Link]
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Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias. Available at: [Link]
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In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. Available at: [Link]
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Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]
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Structure-toxicity relationships of 2,6,7-trioxabicyclo(2.2.2)octanes and related compounds. PubMed. Available at: [Link]
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Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. University of Alberta. Available at: [Link]
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ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree. (2023). Available at: [Link]
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ADME/Tox: Creating a Safer Drug-Discovery Pipeline. Biocompare. (2015). Available at: [Link]
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A pharmacokinetic study on Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol; a novel radio-sensitization agent. PubMed. Available at: [Link]
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Bicyclo[2.2.2]octyl Esters of Dialkylamino Acids As... AMiner. Available at: [Link]
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Affinity-Selected Bicyclic Peptide G-Quadruplex Ligands Mimic a Protein-like Binding Mechanism. Journal of the American Chemical Society. (2020). Available at: [Link]
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Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl. The Journal of Organic Chemistry. Available at: [Link]
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Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. ResearchGate. Available at: [Link]
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Antiprotozoal activities of new bicyclo[2.2.2]octan-2-imines and esters of bicyclo[2.2.2]octan-2-ols. ResearchGate. Available at: [Link]
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Bicyclic Peptides as Next-Generation Therapeutics. PMC - NIH. Available at: [Link]
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Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. MDPI. Available at: [Link]
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Bicyclic Peptides as a New Modality for Imaging and Targeting of Proteins Overexpressed by Tumors. AACR Journals. (2022). Available at: [Link]
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Discovery and chemical optimisation of a Potent, Bi-cyclic (Bicycle®) Antimicrobial Inhibitor of Escherichia coli PBP3. bioRxiv. (2024). Available at: [Link]
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Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. SciSpace. Available at: [Link]
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Exploration of the bicyclo[3.3.1]nonane system as a template for the development of new ligands for the estrogen receptor. PubMed. Available at: [Link]
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Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. PMC - NIH. (2017). Available at: [Link]
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Discovery and chemical optimisation of a Potent, Bi-cyclic (Bicycle ® ) Antimicrobial Inhibitor of Escherichia coli PBP3. ResearchGate. (2024). Available at: [Link]
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A Senior Application Scientist's Guide to In Silico Modeling and Docking of Diazabicyclo[3.3.1]nonane Analogues
For Researchers, Scientists, and Drug Development Professionals
The diazabicyclo[3.3.1]nonane, or bispidine, scaffold is a rigid bicyclic structure that has garnered significant attention in medicinal chemistry. Its constrained conformation reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.[1] This guide provides a comparative overview of in silico modeling and docking studies for diazabicyclo[3.3.1]nonane analogues, offering insights into the methodologies that are pivotal in harnessing the therapeutic potential of this privileged scaffold.
The Strategic Imperative of In Silico Approaches
In the realm of drug discovery, beginning with a privileged scaffold like diazabicyclo[3.3.1]nonane provides a significant advantage.[1] These frameworks are known to interact with various biological targets, including nicotinic acetylcholine receptors (nAChRs), opioid receptors, and monoamine transporters.[2][3][4] Computational, or in silico, techniques are indispensable for efficiently exploring the vast chemical space around this core structure to identify promising drug candidates. These methods not only accelerate the discovery process but also provide deep mechanistic insights into ligand-receptor interactions at a molecular level.
A Comparative Analysis of In Silico Methodologies
The successful application of in silico tools in the study of diazabicyclo[3.3.1]nonane analogues hinges on a judicious selection and integration of various computational strategies. Here, we compare three cornerstone techniques: molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis.
Molecular Docking: Unveiling Binding Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[5] This technique is instrumental in understanding the specific interactions that drive the biological activity of diazabicyclo[3.3.1]nonane analogues.
A variety of software is available for molecular docking, each with its own algorithms and scoring functions. For instance, AutoDock and its successor AutoDock Vina are widely used academic software packages known for their accuracy and flexibility.[6] Commercial software like GOLD and Glide are also popular in the pharmaceutical industry for their speed and robust performance in virtual screening campaigns. The choice of software often depends on the specific research question, available computational resources, and the nature of the biological target.
Experimental Protocol: A Step-by-Step Molecular Docking Workflow
The following protocol outlines a typical molecular docking procedure using UCSF Chimera and AutoDock Vina, two widely accessible and powerful tools.[7]
-
Receptor Preparation:
-
Obtain Protein Structure: Download the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Clean the Structure: Remove water molecules, co-factors, and any existing ligands from the PDB file.[7]
-
Protonation and Charge Assignment: Add hydrogen atoms and assign partial charges to the protein atoms. This is a critical step as it influences the electrostatic interactions.[6]
-
Define the Binding Site: Identify the active site or binding pocket of the receptor. This can be done based on the location of a co-crystallized ligand or through computational pocket prediction algorithms.
-
-
Ligand Preparation:
-
Generate 3D Conformation: Create a 3D structure of the diazabicyclo[3.3.1]nonane analogue. This can be done using chemical drawing software and then converting it to a 3D format.
-
Energy Minimization: Optimize the geometry of the ligand to its lowest energy conformation.
-
Assign Charges and Torsion Angles: Assign partial charges and define the rotatable bonds in the ligand.[6]
-
-
Docking Simulation:
-
Grid Box Generation: Define a grid box that encompasses the binding site of the receptor. The ligand will be docked within this defined space.[8]
-
Run Docking Algorithm: Execute the docking simulation using software like AutoDock Vina. The program will explore different conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose.[5]
-
-
Analysis of Results:
-
Binding Affinity: The primary output is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding.[5]
-
Pose Visualization: Visualize the top-ranked docking poses to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the receptor.[9]
-
Clustering Analysis: Group similar docking poses to identify the most stable and representative binding mode.
-
Caption: A generalized workflow for molecular docking studies.
Comparative Docking Data of Diazabicyclo[3.3.1]nonane Analogues
| Analogue/Compound | Target Receptor | Software/Method | Binding Affinity/Score | Experimental Activity (Ki/IC50) | Reference |
| (-)-S,S-10c | Dopamine Transporter (DAT) | Molecular Modeling | Not Reported | IC50 = 22.5 nM | [10] |
| 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | Estrogen Receptor α (ERα) | AutoDock | -9.56 kcal/mol | Not Reported | [11] |
| (E) 9-[3’-(3-chlorophenyl)-but-2’-en-1’-yl]-7-propionyl-3-thia-7,9-diazabicyclo[3.3.1]nonane 2i | µ-opioid receptor | Docking studies | Not Reported | Ki = 85 nM | [3] |
| HZ2 | κ-opioid receptor | Docking | Not Reported | High affinity | [12] |
| Compound 15 | α4β2* nAChR | Not specified | Not Reported | Ki ≈ 1 nM | [13] |
| Compound 25 | α4β2* nAChR | Not specified | Not Reported | Ki ≈ 1 nM | [13] |
| Compound 47 | α4β2* nAChR | Not specified | Not Reported | Ki ≈ 1 nM | [13] |
Pharmacophore Modeling: Identifying Essential Chemical Features
Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.[14] These features typically include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups.[15]
There are two main approaches to pharmacophore modeling:
-
Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the target is unknown. It involves aligning a set of known active molecules and extracting the common chemical features that are responsible for their biological activity.[10]
-
Structure-Based Pharmacophore Modeling: When the 3D structure of the target is available, this approach identifies the key interaction points in the binding site and uses them to build a pharmacophore model.[15]
Experimental Protocol: A Generalized Pharmacophore Modeling Workflow
-
Dataset Preparation:
-
Training Set: Compile a set of structurally diverse molecules with known biological activity against the target of interest.
-
Test Set: Select a separate set of molecules with known activity to validate the generated pharmacophore model.
-
-
Conformational Analysis: Generate a representative set of low-energy conformations for each molecule in the training set.
-
Pharmacophore Feature Identification: Identify the key pharmacophoric features present in the active molecules.
-
Pharmacophore Model Generation: Align the active molecules and generate pharmacophore hypotheses that represent the common features in their correct 3D arrangement.
-
Model Validation:
-
Test Set Validation: Use the test set to evaluate the ability of the pharmacophore model to distinguish between active and inactive compounds.
-
Statistical Validation: Employ statistical methods like Güner-Henry (GH) scoring to assess the quality of the model.
-
-
Database Screening: Use the validated pharmacophore model as a 3D query to search large chemical databases for novel molecules that match the pharmacophoric features.
Caption: A generalized workflow for pharmacophore modeling.
Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[16] By quantifying the structural features (descriptors) of molecules, QSAR models can predict the activity of new, untested compounds.[17]
QSAR studies are particularly valuable for lead optimization, as they can guide the modification of a lead compound to enhance its potency and reduce its toxicity.[2]
Experimental Protocol: A Generalized QSAR Workflow
-
Data Collection: Gather a dataset of diazabicyclo[3.3.1]nonane analogues with experimentally determined biological activities (e.g., IC50 or Ki values).
-
Descriptor Calculation: Calculate a wide range of molecular descriptors for each compound in the dataset. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
-
Data Splitting: Divide the dataset into a training set for model development and a test set for model validation.[17]
-
Model Building: Use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a QSAR model that correlates the descriptors with the biological activity.[12]
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation to assess the robustness of the model.
-
External Validation: Evaluate the predictive power of the model using the external test set.[17]
-
-
Interpretation and Prediction: Analyze the QSAR model to understand which molecular properties are most important for activity and use the model to predict the activity of new analogues.
Caption: A generalized workflow for QSAR studies.
The Synergy of In Silico Techniques and Experimental Validation
While each of these in silico techniques is powerful in its own right, their true potential is realized when they are used in a synergistic and integrated manner. For instance, pharmacophore modeling can be used to pre-filter a large compound library before performing a more computationally intensive molecular docking campaign. QSAR models can then be used to refine the hits from docking and guide further chemical synthesis.
It is crucial to emphasize that in silico predictions must always be validated by experimental data.[18] The ultimate confirmation of a computational model's validity lies in its ability to accurately predict the biological activity of newly synthesized compounds.
Caption: An integrated workflow for in silico drug design.
Conclusion
The diazabicyclo[3.3.1]nonane scaffold continues to be a fertile ground for the discovery of novel therapeutics. The in silico modeling and docking techniques discussed in this guide provide a powerful arsenal for navigating the complex landscape of drug design. By judiciously applying and integrating these computational methods, and by rigorously validating their predictions through experimental work, researchers can significantly enhance the efficiency and success rate of discovering the next generation of drugs based on this remarkable chemical framework.
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Guide for small molecule molecular docking. (2023, October 10). Retrieved from [Link]
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Step-by-Step Tutorial on Molecular Docking. (2024, October 8). Omics tutorials. Retrieved from [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved from [Link]
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A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. (n.d.). National Institutes of Health. Retrieved from [Link]
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Pharmacophore modeling | Medicinal Chemistry Class Notes. (n.d.). Fiveable. Retrieved from [Link]
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Molecular Docking Tutorial. (n.d.). Retrieved from [Link]
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Drug Design by Pharmacophore and Virtual Screening Approach. (2022, May 23). National Institutes of Health. Retrieved from [Link]
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How is a docking result validated? (2020, November 23). ResearchGate. Retrieved from [Link]
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Molecular Docking Tutorial. (n.d.). Retrieved from [Link]
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A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved from [Link]
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Deciphering the Interactions of Bioactive Compounds in Selected Traditional Medicinal Plants against Alzheimer's Diseases via Pharmacophore Modeling, Auto-QSAR, and Molecular Docking Approaches. (2021, April 1). National Institutes of Health. Retrieved from [Link]
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Validation of docking performance in context of a structural water molecule-using model system. (2009, June 21). DiVA portal. Retrieved from [Link]
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How to validate the molecular docking results ? (2022, April 25). ResearchGate. Retrieved from [Link]
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The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. (2025, November 22). ResearchGate. Retrieved from [Link]
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The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2: carboxamide derivatives with different spacer motifs. (2013, December 1). National Institutes of Health. Retrieved from [Link]
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The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. (2013, December 1). National Institutes of Health. Retrieved from [Link]
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Binding Database. (n.d.). Retrieved from [Link]
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Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. (2004, October 7). National Institutes of Health. Retrieved from [Link]
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Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023, July 25). RSC Publishing. Retrieved from [Link]
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Unlocking a Potent Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3,7-Diazabicyclo[3.3.1]nonane Derivatives as nAChR Ligands
For Researchers, Scientists, and Drug Development Professionals
The 3,7-diazabicyclo[3.3.1]nonane, commonly known as the bispidine scaffold, has emerged as a privileged structure in the design of ligands targeting nicotinic acetylcholine receptors (nAChRs).[1][2] These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes, making them attractive therapeutic targets for neurological and psychiatric disorders. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of bispidine derivatives, offering a comparative overview of their performance as nAChR ligands, supported by experimental data and detailed methodologies.
The Allure of the Bispidine Scaffold: A Foundation for Selectivity
The bispidine core, a rigid bicyclic structure, provides a well-defined orientation for substituents, enabling precise interactions with the nAChR binding pocket. Its inherent structural constraints, when strategically functionalized, allow for the fine-tuning of affinity and selectivity towards specific nAChR subtypes, a critical aspect in minimizing off-target effects and enhancing therapeutic efficacy. The natural product cytisine, a potent nAChR partial agonist containing a bispidine-like framework, has served as a foundational inspiration for the exploration of this chemical space.[2] However, the synthetic accessibility and modular nature of the simpler bispidine scaffold offer greater opportunities for systematic SAR studies and the development of novel drug candidates.[2]
Decoding the Structure-Activity Landscape: A Comparative Analysis
The affinity and functional activity of 3,7-diazabicyclo[3.3.1]nonane derivatives are profoundly influenced by modifications at the N3 and N7 positions. Key structural features that dictate their interaction with nAChRs include the nature of the hydrogen bond acceptor (HBA) system, the steric and electronic properties of appended substituents, and the introduction of spacer elements.
The Critical Role of the Hydrogen Bond Acceptor (HBA)
The incorporation of a hydrogen bond acceptor (HBA) moiety at one of the nitrogen atoms of the bispidine scaffold is a crucial determinant of high-affinity binding to nAChRs. Comparative studies have revealed that the type of HBA system significantly impacts both affinity and subtype selectivity.
Among the various HBA systems explored, carboxamides have consistently yielded ligands with high affinity, particularly for the α4β2* nAChR subtype.[1][2] In contrast, derivatives featuring sulfonamide or urea moieties generally exhibit lower affinities. This suggests that the specific geometry and electronic distribution of the carboxamide group are optimal for establishing key interactions within the receptor's binding site.
Impact of N-Substituents on Affinity and Functionality
The nature of the substituent attached to the HBA system plays a pivotal role in modulating the functional activity of bispidine derivatives. A general trend observed is that compounds bearing small alkyl groups tend to exhibit stronger agonistic profiles .[1][3] As the size of the alkyl chain increases, a shift towards partial agonism or antagonism is often observed.
Conversely, the introduction of aryl substituents typically leads to compounds with partial agonist or antagonist activity.[1][3] The electronic properties and substitution pattern of the aryl ring can be further tuned to modulate affinity and functional efficacy. For instance, para-substituted phenyl rings have been shown to be well-tolerated and can enhance affinity for the α4β2* subtype.[1]
The insertion of spacer elements, such as methylene, ethylene, ethenylene, or ethynylene groups, between the carboxamide HBA and an aryl moiety has been systematically investigated.[4][5] This strategic modification allows for the exploration of more extensive chemical space within the nAChR binding pocket. The introduction of such spacers is generally well-tolerated by the α4β2* nAChR subtype, with several derivatives maintaining high affinity and subtype selectivity.[4][5] The optimal length and rigidity of the spacer can influence both binding affinity and the functional profile of the ligand.
Comparative Binding Affinities of Representative Derivatives
The following table summarizes the binding affinities (Ki) of a selection of 3,7-diazabicyclo[3.3.1]nonane derivatives for different nAChR subtypes, highlighting key SAR trends.
| Compound ID | N-Substituent | HBA System | Spacer | α4β2* Ki (nM) | α3β4* Ki (nM) | α7 Ki (nM) | Reference |
| Bispidine | - | - | - | 600 | >10,000 | >10,000 | [2] |
| 1 | Acetyl | Carboxamide | - | 150 | >10,000 | >10,000 | [2] |
| 2 | Phenylacetyl | Carboxamide | Methylene | 1.1 | 4,200 | >10,000 | [4][5] |
| 3 | 3-Phenylpropionyl | Carboxamide | Ethylene | 0.9 | 2,800 | >10,000 | [4][5] |
| 4 | Benzoyl | Carboxamide | - | 12 | 1,800 | >10,000 | [2] |
| 5 | 4-Fluorobenzoyl | Carboxamide | - | 4.5 | 1,200 | >10,000 | [2] |
| 6 | Phenylsulfonyl | Sulfonamide | - | 2,100 | >10,000 | >10,000 | [2] |
| 7 | Phenylurea | Urea | - | 1,100 | >10,000 | >10,000 | [2] |
Note: Ki values are indicative and can vary depending on the specific experimental conditions. *Denotes receptor subtypes where the exact subunit composition is not fully defined.
Experimental Validation: Methodologies and Workflows
The characterization of 3,7-diazabicyclo[3.3.1]nonane derivatives as nAChR ligands relies on a combination of robust synthetic procedures and rigorous biological assays. The following sections provide an overview of the key experimental protocols employed in these studies.
Synthesis of 3,7-Diazabicyclo[3.3.1]nonane Derivatives
The bispidine scaffold is typically synthesized via a double Mannich reaction.[2] The general synthetic workflow for preparing N-substituted carboxamide derivatives is outlined below.
Caption: General synthetic workflow for N-acyl bispidine derivatives.
Step-by-Step Synthesis of N-Acyl Bispidine Derivatives:
-
Scaffold Synthesis:
-
The synthesis commences with a double Mannich reaction of tert-butyl 4-oxopiperidine carboxylate, benzylamine, and paraformaldehyde to yield N-benzyl-N'-Boc-bispidinone.[5]
-
The ketone is then reduced, for example using sodium borohydride, to afford N-benzyl-N'-Boc-bispidine.
-
The N-benzyl protecting group is removed via catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere) to provide the key intermediate, N-Boc-bispidine.[5]
-
-
Amide Coupling:
-
The desired carboxylic acid is coupled to the secondary amine of N-Boc-bispidine using a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding N-Boc protected carboxamide derivative.
-
The tert-butyloxycarbonyl (Boc) protecting group is subsequently removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final N-acyl bispidine derivative.
-
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of the synthesized compounds for different nAChR subtypes. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest and measuring the displacement of this radioligand by the test compound.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol for nAChR Radioligand Binding Assay:
-
Receptor Preparation: Prepare membrane homogenates from rat brain tissue or from cell lines stably expressing the nAChR subtype of interest (e.g., α4β2, α3β4, α7).
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine for α4β2* and α3β4, or [3H]MLA for α7) and a range of concentrations of the unlabeled test compound.[6]
-
Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 2-4 hours at 4°C).
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value, which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.
The choice of radioligand is critical. [3H]Epibatidine is a high-affinity agonist that labels several nAChR subtypes and is widely used for characterizing α4β2* and α3β4* receptors.[7][8][9][10] For the α7 subtype, the selective antagonist [3H]methyllycaconitine (MLA) is a commonly employed radioligand.
Functional Characterization using Two-Electrode Voltage Clamp (TEVC)
To assess the functional activity of the bispidine derivatives (i.e., whether they act as agonists, partial agonists, or antagonists), electrophysiological techniques are employed. The two-electrode voltage clamp (TEVC) method using Xenopus laevis oocytes expressing specific nAChR subtypes is a widely used and robust system for this purpose.[11][12][13][14][15][16][17]
Caption: Workflow for functional characterization using TEVC.
Detailed Protocol for Two-Electrode Voltage Clamp (TEVC) Assay:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and defolliculate them.
-
cRNA Injection: Inject the oocytes with a mixture of complementary RNA (cRNA) encoding the specific α and β subunits of the nAChR subtype to be studied.
-
Expression: Incubate the injected oocytes for 2-7 days in a suitable medium to allow for the expression and assembly of functional receptors on the oocyte membrane.
-
Recording: Place an oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes, one for measuring the membrane potential and the other for injecting current.
-
Voltage Clamp: Clamp the membrane potential of the oocyte at a holding potential, typically between -50 mV and -90 mV.
-
Compound Application: Apply the test compound to the oocyte by perfusing the recording chamber with a solution containing the compound at a known concentration.
-
Data Acquisition: Record the current responses elicited by the application of the test compound.
-
Data Analysis: To determine if a compound is an agonist, apply it at increasing concentrations and measure the resulting current to generate a concentration-response curve. From this curve, the EC50 (concentration that produces 50% of the maximal response) and Imax (maximal response relative to a full agonist like acetylcholine) can be determined. To assess antagonist activity, co-apply the test compound with a fixed concentration of acetylcholine and measure the inhibition of the acetylcholine-induced current.
The use of Xenopus oocytes offers the advantage of being a robust and reliable expression system that allows for the study of specific, well-defined nAChR subtypes in isolation. This is crucial for accurately determining the subtype selectivity of novel ligands.
Conclusion and Future Directions
The 3,7-diazabicyclo[3.3.1]nonane scaffold has proven to be a remarkably versatile platform for the development of potent and selective nAChR ligands. The systematic exploration of the structure-activity relationships has revealed key insights into the molecular determinants of binding and function at these receptors. Specifically, the carboxamide hydrogen bond acceptor system, coupled with appropriate N-substituents, has yielded a rich collection of high-affinity ligands, particularly for the α4β2* subtype.
Future research in this area will likely focus on further refining subtype selectivity, particularly for less-explored nAChR subtypes. The development of ligands with specific functional profiles, such as partial agonists or positive allosteric modulators, holds significant promise for the treatment of a variety of CNS disorders. The integration of computational modeling with empirical SAR studies will undoubtedly accelerate the discovery of novel bispidine-based therapeutics with improved efficacy and safety profiles.
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Tomassoli, I., Eibl, C., Mogg, A., Höffle, S., Hucho, F., Gotti, C., ... & Guendisch, D. (2013). The 3, 7-diazabicyclo [3.3. 1] nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2: carboxamide derivatives with different spacer motifs. Bioorganic & medicinal chemistry, 21(23), 7309-7329. [Link]
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Tomassoli, I., Eibl, C., Mogg, A., Höffle, S., Hucho, F., Gotti, C., ... & Guendisch, D. (2013). The 3, 7-diazabicyclo [3.3. 1] nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero) aryl substituents. Bioorganic & medicinal chemistry, 21(23), 7283-7308. [Link]
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Peng, C., Stokes, C., Mineur, Y. S., Picciotto, M. R., Tian, C., Eibl, C., Tomassoli, I., Guendisch, D., & Papke, R. L. (2013). Differential Modulation of Brain Nicotinic Acetylcholine Receptor Function by Cytisine, Varenicline, and Two Novel Bispidine Compounds: Emergent Properties of a Hybrid Molecule. The Journal of Pharmacology and Experimental Therapeutics, 347(1), 174–186. [Link]
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Whiteaker, P., Marks, M. J., & Collins, A. C. (2002). [3H]epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors. Neuroscience letters, 318(2), 98–102. [Link]
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Perry, D. C., & Kellar, K. J. (1995). [3H]epibatidine labels nicotinic receptors in rat brain: an autoradiographic study. The Journal of pharmacology and experimental therapeutics, 275(3), 1442–1450. [Link]
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- Unlocking a Potent Scaffold: A Comparative Guide to the SAR of 3,7-Diazabicyclo[3.3.
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Dallanoce, C., De Amici, M., Mastinu, A., Coccini, T., & Papke, R. L. (2020). Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation. European Journal of Medicinal Chemistry, 186, 111874. [Link]
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Safety Operating Guide
Navigating the Disposal of tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate: A Guide for the Modern Laboratory
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
These classifications necessitate the stringent handling and disposal procedures outlined in this guide. The primary goal is to prevent inadvertent contact with skin, eyes, and the respiratory system, and to ensure the compound does not enter the environment.[1][2]
Table 1: Hazard Summary and Immediate Safety Precautions
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin Irritation (Category 2) | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1] |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | Wear eye and face protection.[1] |
| H335: May cause respiratory irritation | STOT SE (Category 3) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[1] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate must be conducted in accordance with federal, state, and local regulations. The overarching principle is to manage it as a hazardous waste, preventing its release into the sewer system or general waste.[2][3]
Immediate Handling and Personal Protective Equipment (PPE)
All handling and disposal steps must be performed while wearing appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles are essential.
-
Skin and Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial for safe disposal and to prevent unwanted chemical reactions.
-
Designate a Waste Container: Use a clearly labeled, dedicated container for the disposal of tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate and any materials contaminated with it (e.g., weighing boats, contaminated paper towels). The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate"), and the associated hazard pictograms (e.g., exclamation mark for irritant).
-
Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste. This minimizes the release of vapors and prevents spills.
On-Site Accumulation and Storage
Laboratories that generate hazardous waste are considered Satellite Accumulation Areas (SAAs) and must adhere to specific regulations.[4][5]
-
Location: The waste container should be stored at or near the point of generation and under the control of the laboratory personnel.[4]
-
Accumulation Limits: Do not exceed the accumulation limits for hazardous waste as defined by the EPA and your institution's policies.[6]
Disposal Request and Off-Site Transport
Once the waste container is full or has reached its accumulation time limit, it must be transferred to a designated central accumulation area or picked up by your institution's Environmental Health and Safety (EHS) department.
-
Request a Pickup: Follow your institution's established procedure for hazardous waste pickup. This typically involves submitting an online or paper form.
-
Manifesting: For transport to an off-site treatment, storage, and disposal facility (TSDF), a hazardous waste manifest is required.[3][7] This document tracks the waste from "cradle-to-grave" and is typically handled by your EHS department.[8]
-
Final Disposal: The ultimate disposal method will be determined by the TSDF and may include incineration at an approved facility.[2]
Disposal Decision Workflow
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A Senior Application Scientist's Guide to Handling tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical compounds is a routine yet critical aspect of our work. This guide provides essential, immediate safety and logistical information for the proper handling of tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate (CAS No: 1251010-45-3), a key building block in modern medicinal chemistry. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.
Understanding the Risks: Hazard Identification and Analysis
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate is classified as follows:
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07: Exclamation Mark |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07: Exclamation Mark |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | GHS07: Exclamation Mark |
Table 1: GHS Hazard Classification for tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate.[1]
The primary routes of exposure are inhalation, skin contact, and eye contact. Inhalation of dust or fumes can lead to respiratory tract irritation.[1] Skin contact may cause redness, itching, and inflammation.[1] Direct eye contact can result in serious irritation, characterized by redness, pain, and watering.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment. The following PPE is mandatory when handling tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate.
Eye and Face Protection
-
Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required for all operations.[2][3]
-
Splash Hazard: When there is a potential for splashing (e.g., during solution preparation or transfer), chemical safety goggles are mandatory. For larger volumes or more vigorous operations, a full-face shield worn over safety goggles is recommended.[4][5]
The causality here is direct: the compound is a serious eye irritant, and these measures prevent contact with sensitive ocular tissues.
Hand Protection
-
Glove Selection: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves such as butyl rubber or Viton™. Always inspect gloves for tears or punctures before use.[2][6]
-
Proper Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Wash hands thoroughly with soap and water after removing gloves.[2]
Body Protection
-
Laboratory Coat: A standard, buttoned lab coat should be worn to protect against accidental spills and contamination of personal clothing.[7]
-
Additional Protection: For tasks with a higher risk of significant spillage, a chemically resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection
-
Engineering Controls: The primary method for controlling respiratory exposure is to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH (US) or EN 143 (EU) approved respirator with an appropriate particulate filter (P95 or P1) should be used.[2] For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[2]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling the Compound.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to standardized procedures is critical for minimizing risk and ensuring reproducible results.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure the work area is clean and uncluttered. Verify that a chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as determined by your risk assessment.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to minimize dust inhalation.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
If preparing a solution, add the solid slowly to the solvent to prevent splashing.
-
-
Reaction Setup:
-
Conduct all reactions within a chemical fume hood.
-
Ensure all glassware is properly secured.
-
-
Post-Handling:
-
After handling, decontaminate any surfaces that may have come into contact with the chemical.
-
Carefully remove PPE, avoiding contact with contaminated surfaces.
-
Wash hands thoroughly with soap and water.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[1][2]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
All waste containing tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate must be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste, including contaminated consumables (e.g., gloves, absorbent materials), in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2] Do not discharge into drains or the environment.[1][2]
By adhering to these guidelines, you contribute to a culture of safety and scientific excellence. Your diligence in handling this and all laboratory chemicals is a testament to your professionalism and commitment to responsible research.
References
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Angene Chemical. (n.d.). Safety Data Sheet: tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. Retrieved from [Link]
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Environmental Health and Safety, University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Retrieved from [Link]
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Addgene. (2021, May 13). Personal Protective Equipment (PPE) - Intro to the Lab Bench [Video]. YouTube. Retrieved from [Link]
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Environmental Health and Safety, University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
